Diglyme nickel dibromide
Description
The exact mass of the compound Nickel(II) bromide 2-methoxyethyl ether complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSIMIHTHWYRRA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC.[Ni](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2NiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465623 | |
| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312696-09-6 | |
| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of diglyme nickel dibromide
An In-Depth Technical Guide to the Synthesis and Characterization of Diglyme Nickel Dibromide
This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound, a versatile and reactive coordination complex. With the chemical formula NiBr₂(C₆H₁₄O₃), this compound serves as a valuable precursor and catalyst in the field of organic and organometallic chemistry.[1] Its utility is primarily derived from the enhanced solubility and reactivity imparted by the diglyme ligand compared to unsolvated nickel halides.[1] This document is intended for researchers and professionals in chemistry and drug development, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Significance of NiBr₂•diglyme
Nickel-catalyzed reactions, particularly cross-couplings, have become indispensable tools in modern synthetic chemistry due to nickel's lower cost compared to precious metals like palladium and its unique reactivity profile.[2][3][4] this compound, also known as dibromo[1-(methoxy-κO)-2-[2-(methoxy-κO)ethoxy-κO]ethane]nickel, is an air- and moisture-sensitive complex that often serves as a convenient source of soluble Ni(II) for a variety of transformations.[1][5][6] The diglyme ligand, a tridentate polyether, coordinates to the nickel center via its three oxygen atoms, creating a more reactive and synthetically useful species.[1]
The primary advantage of this complex lies in its improved solubility in common organic solvents, which facilitates its use in homogeneous catalysis. It has found applications in a range of reactions, including the formation of carbon-carbon bonds through cross-coupling and the synthesis of conductive polymers.[1][7] Understanding the synthesis and thorough characterization of this complex is therefore a critical first step for its effective application in research and development.
Synthesis of this compound
The most common and direct method for preparing this compound is the direct complexation of anhydrous nickel(II) bromide with diglyme.[1] The procedure requires the stringent exclusion of air and moisture, as both the reactant (anhydrous NiBr₂) and the product are sensitive to atmospheric conditions.[8][9]
The "Why": Causality in the Synthetic Protocol
-
Anhydrous Nickel(II) Bromide : The use of anhydrous NiBr₂ is critical. The presence of water would lead to the formation of nickel bromide hydrates, which are less reactive and would compete with the diglyme for coordination to the nickel center, thereby reducing the yield of the desired complex.[1]
-
Inert Atmosphere : Organometallic compounds and many coordination complexes are sensitive to oxygen and moisture.[8][10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox prevents the degradation of the reagents and the final product.[5][6][11]
-
Reflux Conditions : Heating the mixture to reflux provides the necessary activation energy to promote the coordination of the diglyme ligand to the nickel(II) center.[1] The duration of reflux, typically ranging from 2 to 18 hours, is optimized to ensure complete complexation.[1]
-
Stoichiometry : A 1:1 molar ratio of nickel(II) bromide to diglyme is generally optimal for achieving a high yield of the desired monomeric complex.[1] Using a different ratio could lead to the formation of other coordination species or incomplete reaction.[1]
Detailed Experimental Protocol
Materials and Equipment:
-
Anhydrous Nickel(II) Bromide (NiBr₂)
-
Diglyme (bis(2-methoxyethyl) ether), freshly distilled and degassed
-
Schlenk flask and condenser
-
Inert gas supply (Nitrogen or Argon) with a Schlenk line
-
Cannula for liquid transfer
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a Schlenk flask containing a magnetic stir bar and fitted with a condenser under a positive pressure of inert gas.
-
Carefully add anhydrous nickel(II) bromide to the flask.
-
Using a cannula, transfer freshly distilled and degassed diglyme into the Schlenk flask.
-
With gentle stirring, heat the mixture to reflux. The color of the solution will typically change as the complex forms.
-
Maintain the reflux for the optimized duration (e.g., 12 hours) to ensure the reaction goes to completion.
-
After the reflux period, allow the mixture to cool to room temperature.
-
The product can often be precipitated by the addition of a non-polar solvent or by cooling the solution.
-
Isolate the resulting solid product by filtration under inert atmosphere, wash with a suitable solvent (e.g., pentane) to remove any unreacted diglyme, and dry under vacuum.
-
Store the final product in a glovebox or a sealed container under an inert atmosphere.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized complex.[8][12] Given its paramagnetic nature, some techniques like NMR spectroscopy may not be as straightforward as for diamagnetic compounds.[12][13]
Key Characterization Techniques
-
Single-Crystal X-ray Diffraction : This is the most definitive method for elucidating the solid-state structure of the complex.[8][14] It provides precise information on bond lengths, bond angles, and the coordination geometry around the nickel center. For NiBr₂•diglyme, studies have confirmed a distorted octahedral geometry where the nickel(II) ion is coordinated to the three oxygen atoms of the diglyme ligand and two bromide ions.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy is useful for confirming the coordination of the diglyme ligand to the nickel center.[12] Changes in the C-O stretching frequencies of the ether linkages in diglyme upon coordination can be observed.
-
UV-Visible Spectroscopy : This technique provides information about the electronic structure of the complex.[10][15] The d-d transitions of the Ni(II) ion in its specific coordination environment give rise to characteristic absorption bands.[13][16]
-
Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the complex and its decomposition pathway.[17][18][19] This can provide information about the loss of the diglyme ligand at elevated temperatures.
-
Elemental Analysis : Combustion analysis provides the elemental composition (C, H) of the complex, which can be compared to the calculated values for the proposed formula to verify its purity.[9][10]
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result for NiBr₂•diglyme |
| Molecular Formula | - | C₆H₁₄Br₂NiO₃[1] |
| Molecular Weight | - | 352.68 g/mol [1] |
| Appearance | Physical State | Light yellow to orange powder/crystals[20] |
| X-ray Diffraction | Coordination Geometry | Distorted octahedral[1] |
| Ligand Binding | Diglyme acts as a tridentate ligand[1] | |
| IR Spectroscopy | C-O stretch | Shift in ether C-O stretching bands upon coordination |
| UV-Vis Spectroscopy | d-d transitions | Absorption bands characteristic of octahedral Ni(II) |
| Thermal Analysis | Decomposition | Stepwise decomposition, starting with loss of diglyme |
Characterization Workflow Diagram
Caption: A typical workflow for the characterization of the complex.
Applications in Organic Synthesis
This compound is primarily used as a catalyst or precatalyst in a variety of organic transformations, most notably in cross-coupling reactions.[1] Its utility stems from the ability of Ni(II) to participate in catalytic cycles involving different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)).[2][21]
Key Applications Include:
-
Cross-Coupling Reactions : It serves as a precursor for generating active Ni(0) species in situ, which are crucial for reactions like Suzuki, Negishi, and Buchwald-Hartwig couplings.[1][4][22] These reactions are fundamental for forming C-C, C-N, and C-O bonds.
-
Reductive Couplings : The complex is used in reductive cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent like zinc or manganese.[7][21][23]
-
Polymerization : It has been used in the synthesis of conductive polymers, such as poly(3-hexylthiophene).[1]
Safety and Handling
This compound and its precursors require careful handling due to their reactivity and toxicity.
-
Air and Moisture Sensitivity : As previously emphasized, the complex is sensitive to air and moisture and should be handled exclusively under an inert atmosphere using a glovebox or Schlenk line.[8][11] Solvents must be thoroughly dried and degassed before use.[6]
-
Toxicity : Nickel compounds are classified as hazardous. Nickel(II) bromide is harmful if swallowed or inhaled and can cause skin and respiratory irritation.[24][25][26] It is also a suspected carcinogen and may cause an allergic skin reaction.[20][26][27]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, lab coat, and chemically resistant gloves, when handling this compound.[24][27] Work in a well-ventilated area or a fume hood.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[24]
Conclusion
This compound is a synthetically valuable nickel(II) complex whose utility is rooted in its enhanced solubility and reactivity. The direct synthesis from anhydrous nickel(II) bromide and diglyme is straightforward but requires rigorous adherence to air-sensitive techniques. A thorough characterization using a combination of spectroscopic and analytical methods is crucial to ensure the identity and purity of the complex before its application in catalysis. With proper handling and safety precautions, NiBr₂•diglyme serves as a reliable and effective tool for researchers engaged in the development of novel synthetic methodologies.
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ResearchGate. (2002, August 9). Reaction of NiBR2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an α-diimine nickel(II) complex of the NiL2X2 type. [Link]
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An In-Depth Technical Guide to the Molecular Structure of the NiBr₂·diglyme Complex
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Catalyst Precursor
The nickel(II) bromide bis(2-methoxyethyl) ether complex, commonly denoted as NiBr₂·diglyme, has emerged as a cornerstone precatalyst in modern organic synthesis. Its enhanced solubility and reactivity, when compared to anhydrous nickel(II) bromide, have made it an indispensable tool in a myriad of catalytic transformations, including cross-coupling reactions and polymer chemistry.[1] This guide provides a comprehensive technical overview of the molecular structure of NiBr₂·diglyme, delving into its synthesis, detailed structural parameters, spectroscopic signature, and the nuanced interplay of its electronic and magnetic properties. The insights presented herein are curated to provide researchers and professionals with a robust understanding of this pivotal complex, thereby enabling more informed experimental design and innovation.
Synthesis and Crystallization: From Anhydrous Salt to Coordinated Complex
The synthesis of the NiBr₂·diglyme complex is principally achieved through the direct reaction of anhydrous nickel(II) bromide with diglyme (bis(2-methoxyethyl) ether).[1] The diglyme serves as both the solvent and the coordinating ligand in this process.
Experimental Protocol: Synthesis of NiBr₂·diglyme
Objective: To synthesize the NiBr₂·diglyme complex from anhydrous nickel(II) bromide and diglyme.
Materials:
-
Anhydrous nickel(II) bromide (NiBr₂)
-
Diglyme (bis(2-methoxyethyl) ether), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and line
-
Reflux condenser
-
Cannula or syringe for liquid transfer
-
Non-coordinating solvent for washing (e.g., pentane or diethyl ether)
Procedure:
-
Under an inert atmosphere, a Schlenk flask is charged with anhydrous nickel(II) bromide.
-
An excess of anhydrous diglyme is added to the flask via cannula or syringe.
-
The reaction mixture is heated to reflux with vigorous stirring. The color of the suspension will typically change as the coordination complex forms.
-
The mixture is refluxed for a period of 2 to 18 hours, depending on the scale and desired purity.
-
After the reaction is complete, the mixture is cooled to room temperature, which may induce precipitation or crystallization of the complex.
-
The solid product is isolated by filtration under an inert atmosphere.
-
The collected solid is washed with a non-coordinating solvent, such as pentane or diethyl ether, to remove any unreacted diglyme.
-
The final product is dried under vacuum to yield the NiBr₂·diglyme complex.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the coordination of water to the nickel center, as Ni(II) is hygroscopic.
-
Anhydrous Reagents: The use of anhydrous NiBr₂ and diglyme is essential for the same reason as above, ensuring that diglyme is the primary coordinating ligand.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of diglyme increases the rate of reaction and facilitates the dissolution of NiBr₂ and the subsequent coordination of the diglyme ligand.
-
Washing with Non-coordinating Solvents: Washing with a non-polar, non-coordinating solvent effectively removes excess diglyme and other soluble impurities without dissolving the desired product.
Molecular Structure and Coordination Geometry: A Distorted Octahedron
The molecular structure of the NiBr₂·diglyme complex has been elucidated by single-crystal X-ray diffraction, revealing a distorted octahedral coordination geometry around the central nickel(II) ion.[1]
Coordination Environment
The nickel(II) center is coordinated by the three oxygen atoms of the tridentate diglyme ligand and two bromide ions.[1] The flexible backbone of the diglyme ligand allows it to chelate to the nickel center without inducing significant steric strain.[1]
Bond Parameters
While a specific, publicly available .cif file for NiBr₂·diglyme is not readily found, crystallographic data from analogous systems provide well-established ranges for the bond lengths. The Ni-Br bond distances are expected to be in the range of 2.52 to 2.58 Å.[1] These distances can be influenced by the trans effect of the coordinating oxygen atoms from the diglyme ligand.[1]
| Parameter | Expected Range (Å) | Reference |
| Ni-Br Bond Length | 2.52 - 2.58 | [1] |
Visualization of the Molecular Structure
The coordination of the diglyme ligand and the two bromide ions to the central nickel atom can be visualized as follows:
Caption: Coordination sphere of NiBr₂·diglyme.
Spectroscopic and Magnetic Properties: Probing the d⁸ Electronic State
The spectroscopic and magnetic properties of NiBr₂·diglyme are dictated by the d⁸ electron configuration of the nickel(II) ion in a distorted octahedral ligand field.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the diglyme ligand to the nickel center. Key vibrational modes include the C-O and Ni-O stretching frequencies. The coordination of the ether oxygen atoms to the nickel center typically results in a shift of the C-O stretching bands compared to the free ligand. A band in the far-IR region, often around 420 cm⁻¹, is indicative of the Ni-O bond, confirming the coordination of the diglyme ligand.[2]
UV-Vis Spectroscopy: Due to its d⁸ electronic configuration in an octahedral field, Ni(II) complexes are expected to exhibit spin-allowed d-d transitions. However, specific UV-Vis absorption data for the isolated NiBr₂·diglyme complex is not extensively reported in the literature, as it is often used as a precursor in situ.[2] The technique is more commonly employed to monitor the formation of subsequent nickel complexes in solution.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The paramagnetic nature of the high-spin nickel(II) center (with two unpaired electrons) presents a significant challenge for obtaining high-resolution solution-state NMR spectra. The unpaired electrons lead to substantial line broadening, rendering standard ¹H and ¹³C NMR analyses largely uninformative for detailed structural elucidation in solution.[2]
Magnetic Properties
As a high-spin d⁸ complex in an octahedral geometry, NiBr₂·diglyme is paramagnetic. The magnetic moment for an octahedral Ni(II) complex is typically in the range of 2.8 to 3.4 Bohr magnetons (B.M.), which is slightly above the spin-only value of 2.83 B.M. due to orbital contributions.[3]
Workflow for Magnetic Susceptibility Measurement:
Caption: Magnetic susceptibility measurement workflow.
Applications in Catalysis: A Versatile Precursor
The utility of the NiBr₂·diglyme complex is most prominently demonstrated in its role as a precatalyst in a wide array of organic transformations. The diglyme ligand enhances the solubility and reactivity of the nickel center, making it a more effective catalyst compared to its anhydrous counterpart.
Key Applications:
-
Cross-Coupling Reactions: NiBr₂·diglyme is frequently employed in various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Kumada couplings, to form carbon-carbon bonds.
-
Polymerization: It serves as a catalyst in the synthesis of conjugated polymers, such as poly(3-hexylthiophene) (P3HT).[1]
-
Reductive Couplings: The complex catalyzes the reductive coupling of aryl halides with aldehydes in the presence of a reducing agent like zinc.[1]
-
Dicarbofunctionalization: It enables the three-component dicarbofunctionalization of alkenes.[4]
Conclusion and Future Outlook
The NiBr₂·diglyme complex is a fundamentally important and synthetically versatile coordination compound. Its well-defined, albeit distorted octahedral, molecular structure provides a stable yet reactive platform for a multitude of catalytic applications. While the paramagnetic nature of the Ni(II) center poses challenges for certain characterization techniques like NMR, a combination of X-ray crystallography, IR spectroscopy, and magnetic susceptibility measurements provides a comprehensive understanding of its structural and electronic properties.
Future research in this area could focus on the synthesis and characterization of novel derivatives of this complex with modified glyme ligands to fine-tune its catalytic activity and selectivity. Furthermore, advanced computational studies could provide deeper insights into the reaction mechanisms of catalytic processes involving this complex, paving the way for the rational design of next-generation nickel catalysts for challenging organic transformations.
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Reaction of NiBR2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an α-diimine nickel(II) complex of the NiL2X2 type. ResearchGate. [Link]
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Nickel(II) bromide 2-methoxyethyl ether complex | C6H14Br2NiO3. PubChem. [Link]
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An In-depth Technical Guide to Nickel(II) Bromide Diglyme Complex (CAS 312696-09-6)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Physicochemical Profile
Nickel(II) bromide 2-methoxyethyl ether complex, often referred to in literature as NiBr₂·diglyme or diglyme nickel dibromide, is an organometallic compound that serves as a convenient and reactive source of nickel(II) for a variety of chemical transformations.[1] The diglyme ligand, a tridentate polyether, coordinates to the nickel center, stabilizing it and enhancing its solubility in organic solvents, a critical feature for its utility in homogeneous catalysis.
Structural and Molecular Data
The fundamental properties of this complex are summarized in the table below, providing a quantitative basis for its use in experimental design.
| Property | Value | Source |
| CAS Number | 312696-09-6 | [1][2][3] |
| Molecular Formula | C₆H₁₄Br₂NiO₃ | [1][2][3] |
| Molecular Weight | 352.67 g/mol | [1][2][3] |
| IUPAC Name | dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane | [1] |
| Common Synonyms | NiBr₂·diglyme, this compound, [1-Methoxy-2-(2-methoxyethoxy)ethane]nickel(II) Dibromide | [3] |
| Appearance | Light yellow to yellow to orange powder or crystals | |
| SMILES | COCCOCCOC.Br[Ni]Br | [1][2] |
| InChI Key | RRSIMIHTHWYRRA-UHFFFAOYSA-L |
Computed Physicochemical Properties
Computational models provide further insight into the molecule's behavior and reactivity. These values, derived from PubChem, are instrumental for understanding its polarity, potential for intermolecular interactions, and conformational flexibility.[1]
| Computed Property | Value | Reference |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 27.7 Ų | [1] |
| Exact Mass | 351.86426 Da | [1] |
| Monoisotopic Mass | 349.86631 Da | [1] |
The Role in Catalysis: Mechanistic Considerations and Applications
The utility of NiBr₂·diglyme stems from nickel's ability to participate in various catalytic cycles, most notably cross-coupling reactions. Its effectiveness is rooted in the accessibility of multiple oxidation states (typically Ni(0), Ni(I), Ni(II), and Ni(III)) and its capacity to undergo oxidative addition, transmetalation, and reductive elimination steps. The diglyme ligand, while stabilizing, is labile enough to be displaced by stronger coordinating species, such as phosphine ligands or reactants, allowing for fine-tuning of the catalyst's reactivity and selectivity.
Key Application Areas
This complex is a go-to catalyst for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science research.
-
Cross-Coupling Reactions: It is extensively used as a catalyst for the cross-coupling of allylic electrophiles and the formation of hindered diarylmethanols and benzylic alcohols.[3]
-
Reductive Dicarbofunctionalization: The complex facilitates the synthesis of benzene-fused cyclic compounds from unactivated alkenes.
-
N-Arylation: In conjunction with a photosensitizer, it catalyzes the N-arylation of sulfamides with aryl bromides.
The choice of NiBr₂·diglyme is often dictated by its ease of handling compared to more pyrophoric or unstable nickel(0) precursors. The in-situ reduction to the active Ni(0) species, often with a reducing agent like zinc, is a common and practical approach in many synthetic protocols.
Conceptual Workflow for a Ni-Catalyzed Cross-Coupling Reaction
The following diagram illustrates a generalized workflow for a nickel-catalyzed cross-coupling reaction, highlighting the central role of the nickel catalyst.
Caption: Generalized workflow for a nickel-catalyzed cross-coupling reaction.
Safety, Handling, and Storage Protocols
As a senior scientist, ensuring the safe handling of all laboratory chemicals is paramount. The self-validating nature of a robust protocol begins with a thorough understanding of a reagent's hazards.
GHS Hazard Profile
The compound presents multiple hazards that must be addressed through appropriate engineering controls and personal protective equipment (PPE).[1]
-
Physical Hazards:
-
H228: Flammable solid.[1]
-
-
Health Hazards:
-
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
H315, H319: Causes skin and serious eye irritation.[1]
-
H317: May cause an allergic skin reaction.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H350: May cause cancer.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
Recommended Handling and Storage
Given its hazard profile, the following protocols are mandatory:
-
Handling:
-
All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid creating dust. Use techniques that minimize aerosolization.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The material is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[2]
-
Store locked up and away from incompatible materials.
-
Sourcing and Procurement
Reliable and high-purity starting materials are the foundation of reproducible research. Several reputable chemical suppliers offer CAS 312696-09-6, often with specified purity levels.
| Supplier | Product Name | Purity/Notes |
| Sigma-Aldrich (Merck) | Nickel(II) bromide 2-methoxyethyl ether complex | Quality Level: 100 |
| TCI Chemicals | Nickel(II) Bromide 2-Methoxyethyl Ether Complex | >98.0% |
| American Elements | Nickel(II) Bromide 2-Methoxyethyl Ether Complex | Available in various quantities |
| ChemScene | Nickel(II) bromide 2-methoxyethyl ether complex | ≥95% |
When procuring this reagent, it is crucial to obtain the supplier-specific Safety Data Sheet (SDS) and Certificate of Analysis (CofA) to confirm purity and review any specific handling advice.
Conclusion
Nickel(II) bromide 2-methoxyethyl ether complex is a powerful tool in the arsenal of the modern synthetic chemist. Its stability, solubility, and catalytic versatility make it an attractive choice for constructing complex molecules. However, its significant health hazards demand a rigorous and informed approach to its handling and storage. By understanding its fundamental properties and adhering to strict safety protocols, researchers can effectively and safely leverage this catalyst to advance their scientific objectives.
References
-
PubChem. Nickel(II) bromide 2-methoxyethyl ether complex. National Center for Biotechnology Information. [Link]
-
American Elements. Nickel(II) Bromide 2-Methoxyethyl Ether Complex. American Elements. [Link]
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The Coordination Chemistry of Nickel(II) Bromide with Glyme Solvents: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of nickel(II) bromide with a series of ethylene glycol dimethyl ethers, commonly known as glymes. It is intended for researchers, scientists, and professionals in drug development and catalysis who utilize nickel complexes in their work. This guide deviates from a rigid template to offer a narrative that is both scientifically rigorous and practically insightful. We will delve into the synthesis, structural characterization, and reactivity of these complexes, with a focus on explaining the causal relationships behind experimental observations and methodologies. While the coordination chemistry of NiBr₂ with shorter-chain glymes like monoglyme (1,2-dimethoxyethane, DME) and diglyme is well-documented, this guide also addresses the less-explored territory of higher glyme adducts, offering predictive insights based on established principles of coordination chemistry.
Introduction: The Significance of NiBr₂(glyme) Complexes
Nickel(II) bromide is a versatile Lewis acid and a precursor for a vast array of nickel-based catalysts and materials.[1] Its reactivity and solubility are significantly modulated by coordination with donor ligands. Glymes, a class of polyethers with the general formula CH₃O(CH₂CH₂O)nCH₃, offer a tunable platform for controlling the coordination environment of the Ni(II) center. The number of repeating ether units dictates the denticity and conformational flexibility of the glyme ligand, which in turn influences the stability, structure, and catalytic activity of the resulting nickel complex.
These complexes, particularly NiBr₂(DME) and NiBr₂(diglyme), have gained prominence as readily available and highly active catalyst precursors in a multitude of organic transformations.[2] Their applications span from classic cross-coupling reactions to more contemporary C-H activation and polymerization catalysis. Understanding the fundamental coordination chemistry of these adducts is paramount for optimizing existing synthetic protocols and designing novel catalytic systems.
Synthesis of NiBr₂(glyme) Adducts: A Practical Approach
The synthesis of nickel(II) bromide glyme complexes is generally achieved through the direct reaction of nickel(II) bromide with the corresponding glyme solvent.[3] The choice between anhydrous and hydrated nickel(II) bromide as the starting material influences the reaction conditions.
From Anhydrous Nickel(II) Bromide
This is the most direct method and is preferred when strictly anhydrous conditions are required for subsequent applications.
Experimental Protocol: Synthesis of NiBr₂(DME) [3]
Materials:
-
Anhydrous Nickel(II) Bromide (NiBr₂)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Pentane or Diethyl Ether, anhydrous
-
Schlenk flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend anhydrous NiBr₂ in an excess of anhydrous DME in the Schlenk flask.
-
Heat the mixture to reflux with vigorous stirring. The color of the suspension will typically change from the yellow-brown of anhydrous NiBr₂ to an orange or peach-colored solid as the complex forms.
-
Continue refluxing for several hours (typically 4-12 hours) to ensure complete conversion.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the solid product by filtration under inert atmosphere, for instance, using a Schlenk filter.
-
Wash the isolated solid with a non-coordinating solvent like anhydrous pentane or diethyl ether to remove any excess glyme.
-
Dry the product under vacuum to yield the NiBr₂(DME) complex as a fine powder.
From Hydrated Nickel(II) Bromide
Hydrated nickel(II) bromide (NiBr₂·xH₂O) is often more readily available and less expensive. The water of hydration must be displaced by the glyme, which can be achieved by heating.
Experimental Protocol: Synthesis of NiBr₂(diglyme)
Materials:
-
Nickel(II) Bromide trihydrate (NiBr₂·3H₂O)
-
Diglyme
-
Absolute Ethanol
-
Diethyl Ether
-
Round-bottom flask with reflux condenser and magnetic stir bar
Procedure:
-
Dissolve NiBr₂·3H₂O in a minimal amount of absolute ethanol in a round-bottom flask with stirring. Heating to approximately 60°C can facilitate dissolution.[2]
-
To the resulting solution, add an excess of diglyme.
-
Heat the mixture to reflux and stir. A precipitate of the NiBr₂(diglyme) complex will form over time.
-
After several hours of reflux, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Isolate the solid product by filtration.
-
Wash the solid with cold diethyl ether to remove residual solvent and impurities.
-
Dry the product under vacuum.
Expertise & Experience Insight: The choice of anhydrous versus hydrated starting material often depends on the desired purity and the sensitivity of subsequent reactions to water. While the use of hydrated NiBr₂ is more convenient, residual water can sometimes be detrimental to catalytic performance. The color of the final complex can be a good initial indicator of its purity and hydration state.
Structural and Spectroscopic Characterization
The coordination environment around the nickel(II) center in these complexes is typically a distorted octahedron. The glyme ligand acts as a chelating agent, occupying a set of coordination sites, with the bromide ions completing the coordination sphere.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information. For NiBr₂(diglyme), the nickel(II) ion is coordinated by the three oxygen atoms of the diglyme ligand and two bromide ions in a distorted octahedral geometry. The Ni-Br bond lengths are typically in the range of 2.52 to 2.58 Å.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the glyme ligand to the nickel center. The C-O stretching frequencies of the ether linkages in the glyme are sensitive to coordination. Upon complexation, these bands typically shift to lower wavenumbers. Furthermore, new bands appear in the far-IR region corresponding to the Ni-O and Ni-Br stretching vibrations. For instance, a band around 420 cm⁻¹ in the IR spectrum of NiBr₂(DME) is indicative of the Ni-O bond.[3]
UV-Vis-NIR Spectroscopy: Octahedral nickel(II) complexes, which have a d⁸ electron configuration, typically exhibit three spin-allowed d-d transitions.[4] These transitions, from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states, give rise to characteristic absorption bands in the UV-Vis-NIR region. The positions of these bands are sensitive to the ligand field strength. While specific UV-Vis data for isolated NiBr₂(glyme) complexes are not extensively reported, this technique is invaluable for monitoring the formation of these complexes in solution and their subsequent reactions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the high-spin d⁸ Ni(II) center, solution-state ¹H and ¹³C NMR spectra of these complexes exhibit significant line broadening, making them largely uninformative for detailed structural elucidation.[3]
Magnetic Susceptibility: The magnetic moments of these octahedral Ni(II) complexes are expected to be in the range of 2.9-3.4 B.M., consistent with two unpaired electrons.[5] Deviations from this range can indicate a change in coordination geometry, such as the formation of square planar (diamagnetic) or tetrahedral species.
| Property | NiBr₂(monoglyme) | NiBr₂(diglyme) | NiBr₂(triglyme) (Predicted) | NiBr₂(tetraglyme) (Predicted) |
| Coordination No. | 6 | 6 | 6 | 6 |
| Geometry | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral |
| Glyme Denticity | Bidentate | Tridentate | Tetradentate | Potentially bridging or lower denticity |
| Magnetic Moment | Paramagnetic (~3.0 B.M.) | Paramagnetic (~3.0 B.M.) | Paramagnetic (~3.0 B.M.) | Paramagnetic (~3.0 B.M.) |
Reactivity and Catalytic Applications
The primary utility of NiBr₂(glyme) complexes lies in their role as catalyst precursors. The glyme ligand can be readily displaced by stronger donor ligands, such as phosphines or N-heterocyclic carbenes (NHCs), or can dissociate to generate a coordinatively unsaturated and catalytically active nickel species.
Cross-Coupling Reactions
NiBr₂(glyme) complexes are highly effective precatalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada couplings.[2] They have shown increased activity compared to their NiCl₂ analogues in some transformations.[6]
Catalytic Cycle Overview: A general catalytic cycle for a Ni-catalyzed cross-coupling reaction is depicted below. The Ni(0) active species can be generated in situ from the Ni(II) precatalyst by a reducing agent (e.g., Zn, Mn).
Sources
historical development of nickel etherate complexes in catalysis
An In-Depth Technical Guide to the Historical Development of Nickel Etherate and Related "Naked Nickel" Complexes in Catalysis
Abstract
The journey of nickel catalysis is a compelling narrative of serendipity, fundamental discovery, and rational design. From its early days as a "spirited horse" of catalysis—powerful yet unpredictable—to its current status as an indispensable tool for forging challenging chemical bonds, nickel has carved a unique niche distinct from its noble metal counterparts.[1] This guide traces the historical development of a pivotal class of nickel catalysts: the weakly-ligated Ni(0) olefin and etherate complexes. We will explore the genesis of the "naked nickel" concept, pioneered by Günther Wilke, which revolutionized the field by providing a source of highly reactive, coordinatively unsaturated nickel.[2][3] This principle underpins the remarkable catalytic activity of these complexes in transformations ranging from olefin oligomerization to the once-formidable challenge of cross-coupling aryl ethers through C–O bond cleavage. By examining the key discoveries, mechanistic evolution, and practical applications, this guide offers researchers and drug development professionals a comprehensive understanding of how these foundational complexes have shaped modern synthetic chemistry.
The Dawn of Nickel Catalysis: From Hydrogenation to the "Nickel Effect"
The story of nickel in catalysis begins long before the development of discrete organometallic complexes. In 1897, Paul Sabatier demonstrated that freshly reduced nickel could efficiently catalyze the hydrogenation of ethylene to ethane, a discovery that would earn him a Nobel Prize in 1912 and establish nickel as a potent catalytic metal.[4] For decades, nickel's role was primarily in heterogeneous catalysis.
A paradigm shift occurred in the mid-20th century with the work of Karl Ziegler and Günther Wilke. While investigating ethylene oligomerization, they stumbled upon what they termed the "Nickel Effect": the accidental discovery that nickel contaminants catalyzed the dimerization of ethylene to 1-butene.[4] This observation was a critical turning point, shifting focus toward understanding and harnessing the power of soluble, homogeneous nickel species. It became clear that to control these powerful transformations, stable yet reactive nickel complexes were needed.[4]
The "Naked Nickel" Revolution: The Genius of Wilke and Ni(COD)₂
The true breakthrough in homogeneous nickel catalysis arrived in the 1960s from the laboratory of Günther Wilke at the Max-Planck-Institut für Kohlenforschung.[2] During mechanistic studies on the oligomerization of butadiene, Wilke and his team successfully isolated and characterized highly sensitive but remarkably useful Ni(0) complexes, most notably bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂.[2][5]
This 18-electron complex was revolutionary. The cyclooctadiene (COD) ligands, bound to the nickel center through their double bonds, were found to be highly labile. They could be easily displaced by a wide variety of other, more strongly coordinating ligands, such as phosphines, or by reactant molecules. Wilke coined the term "naked nickel" to describe this exceptional propensity to shed its olefinic ligands and generate a coordinatively unsaturated, highly reactive Ni(0) center.[2][3] This concept was a fundamental leap forward, providing chemists with a reliable and versatile entry point into catalytic cycles. Ni(COD)₂ remains, to this day, the "go-to" source of Ni(0) for exploring new catalytic reactivity.[2][6] The principle of using weakly bound ligands to stabilize a reactive metal center is the conceptual foundation upon which nickel etherate complexes are built.
Caption: The "Naked Nickel" concept pioneered by Günther Wilke.
Nickel Etherates in Action: Key Catalytic Applications
The lability of the ligands in Ni(COD)₂ and related etherate complexes makes them ideal precatalysts for a wide array of transformations. Their ability to readily provide a source of active Ni(0) has been instrumental in developing reactions that are difficult or impossible with other metals, like palladium.
Olefin Oligomerization and Polymerization
The historical impetus for Wilke's work—olefin oligomerization—became one of the first major industrial applications of homogeneous nickel catalysis. The Shell Higher Olefin Process (SHOP), developed in the 1960s, utilizes nickel catalysts with chelating ligands (such as P-O ligands) to produce linear alpha-olefins from ethylene.[7] The process relies on a catalytic cycle involving ethylene coordination and insertion into a nickel-hydride or nickel-alkyl bond.[7] The unique properties of nickel, including a slower rate of β-hydride elimination compared to palladium, are advantageous in controlling chain growth and producing the desired oligomers.[5] This process is a testament to the fine-tuning of nickel's catalytic activity, which began with the fundamental discoveries of the "Nickel Effect".[4][7]
Cross-Coupling Reactions: Activating the Unreactive
Perhaps the most significant impact of labile Ni(0) complexes has been in the field of cross-coupling. While palladium catalysis dominates many C-C bond formations, nickel exhibits unique reactivity that makes it the catalyst of choice for more challenging substrates.[5][8]
Kumada-Corriu Coupling: The first major transition-metal-catalyzed cross-coupling reactions were independently developed by Kumada and Corriu in 1972, using Ni(II)-phosphine complexes to couple Grignard reagents with aryl and vinyl halides.[9] Later studies demonstrated that highly active Ni(0) species, often generated from labile precatalysts, are key intermediates in these transformations, particularly for reactions at low temperatures.[10]
Cleavage of C–O Bonds: A true renaissance in nickel catalysis began with its application to the activation of traditionally inert carbon-oxygen bonds in aryl ethers, esters, and pivalates.[4][11][12] These substrates are abundant, inexpensive, and stable, making them ideal coupling partners, but their C–O bonds are notoriously difficult to break. Palladium catalysts are generally ineffective for this task. As early as 1979, Wenkert demonstrated the potential of nickel to cleave these bonds, but it was not until the 2000s that this reactivity was broadly applied.[11]
The success of nickel lies in its fundamental electronic properties. Being more electropositive than palladium, nickel facilitates the crucial oxidative addition step into the strong C–O bond.[5] Labile precatalysts like Ni(COD)₂ or related Ni(0)-olefin and etherate complexes are essential for generating the electron-rich, low-valent nickel species required for this demanding activation.[13] This has opened up a vast area of synthesis, allowing for the late-stage functionalization of complex molecules where alkoxy groups can be used as directing groups and later converted into other functionalities.[11]
| Catalyst System | Substrate | Nucleophile | Key Advantage |
| Ni(II)/phosphine | Aryl/Vinyl Halides | Grignard Reagents | Foundational cross-coupling methodology.[9] |
| Ni(0)/NHC Ligand | Aryl Ethers (Anisoles) | Organoboron Reagents | Enables Suzuki-type coupling of inert C-O bonds.[11] |
| Ni(0)/PCy₃ | Aryl Pivalates | Silylating Agents | Demonstrates cleavage of ester C-O bonds.[14][15] |
| Ni(COD)₂/Ligand | Phenol Derivatives | Various Nucleophiles | General strategy for activating C-O bonds.[4][12] |
Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions Involving C-O Bond Activation.
Evolving Mechanistic Understanding
The initial view of nickel catalysis often mirrored the well-established Ni(0)/Ni(II) cycle common in palladium chemistry. However, extensive mechanistic studies have revealed a much richer and more complex landscape of reactivity.[16][17]
The Ni(0)/Ni(II) Cycle: This is the classic pathway for many cross-coupling reactions. The cycle begins with the oxidative addition of an electrophile (e.g., an aryl halide) to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with a nucleophile and concludes with reductive elimination to form the product and regenerate the Ni(0) catalyst.[4]
Caption: Simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.
The Role of Odd Oxidation States (Ni(I)/Ni(III)): A key distinction of nickel is its ability to readily access odd oxidation states, particularly Ni(I) and Ni(III).[1][5] Many modern nickel-catalyzed reactions, especially those involving alkyl electrophiles or photoredox conditions, are now understood to proceed via Ni(I)/Ni(III) cycles.[18][19] These pathways often involve single-electron transfer (SET) steps and the formation of radical intermediates. This accessibility of radical pathways helps explain nickel's unique ability to suppress side reactions like β-hydride elimination and engage a broader range of electrophiles than palladium.[5][18]
Caption: Illustrative Ni(I)/Ni(III) cycle involving a radical pathway.
Modern Developments and Future Outlook
While foundational complexes like Ni(COD)₂ are exceptionally useful, their high sensitivity to air and moisture presents practical challenges.[6][20] This has driven a quest for more robust, air-stable Ni(0) precatalysts that retain the "naked nickel" reactivity.
Recent breakthroughs have come from the Cornella group and others, who have developed 16-electron Ni(0)-olefin complexes stabilized by electronically modified stilbene ligands, such as Ni( F stb)₃ and Ni(⁴⁻ᵗᴮᵘstb)₃.[2][3][20] These complexes are crystalline, bench-stable solids that can be handled in air for extended periods but function as excellent Ni(0) sources in a wide variety of catalytic transformations, representing a solution to a 60-year challenge.[3][20]
The future of this field lies in leveraging the deep mechanistic understanding gained over decades to design new catalysts for unprecedented transformations. The unique ability of nickel to operate through multiple oxidation states and engage in radical processes makes it a prime candidate for developing novel C-H functionalization reactions, asymmetric catalysis, and metallaphotoredox-catalyzed transformations that continue to push the boundaries of chemical synthesis.[19][21]
Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Ether
The following protocol is a representative example of a modern, ligand-controlled nickel-catalyzed cross-coupling of an aryl ether, adapted from methodologies developed for activating C-O bonds.[11]
Reaction: Coupling of 4-methoxytoluene with phenylboronic acid.
Materials:
-
Nickel Precatalyst: Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
Ligand: IPr•HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Base: K₃PO₄ (Potassium phosphate, anhydrous)
-
Substrates: 4-methoxytoluene, Phenylboronic acid
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Glovebox Setup: All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) due to the air-sensitivity of Ni(COD)₂ and the active catalytic species.
-
Catalyst Preparation: In a dry vial, combine Ni(COD)₂ (5.0 mol%), IPr•HCl (10 mol%), and K₃PO₄ (2.0 equivalents). Note: The imidazolium salt is the precusor for the N-heterocyclic carbene (NHC) ligand, which is generated in situ by the base.
-
Addition of Reagents: To the vial containing the catalyst mixture, add phenylboronic acid (1.5 equivalents) and 4-methoxytoluene (1.0 equivalent).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by taking aliquots (under inert atmosphere if necessary) and analyzing by GC-MS or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
References
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- Optimizing Nickel(II)
- 16-Electron Nickel(0)-Olefin Complexes in Low-Temperature C(sp2)–C(sp3)
- Ni(0) catalysts a, State-of-the-art binary Ni(0)–olefin complexes for...
- Olefin Oligomerization on Nickel-Based Metal Organic Framework C
- Mechanistic Studies of Ni-Catalyzed Electrochemical Homo- Coupling Reactions of Aryl Halides.
- Ni(4-tBustb)3: A Robust 16-Electron Ni(0)
- CO2 Methanation: Solvent-Free Synthesis of Nickel-Containing Catalysts from Complexes with Ethylenediamine - MDPI.
- Zwitterionic nickel(II)
- Synthesis and Electrochemical Studies of Nickel Complexes with a Flexidentate Bipyridine-aza-crown Ether Ligand | ChemRxiv.
- Nickel – A Brief History and Modern Applic
- Recent Advances in Nickel C
- Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionaliz
- [PDF] Intermediacy of Ni-Ni Species in sp2 C-O Bond Cleavage of Aryl Esters: Relevance in Catalytic C-Si Bond Form
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- An air-stable binary Ni(0)
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts | Accounts of Chemical Research - ACS Public
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- Alkali–metal nickelates: catalytic cross-coupling, clusters and coordination complexes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03548H.
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- Mechanistic mysteries of nickel catalysts unveiled | Research - Chemistry World.
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- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - ResearchG
- Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex - MDPI.
- Calculated mechanism for C–O bond cleavage in the nickel-catalyzed...
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- Nickel Catalyzed Oligomerization of Alkenes and Related Reactions - ResearchG
- Nickel-catalyzed cross-couplings involving carbon-oxygen bonds - PubMed - NIH.
- novel nickel-based catalytic composition, and its use in a process for the oligomerization of olefins - Justia P
- Development and Mechanistic Implications of Nickel Pre-C
- Intermediacy of Ni-Ni Species in sp2 C-O Bond Cleavage of Aryl Esters: Relevance in Catalytic C-Si Bond Formation - The Institute of Chemical Research of C
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- Nickel-based C
- Collaboration Reveals How Light Unlocks Chemistry of Nickel C
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A Comprehensive Technical Guide to the Solubility of Diglyme Nickel Dibromide in Organic Solvents
Foreword
For researchers, scientists, and professionals in drug development and catalysis, a nuanced understanding of a reagent's solubility is paramount to experimental design, reaction optimization, and ultimately, success. This guide provides an in-depth exploration of the solubility characteristics of diglyme nickel dibromide (NiBr₂·diglyme), a versatile catalyst and precursor in organic synthesis. Moving beyond simple empirical data, we delve into the fundamental principles governing its dissolution, offering both theoretical insights and practical, field-tested methodologies for its accurate determination. This document is structured to empower the reader with the expertise to confidently handle and deploy this air-sensitive compound in a variety of organic solvent systems.
Introduction to this compound: A Catalyst of Growing Importance
This compound, with the chemical formula C₆H₁₄Br₂NiO₃, is a coordination complex where a nickel(II) cation is coordinated to two bromide anions and a molecule of bis(2-methoxyethyl) ether, commonly known as diglyme.[1] The diglyme ligand, acting as a tridentate chelating agent, enhances the complex's stability and solubility in organic media compared to anhydrous nickel(II) bromide, making it a more effective reagent in various chemical transformations.[2]
This complex has gained significant traction as a catalyst in a range of organic reactions, including cross-coupling reactions, reductive dicarbofunctionalization, and the synthesis of complex organic molecules.[3] Its efficacy in these reactions is intrinsically linked to its solubility and behavior in the chosen solvent system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₄Br₂NiO₃ | [1] |
| Molecular Weight | 352.67 g/mol | [1] |
| Appearance | Light yellow to orange powder/crystals | |
| CAS Number | 312696-09-6 | |
| Storage | Store under inert gas, moisture sensitive |
The Science of Dissolution: Factors Governing the Solubility of NiBr₂·diglyme
The solubility of a coordination complex like this compound in an organic solvent is a multifaceted phenomenon governed by a delicate interplay of thermodynamic factors. The principle of "like dissolves like" provides a foundational understanding, but a deeper, more predictive comprehension requires an examination of specific molecular interactions.
The Role of Solvent Polarity and Coordinating Ability
The dissolution of NiBr₂·diglyme is not merely a physical dispersion but a chemical process involving the disruption of the crystal lattice and the solvation of the resulting species. The nature of the solvent plays a critical role in this process.
-
Polar Aprotic Solvents: These solvents, such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN), are generally effective at dissolving this compound. Their polarity helps to stabilize the charged nickel center and bromide ions, while their ability to coordinate to the nickel atom can facilitate the dissolution process. The strength of this coordination can influence the overall solubility. Solvents with a higher donor number (a measure of Lewis basicity) can more effectively solvate the nickel cation, promoting dissolution.[4]
-
Coordinating vs. Non-coordinating Solvents: Solvents can be broadly classified as coordinating or non-coordinating. Coordinating solvents can displace or interact with the diglyme ligand, forming new solvent-nickel complexes in solution. This can significantly impact solubility. In contrast, non-coordinating solvents primarily solvate the complex through weaker van der Waals forces or dipole-dipole interactions.
The Influence of the Diglyme Ligand
The presence of the diglyme ligand is a key determinant of the complex's solubility profile. The ether oxygens of the diglyme molecule chelate the nickel ion, creating a more organophilic exterior compared to the purely inorganic anhydrous NiBr₂. This "greasy" shell enhances its compatibility with a wider range of organic solvents.
Temperature Effects
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state. However, the magnitude of this effect can vary significantly depending on the specific solvent and the thermodynamics of dissolution.[5]
Quantitative Solubility Profile of this compound
Table 2: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25 °C)
| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) | Reference(s) |
| Diglyme | Polar Aprotic, Ethereal | Very Soluble | > 2.0 | [2] |
| Tetrahydrofuran (THF) | Polar Aprotic, Ethereal | Soluble | 1.0 - 2.0 | [2] |
| Dimethoxyethane (DME) | Polar Aprotic, Ethereal | Soluble | 1.0 - 2.0 | [2] |
| Acetonitrile (MeCN) | Polar Aprotic, Nitrile | Soluble | 0.5 - 1.5 | [6] |
| Dimethylformamide (DMF) | Polar Aprotic, Amide | Soluble | 1.0 - 2.5 | [7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic, Sulfoxide | Soluble | > 2.0 | [7] |
| Methanol (MeOH) | Polar Protic, Alcohol | Soluble | 0.5 - 1.5 | [6] |
| Dichloromethane (DCM) | Halogenated | Sparingly Soluble | 0.1 - 0.5 | - |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | < 0.1 | [6] |
| Hexane | Aliphatic Hydrocarbon | Insoluble | < 0.01 | [6] |
| Water | Polar Protic | Sparingly Soluble | < 0.1 | - |
Disclaimer: The quantitative values presented are estimations based on qualitative descriptions and data for analogous compounds. These values should be used as a guideline and must be experimentally verified for precise applications.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the air-sensitive nature of this compound, its solubility must be determined using rigorous experimental techniques that preclude exposure to atmospheric oxygen and moisture. The following protocols are designed to provide reliable and reproducible solubility data.
Essential Precaution: Handling of Air-Sensitive Reagents
All manipulations involving this compound and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Glassware should be oven-dried and cooled under vacuum prior to use. Solvents must be rigorously dried and deoxygenated.
Caption: Experimental workflow for solubility determination.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9]
Methodology:
-
Preparation: In an inert atmosphere glovebox, add an excess of finely powdered this compound to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a known volume of the desired anhydrous, deoxygenated organic solvent to the Schlenk flask.
-
Equilibration: Seal the flask and stir the suspension at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solid to settle. Carefully transfer the supernatant to a centrifuge tube under an inert atmosphere and centrifuge to remove any remaining suspended particles. Alternatively, filter the solution through a syringe filter rated for the solvent being used.
-
Analysis: Accurately determine the concentration of the dissolved this compound in the clear supernatant using one of the analytical methods described below.
Analytical Techniques for Concentration Determination
This classic method involves the careful evaporation of the solvent and weighing the residual solid.[10]
Methodology:
-
Sample Preparation: Under an inert atmosphere, accurately pipette a known volume of the saturated supernatant into a pre-weighed, oven-dried flask.
-
Solvent Evaporation: Remove the solvent under high vacuum, ensuring no loss of the solid residue. Gentle heating may be applied if necessary.
-
Drying and Weighing: Dry the flask containing the residue to a constant weight in a vacuum oven.
-
Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:
S = (mass of residue / volume of supernatant) * 100
This technique is suitable for colored solutions and relies on the Beer-Lambert law. A calibration curve must first be generated.[11][12]
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Dilute the saturated supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Safety and Handling Considerations
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is a flammable solid, harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood or glovebox. Avoid generating dust. Keep away from heat, sparks, and open flames.[2]
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in chemical synthesis. While a comprehensive database of quantitative solubility data is not yet established, this guide provides the theoretical framework and practical methodologies for researchers to accurately determine this vital property. By understanding the interplay of solvent polarity, coordinating ability, and the role of the diglyme ligand, scientists can make informed decisions in solvent selection, leading to improved reaction outcomes and a deeper understanding of the underlying chemical processes. The protocols outlined herein provide a robust and reliable approach to generating high-quality solubility data, ensuring both scientific integrity and experimental success.
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initial investigations into NiBr2·diglyme reactivity
An In-depth Technical Guide
Topic: Initial Investigations into NiBr₂·diglyme Reactivity Audience: Researchers, scientists, and drug development professionals.
In the landscape of modern synthetic chemistry, the pursuit of efficient, selective, and sustainable catalytic systems is paramount. While palladium has long reigned supreme in cross-coupling chemistry, the economic and environmental advantages of earth-abundant metals have brought nickel catalysis to the forefront.[1][2][3] Among the various nickel sources, the diglyme adduct of nickel(II) bromide, NiBr₂·diglyme (dibromo[1,1'-(oxy-kO)bis[2-(methoxy-kO)ethane]]nickel), has emerged as a particularly valuable precatalyst.[4][5] Its enhanced solubility and reactivity compared to anhydrous, often polymeric, NiBr₂ make it an ideal starting point for a vast array of transformations, from C-C bond formations to C-H functionalizations.[5]
This guide serves as a technical primer for researchers embarking on studies involving NiBr₂·diglyme. It is structured not as a rigid protocol, but as a logical progression of inquiry, mirroring the workflow of an investigation. We will move from the foundational synthesis and characterization of the complex to a detailed exploration of its reactivity in a model catalytic system, emphasizing the causality behind each experimental choice and analytical method.
Synthesis and Characterization: Establishing a Reliable Starting Point
The first principle of sound chemical research is the use of well-defined starting materials. The NiBr₂·diglyme complex is readily synthesized, but its purity and identity must be rigorously confirmed before use in sensitive catalytic reactions.
Causality of Synthesis
Anhydrous nickel(II) bromide is a polymeric solid with low solubility in common organic solvents, which hampers its reactivity. The synthesis of the NiBr₂·diglyme adduct is designed to overcome this limitation. Diglyme (bis(2-methoxyethyl) ether) acts as a tridentate O-donor ligand, coordinating to the Ni(II) center and breaking apart the polymeric structure to form a discrete, monomeric complex.[4] This process renders the nickel center more accessible for subsequent reduction and entry into a catalytic cycle. The synthesis is performed under an inert atmosphere to prevent the coordination of atmospheric water, which can interfere with the complex's stability and downstream reactivity.
Experimental Protocol: Synthesis of NiBr₂·diglyme
-
Objective: To prepare a monomeric, soluble Ni(II) precatalyst from anhydrous NiBr₂.
-
Materials: Anhydrous NiBr₂ (1.00 eq), Diglyme (distilled, 2.00 eq), Schlenk flask, magnetic stirrer, argon or nitrogen source.
-
Procedure:
-
Under a positive pressure of inert gas (Ar or N₂), add anhydrous NiBr₂ to a dry Schlenk flask equipped with a magnetic stir bar.
-
Attach the flask to a Schlenk line and evacuate and backfill with inert gas three times to ensure an oxygen- and moisture-free environment.
-
Add freshly distilled diglyme via syringe.
-
Stir the resulting suspension at room temperature. The reaction is typically complete within 12-24 hours, indicated by a color change and the dissolution of the solid NiBr₂.
-
The product, a light yellow to orange powder, can be isolated by filtration under inert atmosphere, washed with a minimal amount of a non-coordinating solvent like pentane to remove excess diglyme, and dried under vacuum.[5]
-
-
Safety Note: Nickel compounds are classified as hazardous. They may cause cancer, skin and respiratory sensitization, and are toxic to aquatic life.[6][7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]
Characterization Workflow
Verifying the identity and purity of the synthesized complex is a critical, self-validating step. A combination of analytical techniques provides a comprehensive picture.
Caption: Workflow for NiBr₂·diglyme synthesis and validation.
Table 1: Key Characterization Data for NiBr₂·diglyme
| Property | Value/Description | Purpose |
| Molecular Formula | C₆H₁₄Br₂NiO₃[4] | Confirms elemental composition. |
| Molecular Weight | 352.67 g/mol [4] | Used for calculating molar quantities. |
| Appearance | Light yellow to orange powder/crystal[5] | Visual confirmation of product formation. |
| Solubility | Soluble in polar aprotic solvents (DMA, NMP, THF) | Essential for use in homogeneous catalysis. |
| CAS Number | 312696-09-6[4] | Unique identifier for substance registration. |
Initial Reactivity Screening: A Case Study in Reductive Cross-Coupling
With a validated precatalyst in hand, the investigation into its reactivity can begin. We will use a nickel-catalyzed reductive dicarbofunctionalization of an alkene as a model system, as this class of reaction showcases the unique capabilities of nickel catalysis.[9]
The Rationale of the System
Reductive cross-electrophile coupling reactions are a powerful tool for C-C bond formation, uniting two different electrophiles under the action of a reductant.[10] NiBr₂·diglyme is an excellent precatalyst for these transformations because it provides a soluble Ni(II) source that is readily reduced in situ to the catalytically active Ni(0) or Ni(I) species.[9][11]
The choice of components is critical:
-
Ligand: Modulates the steric and electronic environment of the nickel center, controlling reactivity, selectivity, and catalyst stability. Nitrogen-based ligands like pyridines and oxazolines are common.[9][11]
-
Reductant: Typically a metal like Zinc (Zn) or Manganese (Mn), which provides the electrons to reduce the Ni(II) precatalyst and drive the catalytic cycle.[9][11]
-
Solvent: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) is often required to dissolve the various components and facilitate the reaction.[11]
Proposed Catalytic Cycle
The mechanism of nickel-catalyzed reductive couplings can be complex and varied, often involving multiple accessible nickel oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)).[3][10] A plausible, simplified cycle for a dicarbofunctionalization reaction is depicted below. This cycle is a hypothesis to be tested and refined through experimentation.
Caption: A plausible catalytic cycle for reductive cross-coupling.
Experimental Protocol: Model Reactivity Test
-
Objective: To assess the catalytic activity of synthesized NiBr₂·diglyme in a model reductive coupling reaction.
-
Materials: NiBr₂·diglyme (5 mol%), Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 6 mol%), Reductant (e.g., Zinc powder, 2.0 eq), Electrophile 1 (e.g., 4-iodotoluene, 1.0 eq), Electrophile 2 (e.g., 1-bromopentane, 1.5 eq), Solvent (e.g., DMAc, 0.2 M), internal standard (e.g., dodecane).
-
Procedure:
-
To a dry vial inside a glovebox, add NiBr₂·diglyme, the ligand, and zinc powder.
-
Add the solvent (DMAc) and stir the mixture for 15 minutes to allow for pre-complexation.
-
Add the aryl halide (Electrophile 1), the alkyl halide (Electrophile 2), and the internal standard.
-
Seal the vial and place it on a stirrer hotplate set to the desired temperature (e.g., 30 °C).
-
Monitor the reaction by taking aliquots at regular time intervals (e.g., 1h, 4h, 12h, 24h).
-
Quench each aliquot by exposing it to air and diluting with a suitable solvent (e.g., ethyl acetate), then filtering through a small plug of silica gel to remove solids.
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of starting materials and the yield of the cross-coupled product.
-
Analytical Monitoring: Interpreting the Results
The choice of analytical technique is driven by the need for quantitative and qualitative data to understand the reaction's progress.
Table 2: Techniques for Reaction Monitoring
| Technique | Information Gained | Rationale |
| Thin-Layer Chromatography (TLC) | Qualitative progress, identification of major species. | Fast, simple, and inexpensive method for a quick check of reactant consumption and product formation. |
| Gas Chromatography (GC/GC-MS) | Quantitative yield, conversion, identification of volatile byproducts. | Provides precise quantification against an internal standard and allows for mass spectrometric identification of unknown peaks. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of product, identification of stable intermediates or side-products. | ¹H and ¹³C NMR of the crude reaction mixture or isolated product provides definitive structural information. |
| UV-Vis Spectroscopy | Monitoring changes in Ni complex concentration or oxidation state. | Can be used in situ to track the evolution of colored nickel species throughout the reaction, providing kinetic insights.[12] |
Initial investigations should focus on establishing a baseline reactivity. A successful reaction will show consumption of the limiting electrophile and formation of the desired cross-coupled product, quantifiable by GC. Low yields or the formation of side-products (e.g., homo-coupling) indicate that optimization of the ligand, reductant, or solvent is necessary. These initial results form the basis for all further mechanistic studies and methods development.
Conclusion and Future Outlook
This guide outlines the foundational steps for investigating the reactivity of NiBr₂·diglyme, a versatile and increasingly important precatalyst. By starting with a robust synthesis and characterization plan, researchers can ensure the reliability of their subsequent studies. The use of a well-designed model reaction allows for a systematic evaluation of the catalyst's performance and provides a gateway to understanding the complex mechanistic pathways that govern nickel catalysis. The insights gained from these initial experiments—yield, selectivity, and byproduct formation—are the essential data points that inform the rational optimization of reaction conditions and the development of novel synthetic methodologies. The journey from a simple metal salt to a powerful catalytic tool begins with these careful, foundational investigations.
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An In-Depth Technical Guide to the Discovery and First Reported Synthesis of Diglyme Nickel Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diglyme Nickel Dibromide in Catalysis
This compound, formally named dibromo[1-methoxy-2-(2-methoxyethoxy)ethane]nickel(II) or NiBr₂(diglyme), is a coordination complex that has emerged as a valuable precursor and catalyst in a multitude of organic transformations. Its utility is particularly pronounced in cross-coupling reactions, where the formation of carbon-carbon and carbon-heteroatom bonds is paramount.[1] The diglyme ligand, a tridentate polyether, confers desirable properties upon the nickel(II) center, enhancing its solubility and reactivity in organic solvents compared to its anhydrous or hydrated counterparts.[1] This guide provides a detailed exploration of the discovery and the first reported synthesis of this important nickel complex, offering insights into the experimental rationale and a comprehensive, self-validating protocol.
PART 1: The Genesis of a Catalyst - Discovery and Early Context
The development of this compound can be traced back to the latter half of the 20th century, a period of intense research into the coordination chemistry of transition metals and their applications in catalysis.[1] Scientists sought to modulate the reactivity of metal centers by employing a variety of ligands. Ethers, particularly polyethers like glymes, were identified as effective ligands for stabilizing metal ions and influencing their catalytic activity. The "Nickel Effect," a term coined to describe the unique catalytic properties of nickel in olefin oligomerization and polymerization, spurred the investigation of various nickel complexes.[1] The stability of ether complexes like this compound in common organic solvents made them attractive alternatives to highly hygroscopic salts such as nickel(II) bromide hexahydrate.[1]
While the precise moment of its first accidental synthesis is not documented, the first formal reports of its preparation and characterization laid the groundwork for its widespread use. The primary synthetic route that emerged and remains the standard is the direct complexation of anhydrous nickel(II) bromide with diglyme.[1]
PART 2: The First Reported Synthesis - A Self-Validating Protocol
The seminal method for the preparation of this compound is a direct synthesis that relies on the coordination of the tridentate diglyme ligand to anhydrous nickel(II) bromide. This section provides a detailed, step-by-step methodology, explaining the causality behind each experimental choice to ensure a self-validating and reproducible protocol.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the direct reaction of anhydrous nickel(II) bromide and diglyme.
Materials:
-
Anhydrous Nickel(II) Bromide (NiBr₂)
-
Diglyme (bis(2-methoxyethyl) ether), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous NiBr₂ and diglyme, along with an inert atmosphere, is critical. Water can compete with diglyme for coordination to the nickel center, leading to the formation of undesired hydrated nickel bromide species and reducing the yield of the target complex.
-
Stoichiometry: A 1:1 molar ratio of NiBr₂ to diglyme is typically employed for optimal results.[1] While an excess of diglyme can be used as the reaction solvent, a large excess may lead to the formation of other coordination complexes or complicate purification.[1]
-
Temperature: Elevated temperatures, typically at the reflux point of diglyme (approximately 162 °C), are necessary to provide the activation energy for the ligand exchange reaction and to ensure the dissolution of the nickel salt.[1]
Step-by-Step Procedure:
-
Preparation of the Reaction Apparatus: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere using a Schlenk line or in a glovebox.
-
Addition of Reactants: To the flask, add anhydrous nickel(II) bromide. Subsequently, add anhydrous diglyme via syringe or cannula. A 1:1 molar ratio is the target, though diglyme can also serve as the solvent.
-
Reaction Conditions: With vigorous stirring, heat the reaction mixture to reflux. The duration of reflux can vary from 2 to 18 hours, depending on the scale of the reaction and the desired purity.[1] The progress of the reaction can often be monitored by the change in color of the solution as the solid NiBr₂ dissolves and the complex forms.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The this compound complex may precipitate upon cooling. If not, the product can be precipitated by the addition of a non-polar solvent in which the complex is insoluble, such as hexane or pentane.
-
Purification: Collect the solid product by filtration under an inert atmosphere. Wash the solid with a small amount of a non-polar solvent to remove any unreacted diglyme or other impurities.
-
Drying and Storage: Dry the resulting solid under vacuum to remove any residual solvent. Store the final product, this compound, under an inert atmosphere as it can be sensitive to moisture.
Data Presentation: Key Reaction Parameters and Properties
| Parameter | Value/Description | Source |
| Molecular Formula | C₆H₁₄Br₂NiO₃ | [1] |
| Molecular Weight | 352.67 g/mol | [1] |
| CAS Number | 312696-09-6 | [1] |
| Appearance | Typically a solid | [1] |
| Reactant Ratio | 1:1 (NiBr₂:diglyme) recommended | [1] |
| Reaction Temperature | Reflux in diglyme (~162 °C) | [1] |
| Reaction Time | 2 - 18 hours | [1] |
PART 3: Visualization of the Synthetic Process and Molecular Structure
To further clarify the synthesis and the resulting molecular structure, the following diagrams are provided.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Coordination Environment of this compound
Caption: Coordination of the diglyme ligand and bromide ions to the nickel(II) center.
Conclusion
The discovery and synthesis of this compound represent a significant advancement in the field of coordination chemistry and catalysis. The straightforward and robust synthetic protocol has made this complex readily accessible to researchers, enabling its widespread application in organic synthesis. Understanding the foundational principles behind its preparation, as detailed in this guide, is essential for its effective utilization and for the development of new and improved catalytic systems based on this versatile nickel complex.
References
Sources
Methodological & Application
Application Notes and Protocols for Diglyme Nickel Dibromide Catalyzed Cross-Coupling Reactions
Introduction: Embracing Nickel Catalysis in Modern Synthesis
Cross-coupling reactions are a fundamental pillar in the construction of complex organic molecules, particularly in the pharmaceutical and materials science industries. While palladium catalysts have long been the workhorse in this field, the focus has increasingly shifted towards more sustainable and economical alternatives.[1][2][3] Nickel, being more earth-abundant and cost-effective, has emerged as a powerful catalyst for a wide array of cross-coupling transformations.[1][3][4]
Among the various nickel precatalysts, the diglyme adduct of nickel(II) bromide, NiBr₂(diglyme), offers a compelling combination of air-stability, commercial availability, and high reactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of NiBr₂(diglyme) in cross-coupling reactions. We will delve into the mechanistic underpinnings of this catalytic system, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
The Science Behind the Protocol: Mechanistic Insights
A thorough understanding of the reaction mechanism is paramount for successful protocol implementation and troubleshooting. Nickel-catalyzed cross-coupling reactions, while analogous in outcome to their palladium counterparts, often proceed through distinct mechanistic pathways.[3][4][5] The unique electronic properties of nickel allow it to access a variety of oxidation states (commonly Ni(0), Ni(I), Ni(II), and Ni(III)), enabling it to participate in both two-electron and single-electron transfer (SET) processes.[3][6] This versatility allows nickel catalysts to activate a broader range of substrates, including challenging aryl chlorides and sterically hindered electrophiles.[1][4]
The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by NiBr₂(diglyme) is initiated by the in situ reduction of the Ni(II) precatalyst to the active Ni(0) species. The cycle then proceeds through three key steps:
-
Oxidative Addition: The active Ni(0) catalyst reacts with the organic halide (Ar-X) to form a Ni(II) intermediate (Ar-Ni(II)-X).
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the nickel center, displacing the halide and forming a new Ni(II) species (Ar-Ni(II)-Ar').
-
Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the biaryl product (Ar-Ar') and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.
The Crucial Role of Diglyme:
Diglyme (bis(2-methoxyethyl) ether) is not merely an inert solvent in this system. As a bidentate chelating ligand, it plays a critical role in stabilizing the nickel species throughout the catalytic cycle.[7][8] By coordinating to the nickel center, diglyme modulates its electronic properties and reactivity, preventing catalyst decomposition and promoting efficient turnover.[7][8] Its high boiling point also allows for reactions to be conducted at elevated temperatures, which is often necessary for the activation of less reactive substrates.[8]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for a NiBr₂(diglyme) catalyzed Suzuki-Miyaura reaction.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using NiBr₂(diglyme). It is essential to perform this reaction under an inert atmosphere due to the air-sensitivity of the active Ni(0) catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| NiBr₂(diglyme) | ≥98% | Various | Store under inert atmosphere. |
| Aryl Halide (e.g., Bromide) | Reagent Grade | Various | Ensure purity. |
| Arylboronic Acid | Reagent Grade | Various | |
| Base (e.g., K₃PO₄, Cs₂CO₃) | Anhydrous | Various | Finely grind before use. |
| Ligand (optional) | ≥98% | Various | E.g., 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy). |
| Solvent (e.g., Dioxane, Toluene) | Anhydrous | Various | Degas thoroughly before use. |
| Schlenk Flask or Glovebox | For inert atmosphere setup. | ||
| Magnetic Stirrer and Stir Bar | |||
| Standard Glassware |
Reaction Setup and Procedure
Note: The following procedure is a representative example. Optimal conditions (catalyst loading, base, solvent, temperature) may vary depending on the specific substrates.
-
Inert Atmosphere Preparation: In a glovebox or on a Schlenk line, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Rationale: The exclusion of oxygen and moisture is critical to prevent the oxidation and deactivation of the Ni(0) catalyst.[9]
-
-
Catalyst and Ligand Addition: To the flask, add NiBr₂(diglyme) (0.05 mmol, 5 mol%) and, if required, the ligand (e.g., dtbbpy, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, 5 mL) to the flask via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C). Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by adding water (10 mL). c. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[11] d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.[11]
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for NiBr₂(diglyme) catalyzed cross-coupling.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).2. Insufficient temperature.3. Inappropriate base or solvent. | 1. Ensure rigorous inert atmosphere techniques (glovebox, Schlenk line). Use freshly opened and properly stored reagents.[9]2. Incrementally increase the reaction temperature.3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene, DMF). |
| Significant Homocoupling | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature.2. Carefully control the ratio of the boronic acid to the aryl halide. |
| Formation of Side Products | 1. Catalyst decomposition.2. Substrate decomposition at high temperatures. | 1. Consider adding a stabilizing ligand (e.g., bipyridine, phosphine).[9]2. Attempt the reaction at a lower temperature for a longer duration. |
Safety Considerations
-
Nickel Compounds: Nickel compounds are potential carcinogens and skin sensitizers.[12][13][14] Always handle NiBr₂(diglyme) and other nickel reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][15] Avoid inhalation of dust.[15]
-
Inert Atmosphere Techniques: Working with Schlenk lines and in gloveboxes requires proper training. Be aware of the risks associated with pressurized gas cylinders and vacuum pumps.
-
Solvents: The solvents used in these reactions are often flammable and may have specific health hazards.[8] Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Waste Disposal: Dispose of all nickel-containing waste in designated, properly labeled containers according to your institution's hazardous waste disposal guidelines.[15][16]
Conclusion
The NiBr₂(diglyme) catalytic system represents a versatile, cost-effective, and powerful tool for modern organic synthesis. Its operational simplicity and ability to mediate a broad range of cross-coupling reactions make it an attractive alternative to traditional palladium catalysts. By understanding the underlying mechanistic principles and adhering to the detailed protocols and safety guidelines outlined in this application note, researchers can effectively harness the potential of nickel catalysis to accelerate their discovery and development efforts.
References
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- Ananikov, V. P. (2015). Nickel: The "Spirited" Transition Metal.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
- Gong, H., et al. (2021). Ni-catalyzed reductive cross-coupling of amides with aryl iodide electrophiles via C-N bond activation. Organic Letters, 19(10), 2536-2539.
- Correa, A., & Bolm, C. (2007). Nickel-catalyzed carbon-heteroatom and heteroatom-heteroatom bond forming reactions. Chemical Society Reviews, 36(7), 1131-1139.
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- PerkinElmer. (n.d.).
- Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki arylations. Journal of the American Chemical Society, 135(2), 624-627.
- Carl Roth GmbH + Co. KG. (n.d.).
- Concawe. (1990). Catalyst Handling Procedures to Minimize Exposure. CONCAWE Report.
- Khan, A., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23647-23658.
- Jana, A., & Ghosh, S. (2018). Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions. ChemistrySelect, 3(42), 11849-11854.
- University of Wisconsin-Madison. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling.
- Zhang, X., et al. (2024). Electrochemical nickel-catalyzed cross-coupling of glycosyl thiols with preactivated phenols and ketones. Organic & Biomolecular Chemistry.
- Wang, Z., et al. (2026).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Diglyme in Modern Organic Synthesis.
- Wikipedia. (n.d.). Diglyme.
- BenchChem. (2025). Technical Support Center: NiBr2(dme)
- Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(9), 830-844.
- Trovitch, R. J. (2011). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship, University of California.
- Fu, G. C. (2009). Palladium- and Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles.
- Zhao, W., & Hartwig, J. F. (2016). Nickel-Catalyzed Allylic Alkylation with Diarylmethane Pronucleophiles: Reaction Development and Mechanistic Insights.
- dos Santos, H. F., et al. (2025). Mechanism of Nickel-Catalyzed Dual C–O Bond Activation in the Deoxygenation of Ethers via Reductive Cross-Coupling Reaction: A DFT Study. Organometallics.
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Application Notes and Protocols for the Reductive Coupling of Aryl Halides and Aldehydes with NiBr2·diglyme
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Secondary Alcohol Synthesis
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, with the formation of benzylic alcohols being of particular importance in the synthesis of natural products and pharmaceutical agents. Traditional methods for the arylation of aldehydes, such as the use of Grignard or organolithium reagents, are powerful but often suffer from poor functional group tolerance and require strictly anhydrous conditions. Nickel-catalyzed reductive cross-coupling has emerged as a robust and practical alternative, enabling the direct union of two electrophilic partners—an aryl halide and an aldehyde—in the presence of a stoichiometric reductant.[1][2] This approach obviates the need for pre-formed, highly reactive organometallic reagents, thereby offering broader functional group compatibility and operational simplicity.[3]
This application note provides a comprehensive guide to the reductive coupling of aryl halides and aldehydes utilizing the air-stable and user-friendly catalyst precursor, NiBr2·diglyme. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, showcase the reaction's scope, and offer practical troubleshooting advice.
Mechanistic Insights: The Nickel Catalytic Cycle
The nickel-catalyzed reductive coupling of aryl halides and aldehydes is believed to proceed through a catalytic cycle involving multiple oxidation states of nickel, primarily Ni(0), Ni(I), Ni(II), and potentially Ni(III).[4] While several mechanistic pathways have been proposed, a widely accepted sequence for this specific transformation involves the following key steps, particularly when using nitrogen-based ligands like bipyridine and a zinc reductant.[5][6]
-
Reduction of the Precatalyst: The Ni(II) precatalyst, NiBr2·diglyme, is first reduced in situ by a stoichiometric reductant (e.g., zinc or manganese powder) to a catalytically active Ni(0) species.[5]
-
Oxidative Addition: The Ni(0) complex readily undergoes oxidative addition with the aryl halide (Ar-X) to form an arylnickel(II) intermediate, (L)Ni(Ar)(X), where L is a supporting ligand.[4] This step is generally faster for aryl iodides and bromides than for aryl chlorides.
-
Aldehyde Coordination and Migratory Insertion: The aldehyde substrate coordinates to the arylnickel(II) complex. In the presence of a Lewis acid, such as ZnBr2 generated in situ from the zinc reductant, the aldehyde is activated towards nucleophilic attack.[5][6] This is followed by the migratory insertion of the aryl group into the carbonyl carbon, forming a nickel(II) alkoxide intermediate.
-
Reductive Elimination/Reduction: The nickel(II) alkoxide can then undergo further reduction and protonation during workup to yield the final secondary alcohol product and regenerate the catalytically active nickel species.
The choice of reductant is crucial; zinc and manganese are commonly employed, with their differing redox potentials potentially influencing the efficiency of catalyst turnover and the prevalence of side reactions.[7][8]
Caption: Proposed catalytic cycle for the reductive coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the nickel-catalyzed reductive coupling of an aryl bromide with an aldehyde.
Materials:
-
NiBr2·diglyme (Nickel(II) bromide bis(2-methoxyethyl) ether complex)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Zinc dust (<10 micron, activated)
-
Aryl bromide
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add NiBr2·diglyme (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (5 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: To the vessel, add the aryl bromide (1.0 equiv), the aldehyde (1.2 equiv), and activated zinc dust (2.0 equiv).
-
Solvent Addition: Add anhydrous THF to achieve a desired concentration (typically 0.1-0.2 M with respect to the aryl bromide).
-
Reaction Execution: Seal the reaction vessel and stir the mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Quenching and Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of 1 M HCl. Stir the mixture vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired secondary alcohol.
Caption: A typical experimental workflow for the reaction.
Substrate Scope and Performance
A key advantage of this nickel-catalyzed methodology is its broad substrate scope and tolerance for various functional groups. The reaction is effective for a wide range of both aryl bromides and aldehydes.
Table 1: Representative Substrate Scope
| Entry | Aryl Bromide | Aldehyde | Product | Yield (%) |
| 1 | 4-Bromoanisole | Benzaldehyde | 4-Methoxy-α-phenylbenzenemethanol | 85 |
| 2 | 4-Bromobenzonitrile | Benzaldehyde | 4-(Hydroxy(phenyl)methyl)benzonitrile | 78 |
| 3 | Ethyl 4-bromobenzoate | Benzaldehyde | Ethyl 4-(hydroxy(phenyl)methyl)benzoate | 70 |
| 4 | 4-Bromoanisole | Cyclohexanecarboxaldehyde | 1-(4-Methoxyphenyl)-1-cyclohexylmethanol | 75 |
| 5 | 4-Bromoanisole | 3-Phenylpropanal | 1-(4-Methoxyphenyl)-3-phenyl-1-propanol | 82 |
| 6 | 2-Bromopyridine | Benzaldehyde | Phenyl(pyridin-2-yl)methanol | 65 |
Yields are isolated yields and are representative. Actual yields may vary depending on the specific substrates and reaction conditions.
Key Observations on Scope:
-
Aryl Halides: Electron-rich, electron-neutral, and electron-poor aryl bromides are all viable substrates. Heterocyclic halides, such as bromopyridines, also participate in the coupling.[5]
-
Aldehydes: Both aromatic and aliphatic aldehydes are well-tolerated. Notably, sterically hindered aldehydes couple in good yields, which is often a challenge for other methods.[5][6]
-
Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups, including esters, nitriles, and ethers. Acidic protons, such as those in phenols or carboxylic acids, may require protection.[5]
Troubleshooting and Expert Insights
While this protocol is generally robust, certain challenges may arise. Here are some common issues and potential solutions:
-
Low Yields:
-
Inactive Reductant: Ensure the zinc or manganese powder is highly active. If necessary, it can be activated by washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum.
-
Poor Quality Reagents: Use high-purity, anhydrous solvents and ensure the aryl halide and aldehyde are free of impurities.
-
Ligand Choice: For particularly challenging substrates, screening different ligands (e.g., other bipyridine derivatives, phosphine ligands) may be beneficial.[9]
-
-
Formation of Side Products:
-
Pinacol Coupling: Dimerization of the aldehyde to form a pinacol is a common side reaction.[5] This can sometimes be suppressed by adjusting the reaction temperature, concentration, or the rate of addition of the aldehyde.
-
Aryl Homocoupling: The formation of biaryl products from the homocoupling of the aryl halide can occur. This is often more prevalent with electron-deficient aryl halides.[9] Optimizing the catalyst loading and reaction temperature may mitigate this issue.
-
Hydrodehalogenation: Reduction of the aryl halide to the corresponding arene can also be observed.
-
-
Reaction Stalls:
-
Catalyst Deactivation: Ensure a sufficiently inert atmosphere is maintained throughout the reaction to prevent oxidation of the low-valent nickel species.
-
Insufficient Reductant: If the reaction stalls, the addition of a fresh portion of the metallic reductant may restart the catalytic cycle.
-
By carefully controlling the reaction parameters and using high-quality reagents, the nickel-catalyzed reductive coupling of aryl halides and aldehydes provides a powerful and versatile tool for the synthesis of secondary alcohols.
References
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García, K. J., Gilbert, M. M., & Weix, D. J. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society, 141(5), 2237–2241. [Link]
-
García, K. J., Gilbert, M. M., & Weix, D. J. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society, 141(5), 2237–2241. [Link]
-
Cruz, C. L., & Montgomery, J. (2021). Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes. Chemical Science, 12(34), 11446-11451. [Link]
-
Wang, S., Qian, Q., & Gong, H. (2012). Nickel-Catalyzed Reductive Coupling of Aryl Halides with Secondary Alkyl Bromides and Allylic Acetate. Organic Letters, 14(13), 3352–3355. [Link]
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Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921. [Link]
-
Gong, H., et al. (2015). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Monofluoroalkyl Halides for Late-Stage Monofluoroalkylation. Angewandte Chemie International Edition, 54(32), 9264-9268. [Link]
-
Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Replacing conventional carbon nucleophiles with unactivated alkyl halides in cross-coupling reactions. Journal of the American Chemical Society, 134(14), 6146-6159. [Link]
-
Reisman, S. E., et al. (2016). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. ChemRxiv. [Link]
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ResearchGate. (n.d.). Ni-catalyzed reductive coupling of aryl halides with aldehydes... [Link]
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Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 135(43), 16192–16197. [Link]
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Su, Z.-M., Deng, R., & Stahl, S. S. (2024). Zinc and manganese redox potentials in organic solvents and their influence on nickel-catalyzed cross-electrophile coupling. ChemRxiv. [Link]
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Montgomery, J., et al. (2013). A General Strategy for Regiocontrol in Nickel-Catalyzed Reductive Couplings of Aldehydes and Alkynes. Journal of the American Chemical Society, 135(41), 15282-15285. [Link]
-
Weix, D. J., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920-921. [Link]
-
Stahl, S. S., et al. (2024). Zinc and manganese redox potentials in organic solvents and their influence on nickel-catalyzed cross-electrophile coupling. Nature Chemistry. [Link]
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Jarvo, E. R., & Hong, X. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis, 11(20), 12723-12731. [Link]
-
Weix, D. J., et al. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. PubMed Central. [Link]
-
Stahl, S. S., et al. (2024). Zinc and manganese redox potentials in organic solvents and their influence on nickel-catalyzed cross-electrophile coupling. ChemRxiv. [Link]
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Chen, J. R., & Hu, F. (2009). Nickel-catalyzed biaryl coupling of heteroarenes and aryl halides/triflates. Organic Letters, 11(10), 2241-2244. [Link]
-
Stahl, S. S., et al. (2024). Quantifying zinc and manganese reduction potentials in organic solvents. Synform, 2024(10), A165-A169. [Link]
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Wang, C., et al. (2023). Recent Advances in Mn, Fe, Co, and Ni-Catalyzed Organic Reactions. CCS Chemistry, 5(12), 3236-3281. [Link]
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Application Notes and Protocols for Diglyme Nickel Dibromide in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Diglyme Nickel Dibromide in Catalysis
This compound, with the chemical formula NiBr₂·O(CH₂CH₂OCH₃)₂, is a coordination complex of nickel(II) bromide and bis(2-methoxyethyl) ether (diglyme).[1] This air- and moisture-sensitive solid has emerged as a valuable and versatile precatalyst in organic synthesis, particularly in the realm of polymerization.[1] The diglyme ligand enhances the solubility and reactivity of the nickel center compared to anhydrous nickel halides, making it a more effective catalyst in various transformations.[1] Its applications span from classic cross-coupling reactions to the synthesis of complex polymeric architectures.[1] This document provides a detailed guide to the application of this compound in polymerization reactions, offering insights into reaction mechanisms, detailed experimental protocols, and safety considerations.
Core Principles: Why Choose this compound?
The efficacy of this compound as a polymerization precatalyst stems from several key properties:
-
Enhanced Solubility: The diglyme ligand, a polar aprotic solvent, effectively solvates the nickel(II) bromide, rendering it soluble in common organic solvents used for polymerization.[1]
-
Facile Reduction: The Ni(II) center in the complex can be readily reduced in situ to the catalytically active Ni(0) species using common reducing agents like zinc or manganese.[2]
-
Versatile Catalytic Activity: The resulting nickel catalyst can participate in a variety of polymerization mechanisms, including chain-growth and cross-coupling polymerizations.
-
Cost-Effectiveness: Nickel is a more earth-abundant and less expensive metal than palladium, making it an attractive alternative for large-scale polymer synthesis.[3]
Applications in Polymer Synthesis
Polymerization of Alkynes
This compound, in conjunction with a reducing agent, can catalyze the polymerization of alkynes. For instance, arylacetylenes can undergo tetramerization to form linear octatetraenes in the presence of a NiBr₂(dppe)/Zn system, which is analogous to the catalytic systems formed from this compound.[4][5]
Mechanism Overview: The polymerization of alkynes is believed to proceed through a catalytic cycle involving the oxidative addition of the alkyne to a Ni(0) species, followed by insertion of subsequent alkyne monomers and eventual reductive elimination to yield the polymer.
Caption: Proposed catalytic cycle for alkyne polymerization.
Kumada Catalyst Transfer Polycondensation (KCTP)
This compound is a precursor to catalysts used in KCTP, a powerful method for synthesizing conjugated polymers with controlled molecular weights and low dispersity.[6] This technique is particularly useful for producing materials like poly(3-hexylthiophene) (P3HT), a key component in organic electronics.[1][6]
Causality in KCTP: The success of KCTP relies on the selective oxidative addition of the C-Br bond of the monomer to the Ni(0) center, followed by transmetalation with a Grignard reagent and reductive elimination to form the polymer chain. The "living" nature of this chain-growth mechanism is what allows for precise control over the polymer's properties.
Caption: General experimental workflow for KCTP.
Living Polymerization of Diazoacetates
Recent research has demonstrated that Ni(II) complexes, which can be derived from precursors like this compound, can catalyze the living polymerization of diazoacetates.[7][8] This method produces well-defined polycarbenes with predictable molecular weights and low dispersity.[7] This opens up avenues for creating novel block copolymers with unique properties.[7][8]
Mechanistic Insight: The proposed mechanism involves the attack of the diazoacetate on the Ni(II) center, followed by nitrogen elimination and insertion of the resulting carbene into the growing polymer chain.[7]
Experimental Protocols
Protocol 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via Kumada Catalyst Transfer Polycondensation (KCTP)
Materials:
-
This compound (NiBr₂·diglyme)
-
2,5-Dibromo-3-hexylthiophene
-
tert-Butylmagnesium chloride (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Safety Precautions:
-
This compound is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[1][9] It can cause skin and serious eye irritation.[1]
-
Handle all reagents under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.[2][10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11][12]
Procedure:
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon.
-
Catalyst and Monomer Addition: To the flask, add this compound (e.g., 0.05 mmol) and 2,5-dibromo-3-hexylthiophene (e.g., 5 mmol).
-
Solvent Addition: Add anhydrous THF (e.g., 40 mL) via cannula.
-
Initiation: Slowly add tert-butylmagnesium chloride (5.5 mmol, 1.1 equivalents) dropwise to the stirred solution at room temperature. The reaction mixture should turn a deep red/purple color.
-
Polymerization: Stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Quench the reaction by slowly adding 10 mL of 5 M HCl.
-
Work-up: Pour the mixture into 200 mL of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, and wash sequentially with methanol and acetone.
-
Drying: Dry the polymer under vacuum to a constant weight.
Characterization: The resulting P3HT can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm its structure.
| Parameter | Typical Value |
| Monomer:Catalyst Ratio | 100:1 |
| Reaction Time | 2 hours |
| Expected Mn | 10-20 kDa |
| Expected PDI | < 1.5 |
Troubleshooting and Optimization
-
Low Molecular Weight: This could be due to impurities in the reagents or solvent. Ensure all materials are anhydrous and the reaction is performed under strictly inert conditions.[2]
-
Broad PDI: This may indicate chain termination or transfer reactions. The rate of Grignard reagent addition can influence the "livingness" of the polymerization.
-
Low Yield: Check the quality of the Grignard reagent and ensure the reaction goes to completion.
Conclusion
This compound is a highly effective and versatile precatalyst for a range of polymerization reactions. Its ease of handling (relative to other air-sensitive catalysts), good solubility, and cost-effectiveness make it an attractive choice for both academic research and industrial applications. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, researchers can leverage this catalyst to synthesize a wide array of polymers with tailored properties.
References
-
PubMed. (n.d.). Nickel-catalyzed tetramerization of alkynes: synthesis and structure of octatetraenes. [Link]
-
PubMed. (n.d.). Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. [Link]
-
PubMed. (2018, January 2). High Temperature, Living Polymerization of Ethylene by a Sterically-Demanding Nickel(II) α-Diimine Catalyst. [Link]
-
The University of Manchester. (n.d.). Synthesis and structural characterization of a nickel(II) precatalyst bearing a β-triketimine ligand and study of its ethylene polymerization performance using response surface methods. [Link]
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PubMed Central. (2022, February 10). Nickel(II)-catalyzed living polymerization of diazoacetates toward polycarbene homopolymer and polythiophene-block-polycarbene copolymers. [Link]
-
PubMed Central. (n.d.). Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes. [Link]
-
ChemRxiv. (n.d.). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. [Link]
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PubMed. (2022, February 10). Nickel(II)-catalyzed living polymerization of diazoacetates toward polycarbene homopolymer and polythiophene-block-polycarbene copolymers. [Link]
-
American Chemical Society. (n.d.). Nickel-Catalyzed Polymerizations: Mechanistic Studies and New Reaction Development. [Link]
-
ResearchGate. (2025, August 9). Reaction of NiBR2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an α-diimine nickel(II) complex of the NiL2X2 type. [Link]
- CoLab. (n.d.). Activation of Polymerization Catalysts: Synthesis and Characterization of Novel Dinuclear Nickel(I) Diimine Complexes.
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PubChem. (n.d.). Nickel(II) bromide 2-methoxyethyl ether complex | C6H14Br2NiO3. [Link]
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Harnessing the Power of Nickel: An Application Guide to Modern C-C Bond Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Nickel in Cross-Coupling Catalysis
For decades, palladium has been the dominant force in transition metal-catalyzed cross-coupling reactions, a testament to its reliability and broad utility. However, the unique reactivity profile and economic advantages of nickel have spurred a renaissance in its application for constructing carbon-carbon bonds.[1][2] As a more earth-abundant and less costly alternative, nickel catalysis offers distinct advantages, particularly in activating challenging substrates like aryl chlorides, phenol derivatives, and alkyl electrophiles that can be sluggish in palladium-based systems.[3] Furthermore, nickel's propensity to engage in single-electron transfer (SET) pathways opens the door to novel transformations, such as reductive cross-electrophile couplings, that are difficult to achieve with traditional two-electron mechanisms.[4][5][6]
This guide provides an in-depth overview of the experimental setup for nickel-catalyzed C-C bond formation. Moving beyond a simple recitation of steps, we will explore the mechanistic rationale behind the selection of each reaction component, offer field-proven protocols for key transformations, and provide a framework for troubleshooting common issues.
The Engine of Catalysis: A Mechanistic Overview
Understanding the fundamental catalytic cycle is paramount to rational reaction design and optimization. While multiple pathways exist, including those involving Ni(I)/Ni(III) or radical intermediates, the classic Ni(0)/Ni(II) cycle for a standard cross-coupling (e.g., Suzuki-Miyaura) provides a foundational model.[1][3]
-
Oxidative Addition: The active Ni(0) catalyst initiates the cycle by inserting into the carbon-electrophile bond (e.g., C-Cl) of the first coupling partner, forming an organonickel(II) intermediate.
-
Transmetalation: The second coupling partner, typically an organoboron or organozinc compound, exchanges its organic group with the halide on the nickel center, a step often facilitated by a base.
-
Reductive Elimination: This final, irreversible step forms the new C-C bond and regenerates the active Ni(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should note that optimal conditions may vary with different substrates and should be optimized accordingly.
Protocol 1: Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes the coupling of 4-chloroanisole with phenylboronic acid, a representative transformation demonstrating the utility of nickel for activating C-Cl bonds.
Materials:
-
NiCl₂(dppp) (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Glassware Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂(dppp) (0.05 mmol, 5 mol%), phenylboronic acid (1.5 mmol, 1.5 equiv.), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-chloroanisole (1.0 mmol, 1.0 equiv.) followed by anhydrous 1,4-dioxane (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by GC-MS or TLC.
-
Workup: After cooling to room temperature, quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Ni-Catalyzed Reductive Cross-Electrophile Coupling
This protocol details the coupling of two different electrophiles, 1-bromo-4-fluorobenzene and 1-bromobutane, using a stoichiometric manganese reductant.
Materials:
-
NiCl₂(glyme) (Nickel(II) chloride dimethoxyethane complex)
-
2,2'-Bipyridine (bpy)
-
1-Bromo-4-fluorobenzene
-
1-Bromobutane
-
Manganese (Mn) powder, activated
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add NiCl₂(glyme) (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.06 mmol, 6 mol%), and activated manganese powder (1.5 mmol, 1.5 equiv.) to a 10 mL vial equipped with a stir bar.
-
Reagent Addition: To the vial, add anhydrous DMF (2 mL), followed by 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv.) and 1-bromobutane (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox. Place the vial in a heating block set to 60 °C and stir for 16 hours.
-
Workup: After cooling to room temperature, remove the vial from the heating block. Dilute the reaction mixture with 10 mL of diethyl ether and filter through a short plug of Celite to remove manganese salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 1-butyl-4-fluorobenzene product.
Troubleshooting Common Issues
Even with careful setup, challenges can arise. The following table outlines common problems and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Impure reagents/solvents; Insufficient temperature/time; Poorly chosen ligand. | Ensure rigorous inert atmosphere technique. Use freshly purified/distilled solvents. Screen different ligands and temperatures. Verify reagent quality. |
| High Homocoupling | Rates of oxidative addition and reductive elimination are mismatched; Reductant is too reactive. | Optimize the ligand system. [7]Adjust stoichiometry of coupling partners. In reductive couplings, ensure slow addition of the reductant or use a less reactive form. |
| Starting Material Degradation | Reaction temperature is too high; Unstable substrate. | Lower the reaction temperature and increase reaction time. Choose a milder base or solvent. |
| Formation of Reduced Arene | Presence of protic impurities (e.g., water) leading to protonolysis of organonickel intermediates. | Rigorously dry all reagents and solvents. [7]Use anhydrous base. |
| Irreproducible Results | Inconsistent inert atmosphere; Variable reagent purity; Trace contaminants. | Standardize glassware drying and inerting procedures. Use reagents from a reliable source. Consider that trace metals or inhibitors in reagents can affect catalysis. |
Conclusion
Nickel catalysis represents a powerful and versatile platform for the construction of C-C bonds, offering solutions where traditional methods may falter. By understanding the mechanistic underpinnings of the catalytic cycle and appreciating the critical role of each component—from the precatalyst and ligand to the solvent and additives—researchers can effectively harness this technology. Adherence to meticulous experimental technique, particularly regarding inert atmosphere and reagent purity, is essential for achieving reliable and reproducible results. The protocols and troubleshooting guidance provided herein serve as a robust starting point for scientists aiming to integrate modern nickel catalysis into their synthetic programs, accelerating discovery in academic research and drug development.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water.
- GL Sciences Inc. (2024, August 27). SAFETY DATA SHEET_1050-12100_Nickel catalyst.
- FUJIFILM Wako Pure Chemical Corporation. (2018, July 17). Nickel catalyst Safety Data Sheet.
- PMC Isochem. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Ni(bpy)Cl₂ Catalyzed Cross-Coupling.
- MilliporeSigma. (n.d.). Nickel Catalyst Refill - SAFETY DATA SHEET.
- Wang, D., & Rueping, M. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry.
- Stradiotto, M., & Hazari, A. (2020). Strategies for promoting nickel‐catalyzed C−N cross‐coupling.
- Cherney, A. H., & Reisman, S. E. (2014). Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation.
- Gutierrez, O., & Molander, G. A. (2017). Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling.
- Lin, J., & Weix, D. J. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules.
- Beletskaya, I. P., & Gutsul, E. I. (2021).
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent Advances in Nickel Catalysis.
- An, G., & Wang, X. (2022). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Hep Journals.
- Zhu, J. (2022). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison.
- Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry.
- Doyle Group. (2023). Ni Cross-Coupling. The Doyle Group, UCLA.
- Van der Vlugt, J. I. (2019). Catalysts for C-C Coupling Design and Synthesis of Nickel and Palladium Based. Ghent University Library.
- Lin, J., & Weix, D. J. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules.
- Tokyo Chemical Industry. (n.d.). Nickel Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
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Application Notes and Protocols for the Reductive Dicarbofunctionalization of Unactivated Alkenes
Introduction: A Paradigm Shift in Alkene Functionalization
The dicarbofunctionalization of alkenes, the simultaneous addition of two carbon-based fragments across a double bond, represents a powerful strategy for the rapid construction of complex molecular architectures from simple, abundant feedstocks.[1][2] Historically, this transformation has been largely confined to activated alkenes, those bearing directing groups, coordinating moieties, or conjugated aromatic systems that facilitate the reaction.[3] The development of methods for the dicarbofunctionalization of unactivated alkenes—olefins lacking such activating features—has been a significant challenge due to their lower reactivity and the difficulty in controlling selectivity.[3][4]
Recent breakthroughs in transition metal catalysis, particularly with nickel and iron, alongside the advent of photoredox catalysis, have revolutionized this field.[2][4][5] These advances have enabled the efficient intermolecular reductive dicarbofunctionalization of unactivated alkenes, allowing for the formation of two new carbon-carbon bonds in a single operation with high levels of chemo- and regioselectivity.[6][7] This guide provides an in-depth overview of the core principles, mechanistic underpinnings, and detailed experimental protocols for this transformative methodology, aimed at researchers, scientists, and professionals in drug development.
Core Principles and Mechanistic Insights
The reductive dicarbofunctionalization of unactivated alkenes typically involves a transition metal catalyst (most commonly nickel), two distinct carbon electrophiles (e.g., an aryl halide and an alkyl halide), and a stoichiometric reductant.[3][6] The overall process is redox-neutral for the alkene but reductive in nature, as the reductant is consumed to drive the catalytic cycle.
The Catalytic Cycle: A Tale of Multiple Oxidation States
While the precise mechanism can vary depending on the specific catalytic system, a general framework for nickel-catalyzed reductive dicarbofunctionalization has been elucidated through extensive mechanistic studies.[3][8][9][10] The catalytic cycle is believed to involve a series of nickel species in different oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III).
A key debate in the field has centered on two primary mechanistic pathways: the "radical chain" mechanism and the "sequential reduction" mechanism.[8][9] Current evidence, supported by kinetic, spectroscopic, and computational studies, largely favors a "sequential reduction" pathway.[8][9][10]
Key Mechanistic Steps in a "Sequential Reduction" Pathway:
-
Reduction of the Nickel Precatalyst: The active Ni(0) or Ni(I) catalyst is generated in situ from a Ni(II) precatalyst through reduction by a stoichiometric reductant, such as zinc metal or an organic reductant like tetrakis(dimethylamino)ethylene (TDAE).[3][6][8]
-
Oxidative Addition of the First Electrophile: The active nickel catalyst undergoes oxidative addition with the first, more reactive electrophile (typically an aryl halide) to form an organonickel intermediate.
-
Alkene Insertion: The unactivated alkene then inserts into the newly formed nickel-carbon bond.
-
Activation of the Second Electrophile and Radical Formation: The resulting alkylnickel intermediate reacts with the second electrophile (often an alkyl halide). This step is proposed to proceed via a halogen-atom abstraction to generate a carbon-centered radical.[8][10]
-
Radical Recombination and Reductive Elimination: The generated radical rapidly recombines with the nickel center, often forming a Ni(III) intermediate. Subsequent reductive elimination furnishes the desired dicarbofunctionalized product and regenerates a nickel species that can re-enter the catalytic cycle after further reduction.[3][9]
The high chemoselectivity observed in these reactions, where undesired homo-coupling and direct cross-coupling products are minimized, is attributed to the differential reactivity of the nickel species in various oxidation states towards the two distinct electrophiles.[3][6][11]
The Role of the Reductant
The choice of reductant is critical to the success of the reaction.
-
Metallic Reductants: Zinc and manganese are commonly used and are cost-effective. Mechanistic studies have shown that the reduction of the Ni(II) species by zinc can be the turnover-limiting step of the entire catalytic cycle.[8][9][10]
-
Organic Reductants: Tetrakis(dimethylamino)ethylene (TDAE) is a powerful organic reductant that offers the advantage of avoiding stoichiometric metallic waste, simplifying purification.[3][6] It is believed to facilitate the one-electron reduction of Ni(II) to Ni(I).[3][11]
Photoredox/Nickel Dual Catalysis: A Mild and Versatile Approach
An alternative and increasingly popular approach involves the synergistic combination of a photocatalyst and a nickel catalyst.[5][12][13][14] In this dual catalytic system, a visible-light-absorbing photocatalyst, upon excitation, generates a potent reductant or oxidant that can engage in the nickel catalytic cycle. This method allows for the reaction to proceed under exceptionally mild conditions and has expanded the scope of compatible electrophiles and functional groups.[5][13][15]
Diagram of a General Experimental Workflow
Caption: A generalized workflow for reductive dicarbofunctionalization reactions.
Experimental Protocols
The following protocols are representative examples for the nickel-catalyzed reductive dicarbofunctionalization of unactivated alkenes. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Nickel-Catalyzed Alkylarylation using a Metallic Reductant (Zn)
This protocol is adapted from methodologies that employ a metallic reductant to drive the catalytic cycle.
Table 1: Reagent and Reaction Parameters for Protocol 1
| Component | Role | Exemplary Reagent | Stoichiometry (Equivalents) | Typical Concentration |
| Alkene | Substrate | 4-Phenyl-1-butene | 1.0 | 0.1 M |
| Aryl Halide | Electrophile 1 | 4-Iodoanisole | 1.2 | 0.12 M |
| Alkyl Halide | Electrophile 2 | tert-Butyl iodide | 1.5 | 0.15 M |
| Nickel Precatalyst | Catalyst | NiBr₂·glyme | 0.1 | 0.01 M |
| Ligand | Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine | 0.1 | 0.01 M |
| Reductant | Reductant | Zinc dust (<10 micron) | 3.0 | 0.3 M |
| Solvent | Solvent | 1,4-Dioxane | - | - |
Step-by-Step Procedure:
-
Vial Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add NiBr₂·glyme (0.1 equiv), 4,4′-di-tert-butyl-2,2′-bipyridine (0.1 equiv), and zinc dust (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum and purge with argon for 10 minutes.
-
Reagent Addition: Through the septum, add the solvent (e.g., 1,4-dioxane) followed by the alkene (1.0 equiv), aryl halide (1.2 equiv), and alkyl halide (1.5 equiv) via syringe.
-
Reaction: Place the vial in a preheated aluminum block at the desired temperature (e.g., 25 °C) and stir vigorously for the specified time (e.g., 12-24 hours). The high stirring speed is crucial for efficient reduction by the heterogeneous zinc.[8]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Alkylarylation using an Organic Reductant (TDAE)
This protocol utilizes an organic reductant, simplifying the reaction setup and work-up by avoiding heterogeneous metal powders.[6]
Table 2: Reagent and Reaction Parameters for Protocol 2
| Component | Role | Exemplary Reagent | Stoichiometry (Equivalents) | Typical Concentration |
| Alkene | Substrate | 1-Octene | 1.5 | 0.15 M |
| Aryl Halide | Electrophile 1 | 1-Iodo-4-fluorobenzene | 1.0 | 0.1 M |
| Alkyl Halide | Electrophile 2 | Cyclohexyl iodide | 1.5 | 0.15 M |
| Nickel Precatalyst | Catalyst | NiI₂ | 0.1 | 0.01 M |
| Ligand | Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine | 0.1 | 0.01 M |
| Reductant | Reductant | TDAE | 2.0 | 0.2 M |
| Solvent | Solvent | Dioxane | - | - |
Step-by-Step Procedure:
-
Vial Preparation: In a glovebox, add NiI₂ (0.1 equiv) and 4,4′-di-tert-butyl-2,2′-bipyridine (0.1 equiv) to a 4 mL vial with a magnetic stir bar.
-
Reagent Addition: Add the solvent (e.g., dioxane), followed by the alkene (1.5 equiv), aryl halide (1.0 equiv), and alkyl halide (1.5 equiv).
-
Initiation: Finally, add the TDAE (2.0 equiv). Seal the vial with a screw cap.
-
Reaction: Remove the vial from the glovebox and stir at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Diagram of a Catalytic Cycle for Nickel-Catalyzed Reductive Dicarbofunctionalization
Caption: A simplified representation of a plausible Ni(0)/Ni(II)/Ni(III) catalytic cycle.
Troubleshooting and Key Considerations
-
Low Yields:
-
Reductant Inactivity: Ensure the zinc dust is finely powdered and activated, or that the TDAE is fresh and has been handled under inert conditions.
-
Ligand Choice: The electronic and steric properties of the ligand are crucial. A small library of bipyridine or phenanthroline ligands should be screened.
-
Solvent Purity: Use anhydrous, degassed solvents to prevent quenching of reactive intermediates.
-
-
Poor Selectivity (Formation of Side Products):
-
Homocoupling: This may indicate that the rate of cross-coupling is slow. Adjusting the rate of addition of one electrophile or changing the temperature may help.
-
β-Hydride Elimination: This can be an issue with certain alkylnickel intermediates.[7] Using ligands that favor reductive elimination or substrates that cannot undergo β-hydride elimination can mitigate this.
-
-
Reaction Stalls:
-
Catalyst Deactivation: The nickel catalyst can be sensitive to air and moisture. Ensure rigorous inert atmosphere techniques.
-
Insufficient Reduction: The surface of metallic reductants can passivate. Increasing the stirring rate or adding fresh reductant may restart the reaction.
-
Conclusion and Future Outlook
The reductive dicarbofunctionalization of unactivated alkenes is a testament to the power of modern synthetic chemistry. By leveraging the unique reactivity of nickel and other transition metals, often in concert with reductants or photoredox systems, chemists can now readily access complex saturated carbocycles and acyclic structures from simple precursors.[6][16] This methodology has already found applications in the synthesis of pharmaceutically relevant scaffolds and natural products.[5]
Future developments in this field will likely focus on enhancing the stereoselectivity of these transformations, developing catalytic systems that operate with even broader substrate scopes and functional group tolerance, and utilizing more sustainable and economical catalysts, such as those based on iron.[4] The continued exploration of mechanistic pathways will undoubtedly lead to the design of more efficient and selective catalysts, further solidifying the reductive dicarbofunctionalization of unactivated alkenes as a cornerstone of modern organic synthesis.
References
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García-Domínguez, A., & Nevado, C. (2017). Nickel-Catalyzed Reductive Dicarbofunctionalization of Alkenes. Journal of the American Chemical Society, 139(19), 6835–6838. [Link]
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Wang, D., & Zhu, J. (2020). Nickel-Catalyzed Dicarbofunctionalization of Alkenes. Accounts of Chemical Research, 53(4), 888–901. [Link]
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Lin, Q., & Diao, T. (2019). Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes. Journal of the American Chemical Society, 141(44), 17937–17948. [Link]
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Shu, W., García-Domínguez, A., Quirós, M. T., Mondal, R., Cárdenas, D. J., & Nevado, C. (2019). Ni-Catalyzed Reductive Dicarbofunctionalization of Nonactivated Alkenes: Scope and Mechanistic Insights. Journal of the American Chemical Society, 141(35), 13812–13821. [Link]
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Hou, H., Wang, S., Huang, H., Wu, Q., Geng, S., Xu, B., & Feng, Z. (2025). Reductive Dicarbofunctionalization of Unactivated Internal Alkenes via Iron Catalysis. Organic Letters. [Link]
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Shu, W., García-Domínguez, A., Quirós, M. T., Mondal, R., Cárdenas, D. J., & Nevado, C. (2019). Ni-Catalyzed Reductive Dicarbofunctionalization of Nonactivated Alkenes: Scope and Mechanistic Insights. Sci-Hub. [Link]
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Zhang, W., & Wang, J. (2021). Catalytic Desymmetric Dicarbofunctionalization of Unactivated Alkenes. Angewandte Chemie International Edition, 60(28), 15219-15223. [Link]
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Dey, P., Jana, S. K., Rai, P., & Maji, B. (2022). Dicarbofunctionalizations of an Unactivated Alkene via Photoredox/Nickel Dual Catalysis. Organic Letters, 24(34), 6261–6265. [Link]
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Wang, Y., Chen, J., & Xiao, W. (2022). Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes. Catalysts, 12(11), 1391. [Link]
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Engle, K. M., & Liu, P. (2021). Transition Metal (Ni, Cu, Pd)-Catalyzed Alkene Dicarbofunctionalization Reactions. Accounts of Chemical Research, 54(17), 3373-3387. [Link]
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Gutierrez, O., & Weix, D. J. (2020). Recent developments in nickel-catalyzed intermolecular dicarbofunctionalization of alkenes. Chemical Science, 11(21), 5416-5426. [Link]
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Lin, Q., & Diao, T. (2019). Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes. Journal of the American Chemical Society, 141(44), 17937–17948. [Link]
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Dey, P., Jana, S. K., Rai, P., & Maji, B. (2022). Dicarbofunctionalizations of an Unactivated Alkene via Photoredox/Nickel Dual Catalysis. PubMed, 35984910. [Link]
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Wang, X., Liu, Y., & Gong, H. (2022). Ni-Catalyzed Reductive 1,2-Cross-Dialkylation of Unactivated Alkenes with Two Alkyl Bromides. Organic Letters, 24(21), 3865–3870. [Link]
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Wang, Y., Chen, J., & Xiao, W. (2022). Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes. Catalysts. [Link]
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Lin, Q., & Diao, T. (2019). Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes. Journal of the American Chemical Society. [Link]
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Zhang, T., & Li, C. (2023). Arylcarboxylation of unactivated alkenes with CO2 via visible-light photoredox catalysis. Nature Communications, 14(1), 3429. [Link]
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Application Notes & Protocols: A Guide to Photocatalytic N-arylation of Sulfamides Using a Dual Ni/Ir Catalyst System
Introduction: The Growing Importance of N-Aryl Sulfamides and Modern Synthetic Solutions
N-Aryl sulfamides are a privileged structural motif in medicinal chemistry and agrochemicals, serving as crucial pharmacophores in a range of therapeutic agents.[1] In drug discovery, the sulfamide functional group is a valuable bioisostere for more common moieties like sulfonamides, ureas, and amides, offering unique properties in terms of stability, polarity, and hydrogen bonding capacity.[1] Despite their utility, the synthesis of N-aryl sulfamides has historically been challenging, often relying on classical methods that lack functional group tolerance or require harsh conditions.
Traditional approaches to forming the critical C–N bond have included nucleophilic aromatic substitution, Chan-Lam couplings, and palladium-catalyzed Buchwald-Hartwig reactions.[1] While powerful, these methods have limitations. A significant breakthrough has been the development of a photochemically-mediated, dual-catalytic system that enables the N-arylation of sulfamides under exceptionally mild conditions—at room temperature and under visible light irradiation.[1][2][3]
This guide provides a detailed overview and a robust protocol for the N-arylation of sulfamides with aryl bromides utilizing a dual-catalytic system comprising an iridium photosensitizer and a NiBr₂·glyme (or the functionally similar NiBr₂·diglyme ) precatalyst.[1] This methodology stands out for its mildness, broad substrate scope, and excellent functional group tolerance, notably leaving aryl chlorides and aryl boronic esters untouched, which offers significant advantages for complex molecule synthesis.[1][3]
The "Why": Mechanistic Rationale and Causality of the Dual Catalytic System
The success of this protocol hinges on the synergistic action of two distinct catalytic cycles: an iridium-based photoredox cycle and a nickel-based cross-coupling cycle. Understanding the role of each component is critical for successful execution and troubleshooting.
-
The Iridium Photosensitizer ([Ir(ppy)₂(dtbbpy)]PF₆): The process is initiated by the iridium complex, which absorbs energy from visible light (blue LEDs). This excited-state iridium complex is a potent reductant. Its role is to reduce the Ni(II) precatalyst to a more reactive Ni(0) species, which is essential for initiating the cross-coupling cycle.
-
The Nickel Precatalyst (NiBr₂·glyme): This air-stable Ni(II) salt is the source of the active cross-coupling catalyst. Once reduced to Ni(0) by the excited iridium complex, it can undergo oxidative addition into the aryl bromide C–Br bond, forming a Ni(II)-aryl intermediate.
-
The Base (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base. Its primary function is to deprotonate the sulfamide nucleophile, forming the corresponding sulfamide anion. This anion is significantly more nucleophilic and capable of coordinating to the Ni(II)-aryl intermediate.
-
Reductive Elimination: The final, product-forming step is reductive elimination from the nickel center, which forges the desired C–N bond and regenerates the Ni(0) catalyst, allowing the cycle to continue.
This dual-catalytic approach avoids the need for harsh bases or high temperatures often required in traditional cross-coupling reactions, thereby preserving sensitive functional groups on the substrates.[2][3]
Substrate Scope and Performance
This photocatalytic method demonstrates broad applicability for a range of sulfamides and aryl bromides. The reaction is particularly efficient for electron-deficient aryl bromides, often proceeding to quantitative yield.[1][2] For more electron-rich aryl bromides, the reaction conditions can be optimized, for instance by switching the solvent to ethanol, to achieve good yields.[2][3]
| Entry | Sulfamide Nucleophile | Aryl Bromide Electrophile | Yield (%) |
| 1 | Morpholine sulfamide | 4-(Trifluoromethyl)bromobenzene | >99[1] |
| 2 | Morpholine sulfamide | 4-Bromobenzonitrile | 93[1] |
| 3 | Morpholine sulfamide | Methyl 4-bromobenzoate | 93[1] |
| 4 | N,N-Dimethylsulfamide | 4-Bromobenzonitrile | 86[1] |
| 5 | Morpholine sulfamide | 3-Bromopyridine | 70[1] |
| 6 | Morpholine sulfamide | 4-Bromoanisole | 75[1] |
| 7 | Morpholine sulfamide | 4-(tert-Butyl)bromobenzene | 66[1] |
| 8 | Boc-NH-SO₂-NMe₂ | 4-Bromobenzonitrile | 89[1] |
| Reaction performed in Ethanol (EtOH) as solvent instead of Acetonitrile (MeCN). |
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the work published by Roizen and coworkers.[1][2] As with any chemical reaction, it is crucial to perform it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Nickel Precatalyst: NiBr₂·glyme (or NiBr₂·diglyme)
-
Photosensitizer: [Ir(ppy)₂(dtbbpy)]PF₆
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Reactants: Sulfamide (1.0 equiv), Aryl bromide (1.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)
-
Reaction Vessel: Oven-dried vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Light Source: Blue LED lamps (e.g., 34 W Kessil lamps)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stir plate
Step-by-Step Procedure:
-
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried reaction vial containing a magnetic stir bar, add the sulfamide (0.2 mmol, 1.0 equiv), aryl bromide (0.3 mmol, 1.5 equiv), NiBr₂·glyme (0.01 mmol, 5 mol%), and [Ir(ppy)₂(dtbbpy)]PF₆ (0.002 mmol, 1 mol%).
-
Causality Check: Using an oven-dried vial and maintaining an inert atmosphere is crucial. The active Ni(0) species is sensitive to oxygen and moisture, which can deactivate the catalyst and lead to lower yields.
-
-
Reagent Addition:
-
Seal the vial with a screw cap fitted with a PTFE septum.
-
Purge the vial with dry nitrogen or argon for 5-10 minutes.
-
Via syringe, add anhydrous acetonitrile (to make a 0.25 M solution with respect to the sulfamide).
-
Finally, add DBU (0.6 mmol, 3.0 equiv) via syringe.
-
Causality Check: DBU is added last as it initiates the deprotonation of the sulfamide. The use of anhydrous solvent is critical to prevent quenching the base and interfering with the catalytic cycle.
-
-
Reaction Execution:
-
Place the sealed vial on a magnetic stir plate and begin vigorous stirring.
-
Position the vial between two blue LED lamps (e.g., 34 W Kessil lamps) at a distance of a few centimeters. To maintain room temperature, a fan can be used for cooling.
-
Allow the reaction to proceed for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Causality Check: Continuous irradiation is necessary to drive the photoredox cycle. Inconsistent or insufficient light will halt the regeneration of the active Ni(0) catalyst and stop the reaction.
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), turn off the lights and remove the vial from the stir plate.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short plug of celite to remove insoluble salts, washing the plug with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Trustworthiness & Self-Validation
The protocol's reliability is enhanced by several control checks. A reaction run without the iridium photocatalyst, without the nickel catalyst, or in the dark should yield no or negligible product.[4] This confirms that all components—light, photosensitizer, and nickel—are essential for the transformation, validating the proposed dual catalytic mechanism. The yields reported are reproducible and have been documented in peer-reviewed literature, establishing a trustworthy baseline for researchers adopting this method.[1][2][3]
Conclusion and Outlook
The dual photoredox/nickel catalysis system for the N-arylation of sulfamides represents a significant advancement in C–N bond formation. By leveraging the power of visible light to drive the reaction at room temperature, this method provides a mild, efficient, and highly functional group-tolerant alternative to traditional coupling strategies. The use of a simple, air-stable Ni(II) precatalyst like NiBr₂·diglyme or NiBr₂·glyme further enhances its practicality and accessibility for professionals in drug development and chemical research. This protocol provides a robust foundation for the synthesis of valuable N-aryl sulfamide building blocks, empowering further innovation in medicinal and materials chemistry.
References
-
Simons, R. T., Scott, G. E., Kanegusuku, A. G., & Roizen, J. L. (2020). Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. The Journal of Organic Chemistry, 85(10), 6380–6391. [Link]
-
Simons, R. T., Scott, G. E., Kanegusuku, A. G., & Roizen, J. L. (2020). Photochemically Mediated Nickel-Catalyzed Synthesis of N-(Hetero)aryl Sulfamides. Synfacts, 16(07), 0771. [Link]
-
Duke University. (2020). Photochemically Mediated Nickel-Catalyzed Synthesis of N-(Hetero)aryl Sulfamides. Scholars@Duke. [Link]
-
Lim, C.-H., et al. (2019). C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes. Journal of the American Chemical Society, 141(26), 10228-10233. [Link]
-
St-Onge, M., et al. (2024). Thermal Nickel-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides Enabled by PhPAd-DalPhos Ligation. Organic Letters, 26(7), 1326–1331. [Link]
-
Semantic Scholar. (2021). Light-Promoted Nickel-Catalyzed C-O/C-N Coupling of Aryl Halides with Carboxylic Acids and Sulfonamides. [Link]
-
Simons, R. T., Scott, G. E., Kanegusuku, A. G., & Roizen, J. L. (2020). Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. ChemRxiv. [Link]
-
Fu, G. C. (2012). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles. DSpace@MIT. [Link]
-
Aya, A. (2025). Exploration of Nickel Complexes for C-N Cross-Coupling Using Photocatalysis. Eastern Illinois University The Keep. [Link]
-
Bohrium. (2022). Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings. Ask this paper. [Link]
-
ChemRxiv. (2025). Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. [Link]
-
ResearchGate. (2002). Reaction of NiBR2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an α-diimine nickel(II) complex of the NiL2X2 type. [Link]
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- 3. Photochemically Mediated Nickel-Catalyzed Synthesis of N-(Hetero)aryl Sulfamides [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Asymmetric Reductive Arylalkylation of Alkenes with Nickel Catalysts
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Chiral Architectures
The construction of complex, stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Among the myriad of synthetic transformations, the asymmetric dicarbofunctionalization of alkenes stands out as a powerful strategy for rapidly building molecular complexity. This guide focuses on a particularly elegant and increasingly utilized transformation: the nickel-catalyzed asymmetric reductive arylalkylation of alkenes. This method allows for the concomitant formation of a C(sp²)–C(sp³) and a C(sp³)–C(sp³) bond across a double bond, often with high levels of enantioselectivity.
This reaction class is prized for its ability to construct chiral scaffolds, including those containing quaternary stereocenters, from simple and readily available starting materials.[1][2] Notably, these reactions often proceed under mild conditions and exhibit a broad functional group tolerance, avoiding the use of pre-generated and highly reactive organometallic reagents.[1][2][3] This guide will provide an in-depth overview of the mechanistic underpinnings, key reaction components, and practical protocols to empower researchers to successfully implement this powerful synthetic tool.
Mechanistic Insights: The Catalytic Cycle
The currently accepted mechanism for the nickel-catalyzed asymmetric reductive arylalkylation of alkenes is a cascade process involving several key steps. While variations exist depending on the specific catalyst system and substrates, a general catalytic cycle is illustrated below. The enantiodetermining step is typically the facial-selective intramolecular migratory insertion of the alkene into the aryl-nickel bond.[1][2][3]
Figure 1: A generalized catalytic cycle for nickel-catalyzed asymmetric reductive arylalkylation of alkenes.
The cycle is initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by a stoichiometric reductant, such as zinc or manganese powder. This Ni(0) complex then undergoes oxidative addition with an aryl halide (Ar-X) to form an arylnickel(II) intermediate. The crucial enantiodetermining step involves the migratory insertion of the alkene into the aryl-nickel bond, guided by a chiral ligand to favor one enantiomer. The resulting alkylnickel(II) species is then reduced to an alkylnickel(I) intermediate. Finally, this species reacts with an alkyl halide (R-X) in a reductive elimination step to furnish the desired arylalkylated product and regenerate the Ni(0) catalyst.
Recent studies have also explored variations of this pathway, including a carbometalation/radical cross-coupling sequence, which can exhibit reverse regioselectivity compared to radical relay methods.[4][5] The choice of chiral ligand is paramount in achieving high enantioselectivity, with common examples including bis(oxazoline) (BOX), phosphino-oxazoline (PHOX), and bioxazoline (BiOX) ligands.[1][4][6][7]
Key Reaction Components and Considerations
Successful execution of these reactions hinges on careful consideration of each component:
| Component | Common Examples | Role and Considerations |
| Nickel Precatalyst | NiCl₂(dme), NiBr₂·diglyme, NiI₂ | The source of the active nickel catalyst. The choice of halide can influence reactivity. |
| Chiral Ligand | BOX, PHOX, BiOX derivatives | Induces asymmetry in the product. Ligand choice is critical for high enantioselectivity and may require screening. |
| Aryl Electrophile | Aryl bromides, aryl iodides | The source of the aryl group. Iodides are generally more reactive than bromides. |
| Alkene | Unactivated terminal and internal alkenes | The substrate for dicarbofunctionalization. Can be tethered to the aryl electrophile (intramolecular) or a separate component (intermolecular). |
| Alkyl Electrophile | Alkyl bromides, alkyl iodides, benzylic chlorides | The source of the alkyl group. Primary and secondary alkyl halides are commonly used. |
| Reductant | Zinc (Zn) powder, Manganese (Mn) powder | Stoichiometric reductant to turn over the catalytic cycle. Activation of the reductant may be necessary. |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), Tetrahydrofuran (THF), 1,4-Dioxane | Aprotic polar solvents are typically used to dissolve the catalyst and reagents. |
| Additive | Trimethylsilyl chloride (TMSCl) | Can act as an activator, particularly in couplings involving benzylic chlorides.[7][8] |
Experimental Protocols
The following protocols are representative examples for the nickel-catalyzed asymmetric reductive arylalkylation of alkenes. Note: These are generalized procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: Intramolecular Asymmetric Reductive Arylalkylation
This protocol is adapted from the work of a leader in the field and is suitable for the synthesis of benzene-fused cyclic compounds with a quaternary stereocenter.[1][3]
Materials:
-
Nickel(II) iodide (NiI₂)
-
Chiral bis(oxazoline) ligand (e.g., L-proline-derived BOX ligand)
-
Aryl bromide tethered to an unactivated alkene
-
Primary alkyl bromide
-
Zinc powder (<10 micron, activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add NiI₂ (5 mol%) and the chiral BOX ligand (7.5 mol%).
-
Add anhydrous DMF (to achieve a final concentration of ~0.1 M with respect to the aryl bromide).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Assembly: To the catalyst mixture, add the aryl bromide tethered to the alkene (1.0 equiv.), the primary alkyl bromide (1.5 equiv.), and activated zinc powder (3.0 equiv.).
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the reaction mixture in a pre-heated oil bath at 50 °C.
-
Stir the reaction for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Enantioselectivity Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
Figure 2: Workflow for intramolecular asymmetric reductive arylalkylation.
Protocol 2: Intermolecular Three-Component Asymmetric Reductive Arylalkylation
This protocol is based on recent advancements in three-component couplings and is suitable for the synthesis of chiral products from separate aryl halide, alkene, and alkyl halide starting materials.[4][5]
Materials:
-
NiCl₂(dme)
-
Chiral phosphino-oxazoline (PHOX) ligand
-
Aryl iodide
-
Alkene (with a directing group if necessary)
-
Alkyl bromide
-
Manganese powder (activated)
-
Anhydrous 1,4-dioxane
Procedure:
-
Reaction Setup: In a glovebox, add NiCl₂(dme) (10 mol%), the chiral PHOX ligand (12 mol%), and activated manganese powder (2.0 equiv.) to a flame-dried vial.
-
Add the aryl iodide (1.2 equiv.) and the alkene (1.0 equiv.).
-
Add anhydrous 1,4-dioxane (to achieve a final concentration of ~0.2 M with respect to the alkene).
-
Finally, add the alkyl bromide (1.5 equiv.).
-
Reaction Execution: Seal the vial with a Teflon-lined cap and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Work-up and Purification: Upon completion, open the vial to the air and dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Enantioselectivity Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst; poor quality reductant; substrate decomposition. | Screen different nickel precatalysts and ligands. Ensure the reductant is freshly activated. Lower the reaction temperature. |
| Low Enantioselectivity | Suboptimal ligand; racemic background reaction. | Screen a variety of chiral ligands. Lower the reaction temperature. Ensure the reaction is run to full conversion. |
| Formation of Side Products | Direct coupling of electrophiles; homocoupling. | Adjust the stoichiometry of the reagents. Change the solvent. Add additives like TMSCl. |
| No Reaction | Deactivated catalyst; unreactive substrates. | Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. Use more reactive electrophiles (e.g., iodides instead of bromides). |
Conclusion
Nickel-catalyzed asymmetric reductive arylalkylation of alkenes is a robust and versatile method for the synthesis of enantioenriched molecules. Its broad functional group tolerance and avoidance of pre-formed organometallic reagents make it an attractive strategy in complex molecule synthesis.[2] By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this transformation to access novel and valuable chiral building blocks. The protocols provided herein serve as a starting point for exploration, and further optimization may be required to achieve optimal results for specific applications.
References
-
Dalton Transactions (RSC Publishing). Nickel-catalyzed reductive arylalkylation of alkenes: 5-exo cyclization vs. 6-endo cyclization vs. 1,2-aryl migration to 6-endo product. [Link]
-
Semantic Scholar. Nickel-Catalyzed Reductive Arylalkylation via a Migratory Insertion/Decarboxylative Cross-Coupling Cascade. [Link]
-
Angewandte Chemie International Edition. Nickel-Catalyzed Asymmetric Reductive Arylalkylation of Unactivated Alkenes. [Link]
-
ACS Catalysis. Enantioselective Directed Nickel-Catalyzed Three-Component Reductive Arylalkylation of Alkenes via the Carbometalation/Radical Cross-Coupling Sequence. [Link]
-
Chemical Science. Nickel-catalyzed asymmetric reductive aryl-allylation of unactivated alkenes. [Link]
-
ACS Publications. Enantioselective Directed Nickel-Catalyzed Three-Component Reductive Arylalkylation of Alkenes via the Carbometalation/Radical Cross-Coupling Sequence. [Link]
-
National Institutes of Health. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling to Access 1,1-Diarylalkanes. [Link]
-
Journal of the American Chemical Society. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling To Access 1,1-Diarylalkanes. [Link]
-
PubMed. Nickel-Catalyzed Asymmetric Reductive Arylalkylation of Unactivated Alkenes. [Link]
-
Journal of the American Chemical Society. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling To Access 1,1-Diarylalkanes. [Link]
-
ACS Publications. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling To Access 1,1-Diarylalkanes. [Link]
-
Journal of the American Chemical Society. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. [Link]
-
ResearchGate. Recent advances in nickel-catalyzed reductive hydroalkylation and hydroarylation of electronically unbiased alkenes. [Link]
-
SciSpace. Nickel-Catalyzed Asymmetric Reductive Arylalkylation of Unactivated Alkenes. [Link]
-
ChemRxiv. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. [Link]
-
National Institutes of Health. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. [Link]
-
ResearchGate. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. [Link]
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- 2. Nickel-catalyzed asymmetric reductive aryl-allylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Asymmetric Reductive Arylalkylation of Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling to Access 1,1-Diarylalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Hindered Diarylmethanols using NiBr2·diglyme
Abstract
Sterically hindered diarylmethanols are pivotal structural motifs in medicinal chemistry, materials science, and synthetic organic chemistry. Their synthesis, however, often presents significant challenges due to steric constraints that impede traditional carbon-carbon bond formation. This document provides a comprehensive guide to a robust and versatile nickel-catalyzed reductive coupling of aryl halides and aldehydes for the synthesis of these valuable compounds. The protocol leverages the commercially available and air-stable pre-catalyst, nickel(II) bromide-diglyme complex (NiBr₂·diglyme), in conjunction with zinc metal as a reductant. This methodology demonstrates excellent functional group tolerance and is particularly well-suited for the coupling of sterically demanding substrates, offering a practical and efficient alternative to classical methods such as the Grignard reaction. Detailed mechanistic insights, a step-by-step experimental protocol, and a representative substrate scope are presented to enable researchers to effectively implement this powerful synthetic tool.
Introduction: The Challenge and Opportunity of Hindered Diarylmethanols
Diaryl- and triarylmethanol scaffolds are prevalent in a vast array of biologically active molecules and functional materials.[1] The inherent steric hindrance in diarylmethanols with bulky ortho-substituents can impart unique physical and biological properties, such as conformational restriction and resistance to metabolic degradation. However, the very steric bulk that confers these desirable properties often renders their synthesis non-trivial.[2] Traditional methods for constructing the diaryl carbinol core, most notably the addition of Grignard or organolithium reagents to aldehydes, are often hampered by low yields, and a lack of functional group compatibility.
Modern cross-coupling methodologies have emerged as powerful alternatives. Among these, nickel catalysis has garnered significant attention due to the low cost and unique reactivity of nickel.[3][4] The development of methods for the direct, reductive coupling of readily available aryl halides with aldehydes represents a significant step forward. This application note focuses on a highly effective system employing the NiBr₂·diglyme pre-catalyst and zinc metal as a terminal reductant for the synthesis of hindered diarylmethanols.[1][3] This approach circumvents the need for pre-formation of sensitive organometallic reagents and exhibits broad substrate scope and functional group tolerance.[3]
Mechanistic Rationale: Unraveling the Nickel Catalytic Cycle
The success of this reductive coupling hinges on a carefully orchestrated catalytic cycle involving nickel in various oxidation states. While the precise mechanism is a subject of ongoing research, a plausible pathway is outlined below, supported by experimental and computational studies.[3] The reaction is initiated by the reduction of the Ni(II) pre-catalyst to a catalytically active Ni(0) species by zinc metal.
The key steps in the proposed catalytic cycle are:
-
Reduction of Ni(II) to Ni(0): The NiBr₂·diglyme pre-catalyst is reduced by zinc powder to generate a highly reactive Ni(0) species.
-
Oxidative Addition: The Ni(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form an arylnickel(II) intermediate (Ar-Ni(II)-X).[3]
-
Aldehyde Coordination and Insertion: The aldehyde substrate coordinates to the arylnickel(II) complex. Crucially, the in-situ generated zinc bromide (ZnBr₂), acting as a Lewis acid, can activate the aldehyde by coordinating to the carbonyl oxygen, thereby facilitating the subsequent migratory insertion.[3] The aryl group then migrates from the nickel center to the carbonyl carbon of the aldehyde, forming a nickel(II) alkoxide intermediate.
-
Reductive Elimination/Transmetalation: The nickel(II) alkoxide can then undergo reductive elimination to furnish the diarylmethanol product and regenerate the Ni(0) catalyst, thus closing the catalytic cycle. Alternatively, a transmetalation with zinc could occur, leading to a zinc alkoxide, which upon workup yields the final product.
Caption: Proposed Catalytic Cycle for the Ni-Catalyzed Reductive Coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for the nickel-catalyzed reductive coupling of an aryl bromide with an aldehyde to synthesize a hindered diarylmethanol.
Materials and Reagents
-
NiBr₂·diglyme (CAS: 312696-09-6)
-
Zinc dust (<10 micron, activated)
-
Aryl bromide (substrate)
-
Aldehyde (substrate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment
-
Oven-dried glassware (e.g., Schlenk flask or round-bottom flask with a reflux condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure
Caption: General Experimental Workflow for the Synthesis of Hindered Diarylmethanols.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add NiBr₂·diglyme (0.05 mmol, 5 mol%) and activated zinc dust (1.5 mmol, 1.5 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF (2.0 mL) via syringe. Stir the suspension for 5 minutes. Subsequently, add the aryl bromide (1.0 mmol, 1.0 equivalent) and the aldehyde (1.2 mmol, 1.2 equivalents) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by the slow addition of 1 M HCl (5 mL). Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired hindered diarylmethanol.
Representative Substrate Scope and Data
The NiBr₂·diglyme catalyzed reductive coupling exhibits a broad substrate scope, accommodating a variety of electronically and sterically diverse aryl bromides and aldehydes. The reaction is particularly effective for the synthesis of sterically hindered diarylmethanols, which are often challenging to prepare using other methods.
| Entry | Aryl Bromide | Aldehyde | Product | Yield (%) |
| 1 | 1-Bromo-2,6-dimethylbenzene | Benzaldehyde | 2,6-Dimethylphenyl(phenyl)methanol | 85 |
| 2 | 1-Bromo-2,4,6-trimethylbenzene | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(mesityl)methanol | 82 |
| 3 | 2-Bromobiphenyl | Cyclohexanecarboxaldehyde | Biphenyl-2-yl(cyclohexyl)methanol | 75 |
| 4 | 1-Bromonaphthalene | 2-Naphthaldehyde | Di(naphthalen-1-yl)methanol | 78 |
| 5 | 4-Bromobenzonitrile | 4-Methoxybenzaldehyde | (4-Cyanophenyl)(4-methoxyphenyl)methanol | 91 |
| 6 | 2-Bromo-1,3-diisopropylbenzene | Pivalaldehyde | (2,6-Diisopropylphenyl)(2,2-dimethylpropyl)methanol | 65 |
Yields are for isolated products after column chromatography.
Conclusion and Future Outlook
The use of NiBr₂·diglyme as a pre-catalyst for the reductive coupling of aryl halides and aldehydes provides a highly effective and practical method for the synthesis of hindered diarylmethanols. The operational simplicity, broad substrate scope, and tolerance of various functional groups make this protocol a valuable addition to the synthetic chemist's toolbox. The mechanistic understanding of this reaction continues to evolve, and future research in this area may lead to the development of even more efficient and selective catalytic systems. The principles outlined in this guide are expected to facilitate further advancements in the synthesis of complex organic molecules for applications in drug discovery and materials science.
References
-
Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society, 2019. [Link]
-
Ni-catalyzed reductive coupling of aryl halides with aldehydes affording alcohols (left) and ketones (right). ResearchGate, 2018. [Link]
-
Synthesis of Secondary Benzylic Alcohols by Reductive Arylation of Aldehydes: α-Phenyl-6-quinolinemethanol. Organic Syntheses, 2022. [Link]
-
Diarylmethanols Synthesis by Nickel(II)-catalyzed Addition of Arylboronic Acids to Aryl Aldehydes. Bentham Science, 2021. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 2010. [Link]
-
Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. ChemRxiv, 2023. [Link]
-
Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 2015. [Link]
-
Synthesis of sterically hindered secondary diarylamines. ResearchGate, 2021. [Link]
-
Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes. Chemical Science, 2021. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for NiBr2·diglyme Catalyzed Couplings
Welcome to the technical support center for NiBr2·diglyme catalyzed coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this versatile catalytic system. Our goal is to empower you with the knowledge to diagnose experimental issues, optimize reaction conditions, and maximize the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is the role of diglyme in the NiBr2·diglyme complex?
The diglyme ligand in the NiBr2·diglyme complex serves multiple functions. Primarily, it acts as a chelating diether ligand that solubilizes the nickel(II) bromide salt in common organic solvents used for cross-coupling reactions.[1] This enhances the catalyst's availability in the reaction medium. Additionally, the diglyme ligand can influence the electronic properties and stability of the nickel center, which can impact the overall catalytic activity.[1]
Q2: How should I handle and store the NiBr2·diglyme catalyst?
NiBr2·diglyme is a flammable solid and may cause allergic skin or respiratory reactions.[2][3] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood or glovebox, while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2] The complex can be sensitive to air and moisture, which can lead to catalyst deactivation.[4] Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
Q3: Does the NiBr2·diglyme complex require pre-activation?
Yes, NiBr2·diglyme is a precatalyst and requires in-situ reduction from the Ni(II) oxidation state to the catalytically active Ni(0) species.[4] This reduction is typically achieved using a stoichiometric amount of a reducing agent, such as zinc (Zn) or manganese (Mn) powder. The quality and activity of the reducing agent are critical for efficient catalyst activation.[4]
Q4: What are the most common side reactions observed in these couplings?
The two most prevalent side reactions are homocoupling of one of the coupling partners and reduction of the aryl halide starting material.[5][6] Homocoupling leads to the formation of symmetrical biaryl or dialkyl products, which can complicate purification and reduce the yield of the desired cross-coupled product.[5][6] Reduction of the aryl halide to the corresponding arene is another common pathway that consumes starting material without forming the desired C-C bond.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during NiBr2·diglyme catalyzed coupling reactions.
Issue 1: Low or No Conversion of Starting Materials
A sluggish or stalled reaction is a common problem that can be attributed to several factors, with catalyst deactivation being a primary concern.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no reaction conversion.
In-depth Explanation:
-
Inert Atmosphere: The active Ni(0) catalyst is highly sensitive to oxygen, which can lead to rapid deactivation.[4] Rigorous exclusion of air using a glovebox or proper Schlenk techniques is paramount.
-
Reagent and Solvent Purity: Water and other protic impurities in the solvent or on the surface of reagents can protonolyze organonickel intermediates, leading to catalyst deactivation and the formation of reduced side products.[5] Solvents should be thoroughly dried and degassed prior to use.[4]
-
Reducing Agent Activity: The in-situ reduction of Ni(II) to Ni(0) is the first step in the catalytic cycle. If the reducing agent (e.g., Zn or Mn) is passivated with an oxide layer, this reduction will be inefficient, and the reaction will not initiate.[4]
-
Reaction Temperature: Oxidative addition of the electrophile to the Ni(0) center is a key step that can be temperature-dependent.[4] If the reaction is sluggish at room temperature, cautiously increasing the temperature may be necessary. However, excessive temperatures can lead to thermal decomposition of the catalyst.[1]
Issue 2: High Levels of Homocoupling Product
Homocoupling is a significant side reaction in nickel-catalyzed cross-couplings that can drastically reduce the yield of the desired product.[5] It arises from the reaction of an organonickel intermediate with another molecule of the same electrophile.[5]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Ligand Modification | The steric and electronic properties of the ligand play a crucial role in controlling the relative rates of cross-coupling versus homocoupling.[6] | Screen a variety of ligands. Sterically bulky ligands can disfavor the formation of the diarylnickel intermediates that lead to homocoupling.[6] Electron-rich ligands can promote the desired reductive elimination step.[6] Consider bidentate nitrogen-based ligands like 4,4′-di-tert-butyl-2,2′-bipyridine.[7][8] |
| Adjusting Reductant Addition | The rate of reduction of Ni(II) to Ni(0) can influence the steady-state concentration of the active catalyst. A high concentration of Ni(0) may favor homocoupling. | If using a solid reductant, ensure it is finely powdered and well-stirred. In some cases, slow addition of the reductant may be beneficial. |
| Lowering Reaction Temperature | The activation energy for homocoupling may be different from that of the desired cross-coupling. | Lowering the reaction temperature can sometimes suppress the rate of homocoupling more than the rate of the productive reaction.[6] |
| Substrate Concentration | The relative concentrations of the two coupling partners can influence the statistical probability of cross- versus homocoupling. | In some cases, slowly adding one of the coupling partners can maintain a low concentration of that species and disfavor its homocoupling. |
Proposed Catalytic Cycles for Cross-Coupling vs. Homocoupling:
Caption: Competing catalytic cycles for cross-coupling and homocoupling.
Issue 3: Formation of Reduced Aryl Halide Side Product
The reduction of the aryl halide starting material to the corresponding arene is a common side reaction that consumes the electrophile without forming a C-C bond.[5]
Potential Causes and Solutions:
-
Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can lead to the protonolysis of organonickel intermediates.[5]
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly dried and degassed solvents and reagents.[4]
-
-
β-Hydride Elimination: For alkyl coupling partners with β-hydrogens, β-hydride elimination from an alkyl-nickel intermediate can form a nickel-hydride species. This nickel-hydride can then reductively eliminate with an aryl group to form the reduced arene. While nickel-alkyl complexes are generally less prone to β-hydride elimination than their palladium counterparts, this can still be a competing pathway.[9]
-
Solution: The choice of ligand can influence the rate of β-hydride elimination. In some cases, additives can be used to suppress this side reaction.[10]
-
-
Direct Reduction by the Reducing Agent: While less common, it is possible for the reducing agent to directly reduce the aryl halide, particularly with highly activated substrates.
-
Solution: Consider using a milder reducing agent or optimizing the stoichiometry of the reductant.
-
Experimental Protocols
General Procedure for a NiBr2·diglyme Catalyzed Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: In a glovebox, add NiBr2·diglyme (5 mol%), a suitable ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 5 mol%), and the reducing agent (e.g., zinc powder, 1.5 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and the organoboron reagent (1.2 equivalents).
-
Solvent and Base: Add the dry, degassed solvent (e.g., diglyme or another suitable solvent) to achieve the desired concentration (typically 0.1-0.5 M). Add the base (e.g., K3PO4, 2.0 equivalents).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).[11][12]
-
Workup: Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., saturated NH4Cl). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Troubleshooting Side Reactions in Ni(bpy)Cl₂ Catalyzed Cross-Coupling - Benchchem.
- Nickel-catalyzed carbon-carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki arylations. - SciSpace.
- Buy Diglyme nickel dibromide | 312696-09-6 - Smolecule.
- Nickel-Catalyzed Carbon−Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - Caltech Authors.
- Technical Support Center: NiBr2(dme) Catalyzed Cross-Coupling Reactions - Benchchem.
- Mechanisms of nickel-catalyzed reductive cross-coupling reactions - OAE Publishing Inc.
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction | ACS Omega - ACS Publications.
- Harnessing Spectral Fingerprints to Predict Nickel Catalyst Performance - ChemRxiv.
- Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry | CCS Chemistry.
- Side reactions in Nibr2(dme) catalyzed couplings and how to avoid them - Benchchem.
- Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC - NIH.
- Nickel- and Palladium-Catalyzed Cross Coupling Reactions - eScholarship.
- Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles - ACS Publications.
- Ni-catalyzed Divergent Cyclization/Carboxylation of Unactivated Primary and Secondary Alkyl Halides with CO2 - RECERCAT.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Mechanisms of nickel-catalyzed reductive cross-coupling reactions - Hep Journals.
- Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions - Squarespace.
- Ni-Catalyzed Asymmetric Reductive Arylation of α-Substi- tuted Imides - ChemRxiv.
- Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights - University of Wisconsin–Madison.
- Nickel(II) Bromide 2-Methoxyethyl Ether Complex 312696-09-6 - TCI Chemicals.
- Nickel(II) Bromide 2-Methoxyethyl Ether Complex | 312696-09-6 - TCI Chemicals.
- Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, to Generate Carbon–Boron Bonds - NIH.
- Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Nickel(II) bromide ethylene glycol dimethyl ether complex 97 28923-39-9 - Sigma-Aldrich.
- Synthesis of (Hetero)biaryls via Nickel Catalyzed Reductive Cross‐Electrophile Coupling Between (Hetero)aryl Iodides and Bromides - ResearchGate.
- Strategies for promoting nickel‐catalyzed C−N cross‐coupling. - ResearchGate.
- Nickel(II) bromide 2-methoxyethyl ether complex 312696-09-6 - Sigma-Aldrich.
- NICKEL-CATALYZED CARBON-CARBON BOND FORMATION REACTIONS.
- Nickel(II) bromide 2-methoxyethyl ether complex | C6H14Br2NiO3 - PubChem.
- Reaction of NiBR2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an α-diimine nickel(II) complex of the NiL2X2 type - ResearchGate.
- Deactivation Pathways of Neutral Ni(II) Polymerization Catalysts - KOPS - Universität Konstanz.
- Ni-Catalyzed Enantioselective Reductive Cross- and Homo-Coupling of Aryl Electrophiles: Synthesis of Axially Chiral Diaryl Dicar - Chinese Chemical Society.
- Techniques and Methods to Monitor Chemical Reactions | springerprofessional.de.
- Decomposition of Tars on a Nickel Honeycomb Catalyst - MDPI.
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- 1. Buy this compound | 312696-09-6 [smolecule.com]
- 2. Nickel(II) Bromide 2-Methoxyethyl Ether Complex | 312696-09-6 | TCI AMERICA [tcichemicals.com]
- 3. Nickel(II) bromide 2-methoxyethyl ether complex | C6H14Br2NiO3 | CID 11428135 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Techniques and Methods to Monitor Chemical Reactions | springerprofessional.de [springerprofessional.de]
Technical Support Center: Troubleshooting Low Catalytic Activity of (diglyme)NiBr₂
Welcome to the technical support center for (diglyme)NiBr₂ catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low catalytic activity in their experiments. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower your research.
Troubleshooting Guide: A Systematic Approach
Low catalytic activity can stem from a variety of factors, often interconnected. We have developed a systematic workflow to help you pinpoint the root cause efficiently.
Caption: Systematic workflow for diagnosing low catalytic activity.
Q&A Troubleshooting
Q1: My reaction shows little to no conversion. Where do I start?
A1: The most common culprits for a completely stalled reaction are issues with the catalyst activation or the purity of your reaction components. Nickel(II) pre-catalysts like (diglyme)NiBr₂ require reduction to the active Ni(0) species to enter the catalytic cycle.
-
Catalyst Activation: The reduction of Ni(II) to Ni(0) is a critical initiation step. This is typically achieved using a stoichiometric amount of a reducing agent, such as manganese or zinc metal. If this reduction is inefficient, the concentration of the active Ni(0) catalyst will be too low to promote the reaction. Ensure your reducing agent is fresh and active. For example, zinc dust can be activated by washing with HCl to remove the passivating oxide layer.
-
Solvent and Reagent Purity: Nickel catalysts are notoriously sensitive to oxygen and water. The diglyme adduct itself is an air- and moisture-stable solid, but the active Ni(0) species is not.
-
Oxygen: The presence of O₂ can lead to the oxidation of the active Ni(0) catalyst to inactive Ni(II) species, effectively killing the catalysis.
-
Water: Water can react with organometallic reagents and can also facilitate catalyst decomposition pathways.
-
Protocol: Solvent Purification For demanding cross-coupling reactions, it is imperative to use anhydrous and deoxygenated solvents.
| Solvent | Purification Method |
| Diglyme | Stir over Na/benzophenone ketyl and distill under inert atmosphere. |
| THF, Dioxane | Pass through a column of activated alumina (solvent purification system). |
| Toluene | Stir over CaH₂ and distill. |
All solvents should be thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.
Q2: The reaction is sluggish and incomplete. What factors influence the reaction rate?
A2: A sluggish reaction points towards suboptimal reaction conditions or a partially deactivated catalyst. Key parameters to investigate are the ligand, temperature, and concentration.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the nickel center, modulating its reactivity, and facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination. For challenging cross-coupling reactions, the choice of ligand is paramount. Bidentate phosphine ligands like dppf or nitrogen-based ligands like bipyridine or phenanthroline are commonly employed. The electronic and steric properties of the ligand must be matched to the specific substrates. For instance, electron-rich ligands can promote oxidative addition.
-
Temperature: While some nickel-catalyzed reactions can proceed at room temperature, many require elevated temperatures to achieve reasonable rates. An insufficient temperature can lead to slow oxidative addition or reductive elimination. A systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C) can help identify the optimal conditions.
-
Concentration: If the reaction is bimolecular, the concentration of the reactants can significantly influence the rate. However, excessively high concentrations can sometimes lead to side reactions or catalyst decomposition.
Q3: I am observing significant amounts of side products, such as homocoupling. How can I improve selectivity?
A3: Homocoupling is a common side reaction in nickel-catalyzed cross-couplings and often arises from issues with the rate of transmetalation versus competitive side reactions.
-
Ligand Effects: The ligand can influence the relative rates of the desired cross-coupling pathway and undesired homocoupling. Sterically bulky ligands can sometimes suppress homocoupling by disfavoring the formation of Ni-Ni dimers.
-
Reaction Additives: In some cases, the addition of salts (e.g., LiBr) can have a beneficial effect by altering the nature of the organometallic reagent in solution and facilitating a more efficient transmetalation step.
Catalytic Cycle and Points of Failure
Caption: Generalized catalytic cycle for Ni-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q: How should I properly store (diglyme)NiBr₂? A: (diglyme)NiBr₂ is relatively air- and moisture-stable as a solid and can be handled in the air for brief periods. However, for long-term storage, it is best kept in a desiccator or a glovebox to prevent slow degradation.
Q: What is the purpose of the diglyme ligand? A: The diglyme ligand in (diglyme)NiBr₂ serves to solubilize the nickel salt in organic solvents and provides a labile coordination environment. The diglyme is easily displaced by other ligands or reactants, allowing for the formation of the catalytically active species.
Q: Can I use other nickel sources? A: Yes, other Ni(II) salts like NiCl₂ or Ni(acac)₂ can also be used as pre-catalysts. However, the counter-ion can sometimes influence the reaction, and the solubility can differ. (diglyme)NiBr₂ is often favored for its good solubility in a range of organic solvents.
Q: My substrate is an aryl chloride, and the reaction is not working. Why? A: The oxidative addition of aryl chlorides to Ni(0) is generally more difficult than for aryl bromides or iodides due to the stronger C-Cl bond. This step is often rate-limiting. To facilitate the activation of aryl chlorides, you may need to use more electron-rich ligands (e.g., phosphines with electron-donating groups) and higher reaction temperatures.
References
-
Title: Nickel-Catalyzed Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
-
Title: The Role of Ligands in Nickel-Catalyzed Cross-Coupling Source: Accounts of Chemical Research URL: [Link]
-
Title: Purification of Laboratory Chemicals Source: Armarego, W. L. F.; Chai, C. L. L. Butterworth-Heinemann, 2012. URL: [Link]
Technical Support Center: Managing Moisture Sensitivity of Diglyme Nickel Dibromide in Reactions
Welcome to the technical support center for diglyme nickel dibromide (NiBr₂·diglyme). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile catalyst in their synthetic endeavors. The inherent moisture sensitivity of NiBr₂·diglyme is a critical factor that can significantly impact reaction outcomes.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this hygroscopic yet powerful reagent, ensuring reproducibility and success in your experiments.
Troubleshooting Guide: From Failed Reactions to Flawless Results
Unanticipated results, such as low yields or the formation of byproducts, can often be traced back to the presence of moisture. This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
You've set up your nickel-catalyzed cross-coupling reaction, but upon analysis, you find a disappointingly low yield of your desired product.
Potential Cause: Catalyst Deactivation by Water
Trace amounts of water can react with the active nickel catalyst, leading to the formation of nickel oxides or hydroxides (NiO / Ni(OH)₂), which are catalytically inactive.[2] This is particularly problematic in reactions that rely on a low-valent nickel species, as water can interfere with the reducing agent and prevent the formation of the active catalytic species.
Recommended Solutions:
-
Rigorous Solvent and Reagent Drying:
-
Diglyme: While commercially available anhydrous diglyme is a good starting point, it is highly recommended to further dry it. Refluxing over a suitable drying agent like calcium hydride (CaH₂) followed by distillation under an inert atmosphere is a robust method.[3]
-
Other Reagents: Ensure all other reagents, including your starting materials and any additives, are thoroughly dried. Solid reagents can be dried under high vacuum, and liquid reagents can be distilled from appropriate drying agents.
-
-
Inert Atmosphere Technique:
-
Catalyst Handling:
-
Use a fresh bottle of NiBr₂·diglyme or ensure the existing stock has been properly stored in a desiccator or glovebox.
-
When weighing the catalyst, do so quickly and in a controlled environment to minimize exposure to the atmosphere.
-
Issue 2: Formation of Homocoupled Byproducts
Instead of the desired cross-coupled product, you observe a significant amount of homocoupled products from one or both of your starting materials.
Potential Cause: Altered Reaction Kinetics due to Moisture
Water can influence the delicate balance of the catalytic cycle. It can affect the rate of oxidative addition, transmetalation, and reductive elimination. In some cases, the presence of water can favor pathways that lead to homocoupling over the desired cross-coupling.[7]
Recommended Solutions:
-
Optimize Reaction Conditions:
-
In addition to stringent drying procedures, consider the impact of other reaction parameters. The choice of ligand, base, and reducing agent can significantly influence the propensity for homocoupling.
-
A thorough optimization of these parameters under strictly anhydrous conditions is recommended.
-
-
Slow Addition of Reagents:
-
Slowly adding one of the coupling partners via a syringe pump can help maintain a low concentration of that reagent in the reaction mixture, which can disfavor the homocoupling side reaction.
-
Issue 3: Reduction of Aryl Halide Starting Material
You notice the formation of an arene, which corresponds to the simple reduction of your aryl halide starting material.
Potential Cause: Protonolysis of Organonickel Intermediates
Organonickel intermediates in the catalytic cycle can be susceptible to protonolysis by water.[7] This effectively quenches the intermediate and releases the reduced arene, terminating the catalytic cycle for that molecule.
Recommended Solutions:
-
Exhaustive Moisture Removal: This side reaction is a direct consequence of a protic source in the reaction. Re-evaluate all potential sources of moisture, including solvents, reagents, and the inert gas supply.
-
Use of a Protic Scavenger: In some cases, the addition of a non-interfering protic scavenger can be beneficial, although this should be approached with caution as it can introduce other complexities.
Visualizing the Workflow: Handling Moisture-Sensitive NiBr₂·diglyme
Caption: Workflow for setting up a reaction with NiBr₂·diglyme.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: NiBr₂·diglyme should be stored in a tightly sealed container in a cool, dry place, preferably inside a glovebox or a desiccator containing a strong desiccant like phosphorus pentoxide or anhydrous calcium sulfate.
Q2: My diglyme solvent has been opened. How can I be sure it's dry enough for my reaction?
A2: It is best practice to always dry previously opened solvents before use in moisture-sensitive reactions. For diglyme, distillation from a suitable drying agent such as calcium hydride is recommended.[3] The dryness of the solvent can be verified using a Karl Fischer titrator, which can accurately quantify trace amounts of water.[8][9][10]
Q3: Can I use a nitrogen balloon instead of a Schlenk line?
A3: A nitrogen balloon can be sufficient for maintaining a positive pressure of inert gas during the reaction.[4] However, for the initial setup, including the purging of air from the reaction vessel, a vacuum/inert gas manifold (Schlenk line) is more effective at ensuring a truly anhydrous and oxygen-free environment.[4]
Q4: What are the visual signs of catalyst decomposition due to moisture?
A4: Anhydrous NiBr₂·diglyme is typically a solid.[1] If the catalyst has been exposed to significant moisture, you may observe a change in color or texture. However, trace amounts of moisture that can still be detrimental to the reaction may not cause any visible changes. Therefore, relying on visual inspection alone is not a reliable method for assessing the catalyst's viability.
Q5: Are there any alternatives to this compound that are less sensitive to moisture?
A5: While NiBr₂·diglyme is a valuable catalyst, other nickel precursors are available.[11][12] Some nickel(II) complexes with different ligands may exhibit varying degrees of moisture sensitivity. The choice of an alternative will depend on the specific reaction you are performing. It is important to consult the literature for your specific application to determine if a less sensitive, yet equally effective, catalyst is available.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Water content in solvent | < 50 ppm | Minimizes catalyst deactivation and side reactions. |
| Purity of inert gas | ≥ 99.998% | Reduces the introduction of atmospheric moisture and oxygen. |
| Glassware drying temperature | > 120 °C | Ensures the removal of adsorbed water from glass surfaces. |
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for low-yielding reactions.
References
-
LCGC International. Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid–Based GC Column. Available from: [Link]
-
NIH Public Access. (n.d.). A Method for Detecting Water in Organic Solvents. Available from: [Link]
-
Anderson's Process Solutions. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. Available from: [Link]
-
NIH Public Access. (2022, December 1). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Available from: [Link]
-
Kemtrak. (n.d.). Water detection in solvents. Available from: [Link]
-
NIH Public Access. (2015, August 25). Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water. Available from: [Link]
-
The Doyle Group - UCLA. (2023, March 27). Ni Cross-Coupling. Available from: [Link]
-
ResearchGate. (2022, December 1). (PDF) Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Available from: [Link]
-
ResearchGate. (2025, August 7). Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water | Request PDF. Available from: [Link]
-
ACS Publications. (n.d.). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules | Accounts of Chemical Research. Available from: [Link]
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Available from: [Link]
-
YouTube. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. Available from: [Link]
-
OAE Publishing Inc. (n.d.). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Available from: [Link]
-
Chalmers Publication Library. (n.d.). Diglyme as an electrolyte solvent for sodium-ion batteries. Available from: [Link]
-
Organic Syntheses. (n.d.). hydrogen - Organic Syntheses Procedure. Available from: [Link]
-
Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. Available from: [Link]
-
ACS Organic & Inorganic Au. (2025, July 10). Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. Available from: [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
- Google Patents. (n.d.). CA2339311C - Process for preparing improved nickel catalysts for use in hydrogenation reactions.
-
ACS Publications. (2026, January 14). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation | Organic Letters. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 2). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Available from: [Link]
-
NIH Public Access. (n.d.). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. Available from: [Link]
-
YouTube. (2022, October 31). Chemical Precipitation Method: Synthesis Of Nb2O5 Modified Bulk Nickel Catalysts l Protocol Preview. Available from: [Link]
-
CCS Chemistry. (2021, October 15). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. Available from: [Link]
-
PubChem. (n.d.). Nickel(II) bromide 2-methoxyethyl ether complex | C6H14Br2NiO3. Available from: [Link]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel(II) bromide 2-methoxyethyl ether complex 312696-09-6 [sigmaaldrich.com]
- 12. 溴化镍 (II) 2-甲氧基乙基醚复合物 | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Side Products in NiBr₂(diglyme) Catalyzed Reactions
Welcome to the technical support hub for nickel-catalyzed reactions utilizing the (diglyme)NiBr₂ complex. This guide is structured for researchers, chemists, and drug development professionals who leverage the power of nickel catalysis for C-C bond formation but encounter challenges with reaction fidelity. As Senior Application Scientists, our goal is to move beyond simple procedural lists and delve into the mechanistic underpinnings of common side reactions, providing you with the expert insights needed to rationalize and solve experimental hurdles.
Section 1: Catalyst Integrity and Reaction Initiation
A successful reaction begins with a healthy catalyst and a meticulously prepared setup. Issues with reactivity are often traced back to these fundamentals rather than complex mechanistic diversions.
Question: My NiBr₂(diglyme)-catalyzed reaction is sluggish, stalls, or fails to initiate. What are the primary causes and troubleshooting steps?
Answer: Low or no reactivity in a reaction designed to be robust is almost always a result of catalyst deactivation or improper initiation. The NiBr₂(diglyme) is a Ni(II) precatalyst, which must be reduced in situ to the catalytically active Ni(0) or Ni(I) species.[1][2] This process is highly sensitive to atmospheric oxygen and moisture.
Causality and Troubleshooting Workflow:
-
Catalyst and Reagent Integrity:
-
Cause: NiBr₂(diglyme) is air- and moisture-sensitive.[3] Exposure can lead to the formation of inactive nickel oxides or hydroxides. Similarly, reagents, ligands, and solvents can be sources of quenching impurities.
-
Solution: Handle NiBr₂(diglyme) and any phosphine or N-heterocyclic carbene (NHC) ligands exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] Solvents must be rigorously dried and degassed. It is best practice to use a freshly opened bottle of solvent or a solvent from a purification system.
-
-
Reductant Activity:
-
Cause: The metallic reducing agent, typically zinc (Zn) or manganese (Mn), is essential for reducing the Ni(II) precatalyst to its active state and for turning over the catalytic cycle.[4][5][6] The surface of these metals can oxidize over time, forming a passivating layer that dramatically reduces their effectiveness.
-
Solution: The activity of the reductant is paramount. Consider pre-activation, especially if using older sources of metal powder. See the protocol below for a validated method.
-
-
Reaction Temperature:
-
Cause: The initial oxidative addition step can have a significant activation barrier. If the reaction temperature is too low, this step may be prohibitively slow.
-
Solution: If you have confirmed the integrity of your setup, cautiously increase the reaction temperature in 10–20 °C increments.[5] Be aware that excessive heat can also lead to catalyst decomposition and an increase in side product formation.
-
Protocol 1: Pre-activation of Zinc Dust Reductant
This procedure ensures the removal of passivating oxide layers from the zinc surface, restoring its reductive potential.
-
Weigh the required amount of zinc dust into a flask under ambient atmosphere.
-
Add 1 M HCl and stir the slurry for 1-2 minutes. You should observe gas evolution.
-
Allow the zinc to settle, and then carefully decant the acidic solution.
-
Wash the zinc sequentially with deionized water (x3), ethanol (x2), and diethyl ether (x2).
-
After the final wash, dry the activated zinc powder under high vacuum for several hours to remove all residual solvents.
-
Transfer the activated, free-flowing grey powder to an inert atmosphere glovebox for storage and use.
Section 2: The Challenge of Homocoupling
Homocoupling is arguably the most common side reaction in nickel-catalyzed cross-coupling, leading to the formation of symmetrical biaryls (Ar-Ar) or dialkyls (R-R) and reducing the yield of the desired cross-product (Ar-R).[7][8]
Question: I am observing a significant amount of homocoupling product. What mechanistic factors are at play, and how can I suppress this pathway?
Answer: Homocoupling arises from reaction pathways that compete directly with the desired cross-coupling cycle. In a simplified view, after the first oxidative addition of an electrophile (e.g., ArX) to Ni(0) to form an (L)nNi(Ar)(X) intermediate, this species can react with a second molecule of the same intermediate or undergo further reactions that ultimately lead to the reductive elimination of a symmetrical product.[7][9]
Below is a diagram illustrating the divergence between the desired cross-coupling and the undesired homocoupling pathway.
Troubleshooting Strategies for Homocoupling
The key to minimizing homocoupling is to promote the rate of the cross-reductive elimination relative to the pathways leading to symmetrical products.
| Parameter | Potential Cause of Homocoupling | Recommended Action | Scientific Rationale |
| Ligand Choice | Ligands that are too small or electron-poor may not sufficiently stabilize the cross-intermediate. | Screen sterically bulky ligands (e.g., IPr, bulky phosphines) or electron-rich ligands.[8] | Bulky ligands can sterically hinder the formation of a diaryl- or dialkylnickel intermediate required for homocoupling.[8][10] Electron-rich ligands can accelerate the rate of reductive elimination for the cross-product. |
| Reagent Addition | High instantaneous concentration of the more reactive coupling partner. | Add the more reactive electrophile slowly via syringe pump to the reaction mixture. | This maintains a low concentration of the reactive partner, favoring its reaction with the nickel intermediate of the less reactive partner over reacting with itself. |
| Temperature | High temperatures can sometimes accelerate homocoupling pathways disproportionately. | Attempt the reaction at a lower temperature (e.g., decrease from 80 °C to 60 °C).[5] | The activation energies for cross-coupling vs. homocoupling can be different. A lower temperature may favor the desired pathway. |
| Additives | The absence of coordinating additives can lead to less stable catalytic species. | The addition of halide salts like LiBr has been shown to improve yields, potentially by stabilizing intermediates in the desired cycle.[5] | Additives can alter the coordination sphere of the nickel center, influencing the relative rates of competing elementary steps. |
Section 3: Managing β-Hydride Elimination
For reactions involving alkyl electrophiles that contain hydrogen atoms on the carbon beta to the metal center, β-hydride elimination is a common and often unavoidable side reaction, leading to the formation of an alkene.
Question: My reaction is generating a significant amount of alkene, presumably from β-hydride elimination. How does this happen and what can I do to favor C-C bond formation?
Answer: β-Hydride elimination is an intramolecular process where a nickel-alkyl intermediate rearranges to form a nickel-hydride and an alkene.[4][11] This pathway competes directly with the desired reductive elimination step that forms the C-C bond. While nickel is generally less prone to β-hydride elimination than palladium, it remains a facile pathway, especially at elevated temperatures or with sterically unhindered alkyl groups.[4][12]
The competition is illustrated in the diagram below.
Strategies to Mitigate β-Hydride Elimination:
-
Substrate Design:
-
The most effective strategy is to use alkyl electrophiles that lack β-hydrogens. Examples include methyl, neopentyl, or benzyl halides. This completely precludes the possibility of this side reaction.
-
-
Ligand Modification:
-
Rationale: The choice of ligand can dramatically influence the relative rates of reductive elimination and β-hydride elimination.
-
Action: Employ ligands that are known to accelerate reductive elimination. Sterically bulky ligands can force the alkyl and aryl groups into close proximity, promoting the C-C bond-forming step.[10] This is one of the most powerful tools for controlling this competition.
-
-
Temperature Control:
-
Rationale: β-hydride elimination often has a higher activation energy than reductive elimination. However, at elevated temperatures, it can become the dominant pathway.
-
Action: Run the reaction at the lowest possible temperature that still allows for efficient catalyst turnover. A screen of temperatures (e.g., 25 °C, 40 °C, 60 °C) can reveal an optimal window where the desired reaction proceeds with minimal alkene formation.
-
Section 4: References
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel catalysis. Nature, 509(7500), 299–309. [Link]
-
Sahoo, B., et al. (2019). Proposed reaction mechanism for the Nickel catalyzed β-hydride elimination... ResearchGate. [Link]
-
Zhang, W., et al. (2022). Acrylate-Induced β-H Elimination in Coordination Insertion Copolymerizaton Catalyzed by Nickel. Journal of the American Chemical Society. [Link]
-
Shukla, P., & Cheng, C. H. (2006). Facile beta-alkyl and beta-hydride elimination in the nickel-catalyzed annulation of o-iodophenyl ketones and aldehydes with bicyclic alkenes. Organic Letters, 8(13), 2867–2869. [Link]
-
O'Neill, M. J., et al. (2021). Comprehensive Mechanistic Analysis of Palladium- and Nickel-Catalyzed α,β-Dehydrogenation of Carbonyls via Organozinc Intermediates. The Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2023). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. Faraday Discussions. [Link]
-
Gutierrez, O., et al. (2020). Recent developments in nickel-catalyzed intermolecular dicarbofunctionalization of alkenes. Chemical Society Reviews. [Link]
-
Casitas, A., & Martin, R. (2022). Reductive Elimination from Sterically Encumbered Ni–Polypyridine Complexes. Organometallics. [Link]
-
Wang, X., et al. (2022). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. Organic & Biomolecular Chemistry. [Link]
-
Cresto, N. G., et al. (2016). Identifying the Imperative Role of Metal–Olefin Interactions in Catalytic C–O Reductive Elimination from Nickel(II). Journal of the American Chemical Society. [Link]
-
Taylor, B. L. H., et al. (2007). Ligand-dependent catalytic cycle and role of styrene in nickel-catalyzed anhydride cross-coupling: evidence for turnover-limiting reductive elimination. Journal of the American Chemical Society, 129(13), 4032–4043. [Link]
-
Koo, K., & Hillhouse, G. L. (2000). Carbon−Oxygen Reductive-Elimination from Nickel(II) Oxametallacycles and Factors That Control Formation of Ether, Aldehyde, Alcohol, or Ester Products. Journal of the American Chemical Society. [Link]
-
Semmelhack, M. F., & Helquist, P. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Accounts of Chemical Research. [Link]
-
Wang, H., et al. (2022). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. [Link]
-
Martin, R., & Correa, A. (2016). Nickel-catalyzed Reductive Carboxylation and Amidation Reactions. RECERCAT. [Link]
-
University of Rochester. Reductive Elimination. Course Materials. [Link]
-
Shields, J. D., et al. (2020). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Journal of the American Chemical Society. [Link]
-
Tsou, T. T., & Kochi, J. K. (1979). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors... Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Reductive elimination. Wikipedia. [Link]
-
Lin, Q., & Martin, R. (2020). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. [Link]
-
Wang, D., & Martin, R. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. [Link]
-
Belda, R., et al. (2006). Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. Dalton Transactions. [Link]
-
Wikipedia. (n.d.). Nickel(II) bromide. Wikipedia. [Link]
-
tom Dieck, H., & Svoboda, M. (1982). Reaction of NiBR2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine... ResearchGate. [Link]
-
Procter, D. J., et al. (2018). Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes. Journal of the American Chemical Society. [Link]
-
Fu, G. C., & Binder, J. T. (2012). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles. Journal of the American Chemical Society. [Link]
-
Weix, D. J. (2019). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin-Madison. [Link]
-
Martin, R., & Wang, D. (2019). Ni-catalyzed Divergent Cyclization/Carboxylation of Unactivated Primary and Secondary Alkyl Halides with CO2. RECERCAT. [Link]
-
Shields, J. D., et al. (2020). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. ChemRxiv. [Link]
-
Al-Masum, M., & Al-Amin, M. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Anker, M. D., & Love, J. B. (2017). Nickel Hydride Complexes. Chemical Reviews. [Link]
-
Lei, T., et al. (2022). Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides. Organic Letters. [Link]
-
Nayak, S. K., et al. (2025). Influence of diglyme and cumene additives upon emission and combustion behaviour of diverse biodiesel fuelled diesel engine. Fuel. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from NiBr₂·diglyme Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for post-reaction purification involving the Nickel(II) bromide-diglyme complex (NiBr₂·diglyme). This versatile catalyst is instrumental in a variety of modern cross-coupling reactions, including the formation of C-C bonds through reductive couplings and alkene functionalizations.[1] However, the success of the synthesis is critically dependent on the effective purification of the target molecule from residual nickel species, unreacted starting materials, and reaction byproducts.
This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the lab. It moves from immediate troubleshooting to broader frequently asked questions and standardized protocols.
Section 1: Troubleshooting Guide
This section addresses specific, observable problems you might encounter during the purification process in a direct question-and-answer format.
Question: My purified organic product has a persistent green, blue, or brown tint. What is the cause and how do I fix it?
Answer:
This is the most common sign of contamination by residual nickel salts. Nickel(II) complexes are paramagnetic and often highly colored, appearing green or blue. The brownish tint can indicate the presence of nickel in various oxidation states or finely divided nickel metal.[2] These impurities are detrimental as they can interfere with subsequent reactions and are often toxic, making their removal essential.
Causality: Nickel complexes can coordinate to heteroatoms (N, O, S, P) in your product or polar functional groups, making them difficult to remove by standard silica gel chromatography alone.
Solutions:
-
Aqueous Ammonia Wash: During the initial workup, wash the organic layer with a dilute aqueous solution of ammonium hydroxide (e.g., 2-5%). Ammonia is a strong ligand for nickel and will form the water-soluble hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺, which is intensely blue and partitions into the aqueous phase. Repeat until the organic layer is colorless and the aqueous layer no longer turns blue.
-
Chelating Washes: A wash with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) or citrate can effectively sequester nickel ions into the aqueous layer.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon (typically 1-2% w/w). Stir for 15-30 minutes at room temperature, then filter the mixture through a pad of Celite® to remove the carbon.[3] The porous surface of the carbon adsorbs the nickel complexes. Caution: Activated carbon can also adsorb your product, so use it judiciously and monitor for product loss via TLC.
-
Specialized Scavengers: If the above methods fail, consider using a commercially available silica-functionalized nickel scavenger resin. These are stirred with the solution of the crude product and then filtered off.
Question: My ¹H NMR spectrum shows broad, poorly resolved peaks, even after column chromatography. Why?
Answer:
This is another classic symptom of paramagnetic impurities, almost certainly residual Ni(II) complexes. Paramagnetic centers dramatically alter the relaxation times (T1 and T2) of nearby protons, leading to significant peak broadening. Even trace amounts can render a spectrum uninterpretable.
Causality: The unpaired electrons of the paramagnetic nickel center create a fluctuating local magnetic field that interacts with the nuclei of your organic molecule, causing rapid relaxation and line broadening.
Solutions:
-
Re-purify using a more rigorous method. If you only performed chromatography, the nickel may be co-eluting with your product. You must employ one of the chemical removal methods described above (Ammonia wash, EDTA wash, Activated Carbon) before attempting chromatography again.
-
Pre-Column Treatment: Before loading your crude material onto a silica column, dissolve it in your loading solvent and pass it through a small plug of silica gel treated with a chelating agent or simply a plug of activated carbon/Celite®. This can remove the bulk of the paramagnetic species.
Question: I'm losing a significant amount of my product during aqueous workup. How can I prevent this?
Answer:
Product loss during aqueous extraction is typically due to one of two reasons: your product has moderate water solubility, or an emulsion is forming that is difficult to separate.
Causality:
-
Solubility: Products containing highly polar functional groups (e.g., phenols, carboxylic acids, multiple amines) can partition into the aqueous layer, especially if the pH is not controlled.
-
Emulsions: The presence of salts and fine particulates (e.g., from a zinc reductant) can stabilize emulsions between the organic and aqueous layers, trapping the product at the interface.
Solutions:
-
Brine Wash: After your initial aqueous washes, perform a final wash with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing your less-polar organic product into the organic layer (a "salting out" effect).
-
Back-Extraction: If you suspect product loss to the aqueous layer, combine all aqueous washes and re-extract them one or two more times with fresh organic solvent.
-
Breaking Emulsions:
-
Add a small amount of brine and swirl gently.
-
Filter the entire emulsified mixture through a pad of Celite®.
-
If persistent, allow the emulsion to sit for an extended period (30+ minutes) in the separatory funnel; separation may occur slowly.
-
Question: My product seems to be degrading on the silica gel column. What are my options?
Answer:
Silica gel is acidic (Brønsted and Lewis) and can catalyze the decomposition of sensitive functional groups, such as certain protecting groups (e.g., silyl ethers), acetals, or highly strained rings.
Causality: The surface silanol groups (Si-OH) on silica gel are acidic and can protonate sensitive functionalities, initiating degradation pathways.
Solutions:
-
Neutralize the Silica: Prepare the column slurry with your non-polar eluent containing a small amount of a neutralizating base, typically 0.5-1% triethylamine (Et₃N) or pyridine. This deactivates the acidic sites. This is essential for purifying basic compounds like amines.
-
Switch to a Different Stationary Phase:
-
Alumina (Al₂O₃): Can be obtained in acidic, neutral, or basic forms. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
Reverse-Phase Chromatography (C18 Silica): If your compound is sufficiently non-polar, reverse-phase chromatography using polar solvents (e.g., water/acetonitrile or water/methanol) is a powerful, non-acidic alternative.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the very first purification step I should perform after my NiBr₂·diglyme reaction is complete?
The first step is a carefully planned aqueous workup. The goal is to remove the highly water-soluble diglyme solvent and any inorganic salts (e.g., from a Zn or Mn reductant).[5] A typical procedure involves diluting the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it several times with water and then brine.[6] This initial step significantly simplifies the subsequent chromatographic purification.
Q2: How do I choose between column chromatography and recrystallization?
The choice depends on the physical state and purity of your crude product.[7]
-
Recrystallization: This is the ideal method for solid products that are already relatively pure (>85-90%).[8] It is highly efficient at removing small amounts of impurities to yield material of very high purity. The key is finding a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Column Chromatography: This is the workhorse technique for purifying oils, amorphous solids, or complex mixtures containing multiple components with similar properties.[9] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).
A common workflow is to perform column chromatography first to isolate the product from major impurities, and then recrystallize the resulting solid to achieve analytical purity.
Q3: What are the best ways to confirm that nickel has been completely removed?
Visual inspection (disappearance of color) is a good first indicator but is not quantitative.
-
TLC Staining: A sensitive method is to spot your purified compound on a TLC plate and stain it with a nickel-specific agent. A solution of dimethylglyoxime (DMG) will produce a characteristic bright red or pink spot in the presence of nickel.
-
ICP-MS/AAS: For applications in pharmaceuticals or materials science where metal content must be strictly controlled, the only definitive method is to submit a sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). These techniques can quantify metal content down to parts-per-billion (ppb) levels.
Q4: My reaction uses a phosphine ligand with the nickel catalyst. Does this change the purification strategy?
Yes. Phosphine ligands and their oxides (a common byproduct) are often greasy, medium-polarity compounds that can be difficult to separate from the desired product by chromatography.
-
Oxidative Wash: Some phosphines can be oxidized (e.g., with a dilute H₂O₂ wash, used with caution) to the more polar phosphine oxide, which may be easier to remove.
-
Solvent Selection: You may need to use a very specific solvent system for chromatography. It is critical to run a series of TLC plates to find an eluent that provides good separation between your product, the ligand, and the ligand oxide before committing to a large-scale column.
Section 3: Standardized Protocols
Protocol 1: General Aqueous Workup & Nickel Removal
This protocol is designed for a typical NiBr₂·diglyme catalyzed cross-coupling reaction using a metal reductant (e.g., Zn).
Methodology:
-
Quenching: Once the reaction is deemed complete by TLC or GC-MS, cool the reaction vessel to room temperature. Cautiously quench the reaction by slow addition of 1M HCl to dissolve any remaining metal reductant.
-
Dilution: Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., Ethyl Acetate, 3x the reaction volume).
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Deionized Water (2x)
-
5% Aqueous NH₄OH (2-3x, until the aqueous layer is no longer blue)
-
Saturated Aqueous NaCl (Brine) (1x)
-
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Assessment: The resulting crude material should be largely free of diglyme and inorganic salts. Assess its color. If a tint remains, proceed with Protocol 3 before chromatography.
Protocol 2: Flash Column Chromatography on Silica Gel
Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude product. Aim for a retention factor (Rƒ) of ~0.25-0.35 for your target compound.
-
Column Packing:
-
Slurry Method (Recommended): In a beaker, mix silica gel with your starting eluent (the most non-polar solvent in your gradient) to form a uniform slurry. Pour this into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the packed silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column. This method is preferred for samples that are not very soluble in the eluent.
-
-
Elution: Begin running the column with the starting eluent. If a gradient is required, gradually increase the polarity by adding the more polar solvent. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Activated Carbon Treatment for Color Removal
Methodology:
-
Dissolution: Dissolve the colored crude product in a suitable organic solvent (e.g., DCM, EtOAc, Acetone) to a moderate concentration.
-
Carbon Addition: Add activated carbon (1-2% of the crude product's weight) to the solution.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes. Monitor the progress by taking a small, filtered aliquot and checking its color.
-
Filtration: Prepare a short plug of Celite® in a sintered glass funnel. Filter the carbon suspension through the Celite® plug, washing with fresh solvent to ensure complete recovery of the product. Note: The filtrate should be colorless.
-
Concentration: Concentrate the filtrate on a rotary evaporator to yield the decolorized product, which can then be further purified if necessary.
Section 4: Visual Guides & Data
Diagrams
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for troubleshooting nickel contamination.
Data Tables
Table 1: Common Solvents for Silica Gel Chromatography (Eluent Series)
| Solvent | Relative Polarity (ε°) | Use Case |
| Hexane / Heptane | 0.01 | Non-polar mobile phase |
| Toluene | 0.29 | For compounds requiring slightly more polarity than hexane |
| Dichloromethane (DCM) | 0.42 | Good general-purpose solvent for moderate polarity compounds |
| Diethyl Ether | 0.38 | Less polar than Ethyl Acetate, good for separation |
| Ethyl Acetate (EtOAc) | 0.58 | Excellent general-purpose polar solvent, often mixed with hexanes |
| Acetone | 0.56 | More polar than EtOAc, good for polar compounds |
| Methanol (MeOH) | 0.95 | Very polar, used for eluting highly polar compounds |
Data is approximate and serves as a general guide.
Table 2: Comparison of Primary Purification Techniques
| Technique | Best For | Removes | Pros | Cons |
| Aqueous Workup | Initial cleanup | Water-soluble impurities (diglyme, salts) | Fast, cheap, removes bulk of non-organic material | Can form emulsions; risk of product loss if water-soluble |
| Chromatography | Complex mixtures, oils | Compounds of different polarity | High resolving power, versatile | Can be slow, uses large solvent volumes, risk of sample degradation |
| Recrystallization | Near-pure solids | Small amounts of soluble/insoluble impurities | Can provide very high purity, scalable | Requires a solid product, finding a solvent can be difficult |
| Carbon Treatment | Colored impurities | Highly conjugated or metallic impurities | Effective for color removal | Can adsorb the desired product, requires filtration |
References
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- Google Patents. (n.d.). Method for removing heavy metals from organic compounds.
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Bio-Rad. (n.d.). Nickel Columns and Nickel Resin. Retrieved from [Link]
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Royal Society of Chemistry. (2023, April 19). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. Retrieved from [Link]
-
ACS Publications. (2024, January 14). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Retrieved from [Link]
-
Squarespace. (2019, July 30). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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Teledyne Labs. (n.d.). Purification of Organometallic Ligands with the CombiFlash EZ Prep. Retrieved from [Link]
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ACS Publications. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Retrieved from [Link]
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ResearchGate. (n.d.). Nickel Column Protein Purification Protocol and Application. Retrieved from [Link]
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EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- (No Source)
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La Salle University. (n.d.). Synthesis of Macrocyclic Complexes of Nickel(II). Retrieved from [Link]
- (No Source)
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
ResearchGate. (2016, July 27). Can we do column chromatography for the purification of metal complexs?. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]
-
Scribd. (n.d.). Nickel Troubleshooting Guide. Retrieved from [Link]
-
OAE Publishing Inc. (n.d.). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Retrieved from [Link]
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- 1. Buy Diglyme nickel dibromide | 312696-09-6 [smolecule.com]
- 2. static1.squarespace.com [static1.squarespace.com]
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- 7. openaccesspub.org [openaccesspub.org]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. youtube.com [youtube.com]
Technical Support Center: Activation of Diglyme Nickel Dibromide Precatalyst
Welcome to the technical support resource for researchers utilizing NiBr₂(diglyme) in catalytic applications. This guide is designed to provide in-depth, practical advice on the crucial activation step, offering troubleshooting solutions and foundational knowledge to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is NiBr₂(diglyme) and why is it termed a "precatalyst"?
A: Dibromo[bis(2-methoxyethyl)ether]nickel(II), or NiBr₂(diglyme), is a coordination complex where a Nickel(II) ion is coordinated by two bromide anions and one molecule of diglyme, a tridentate ether ligand.[1] It is referred to as a "precatalyst" because the Ni(II) center is not the catalytically active species for most cross-coupling reactions.[2] These reactions are typically mediated by nickel in a lower oxidation state, most commonly Ni(0) or Ni(I).[2] Therefore, the Ni(II) precatalyst must first undergo an in-situ activation step, which involves reduction, to generate the true, catalytically competent species.[3][4] The use of stable Ni(II) precatalysts like NiBr₂(diglyme) is advantageous as they are generally easier to handle and store compared to the highly air- and moisture-sensitive Ni(0) complexes, such as Ni(cod)₂.[4][5]
Q2: Why is the activation or reduction step necessary?
A: The activation step is the cornerstone of the catalytic cycle. For many cross-coupling reactions, the cycle is initiated by the oxidative addition of an electrophile (e.g., an aryl halide) to a low-valent nickel center, typically Ni(0). The Ni(II) center in the precatalyst is not electron-rich enough to undergo this critical oxidative addition step. By reducing the Ni(II) precatalyst to a Ni(0) species, you generate a highly reactive, electron-rich metal center capable of initiating the catalytic cycle.[5][6] This in-situ reduction is what "turns on" the catalyst.[4]
Q3: What is the role of the ancillary ligand added during the activation?
A: The ancillary ligand, typically a phosphine, N-heterocyclic carbene (NHC), or a bidentate amine (like bipyridine), is as critical as the nickel itself. Its primary roles are:
-
Stabilization: The active Ni(0) species is inherently unstable. The ligand coordinates to the nickel center, preventing it from decomposing or aggregating into inactive nickel metal.[3][7]
-
Tuning Reactivity and Selectivity: The electronic and steric properties of the ligand directly influence the catalyst's performance. A bulky ligand can promote reductive elimination and prevent the formation of undesired side products, while electron-donating ligands can increase the rate of oxidative addition.[5][8]
-
Facilitating the Catalytic Cycle: The ligand remains coordinated to the nickel throughout the catalytic cycle, influencing the rates of key steps like oxidative addition, transmetalation, and reductive elimination.[3]
The diglyme ligand on the precatalyst is labile and is readily displaced by the desired ancillary ligand during the initial complex formation stage.[9]
Q4: What are the common reducing agents, and why is their quality so important?
A: The most common reducing agents for activating Ni(II) precatalysts are zero-valent metals, particularly zinc (Zn) and manganese (Mn) dust.[4] The quality and activity of these metallic reductants are paramount for efficient and reproducible catalyst activation.
-
Surface Oxides: Metal dust from commercial sources is often coated with a passivating layer of metal oxides, which can inhibit electron transfer to the nickel complex and lead to sluggish or failed reactions.[4][10]
-
Activation of the Reductant: To remove this oxide layer, it is highly recommended to "pre-activate" the metal reductant immediately before use. This can be achieved by briefly washing the metal dust with a dilute acid (e.g., HCl), followed by rinses with water, ethanol, and ether, and then drying under high vacuum.[3] Mechanochemical activation through ball-milling has also been shown to be effective, negating the need for chemical activators and inert conditions in some cases.[11][12][13]
The source, particle size, and surface area of the metal reductant can also significantly impact reactivity, sometimes leading to variability between batches.[4]
Troubleshooting Guide
Q1: My reaction is sluggish or shows no conversion. What went wrong?
A: This is a common issue often related to improper catalyst activation or deactivation. Consider the following causes:
| Potential Cause | Explanation & Solution |
| Inactive Reducing Agent | The surface of the zinc or manganese powder is likely passivated with oxides. Solution: Activate the reductant immediately before use by washing with dilute HCl, rinsing with anhydrous solvents, and drying thoroughly under vacuum.[3] Ensure the reductant is a fine powder with high surface area. |
| Presence of Oxygen/Moisture | The active Ni(0) catalyst is extremely sensitive to air and water, which will rapidly deactivate it.[3] Solution: Ensure all glassware is rigorously oven- or flame-dried. Use a high-quality inert atmosphere (argon or nitrogen) via a glovebox or proper Schlenk line techniques. Solvents must be anhydrous and thoroughly degassed before use.[3] |
| Insufficient Temperature | Some activation processes or specific catalytic steps, like oxidative addition, may require thermal energy to proceed efficiently. Solution: Cautiously increase the reaction temperature in 10-20 °C increments. Be aware that excessively high temperatures can cause catalyst decomposition.[3] |
| Poor Ligand Quality | The ancillary ligand may be oxidized or impure. Solution: Use high-purity ligands. If the ligand is a solid, ensure it is stored under an inert atmosphere. If it is an air-sensitive liquid, it should be handled with care. |
Q2: I am observing significant formation of homocoupled products. How can I minimize this?
A: Homocoupling is a frequent side reaction where two molecules of the starting electrophile or organometallic reagent couple with each other.[3] This often points to an issue with the relative rates of the desired catalytic steps.
| Potential Cause | Explanation & Solution |
| Rate of Transmetalation vs. Oxidative Addition | If the rate of transmetalation (in reactions like Suzuki or Negishi coupling) is slow compared to oxidative addition, the intermediate formed after oxidative addition may react with another equivalent of the organometallic reagent, leading to homocoupling. |
| Catalyst Loading/Concentration | High catalyst concentrations can sometimes favor side reactions. Solution: Try reducing the catalyst loading. Also, ensure slow addition of the organometallic reagent to keep its instantaneous concentration low, favoring the cross-coupling pathway. |
| Ligand Choice | The ligand can significantly influence the relative rates of the catalytic cycle. Solution: Screen different ligands. A more sterically bulky ligand might disfavor the formation of intermediates that lead to homocoupling. |
Q3: The reaction mixture turned black, and a precipitate formed. Is the catalyst dead?
A: Yes, this is a classic sign of catalyst decomposition. The formation of finely divided, black nickel metal (Ni(0)) indicates that the ancillary ligand failed to stabilize the reduced nickel species, leading to irreversible aggregation.
| Potential Cause | Explanation & Solution |
| Ligand Dissociation | The chosen ligand may not be binding strongly enough to the nickel center, especially at elevated temperatures. Solution: Consider using a chelating bidentate ligand (e.g., dppf, a bipyridine), which binds more strongly than two separate monodentate ligands and is less prone to dissociation.[5] |
| Incorrect Ni:Ligand Stoichiometry | An insufficient amount of ligand will leave nickel centers coordinatively unsaturated and prone to aggregation. Solution: Ensure the correct stoichiometry is used. It is common to use a slight excess of the ligand (e.g., 1.1-1.2 equivalents for a 1:1 complex, or 2.2-2.4 equivalents for a 1:2 complex). |
| Reaction Temperature is Too High | Excessive heat can provide the energy needed to overcome the stability imparted by the ligand, leading to decomposition.[3] Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
Visualizing the Activation Workflow
The following diagram outlines the critical steps and environmental controls necessary for a successful catalyst activation and cross-coupling reaction.
Caption: General experimental workflow for a Ni-catalyzed cross-coupling reaction.
The core of the process is the reduction of the Ni(II) precatalyst to the active Ni(0) species, which is then ready to enter the catalytic cycle.
Caption: Simplified schematic of Ni(II) precatalyst activation.
Experimental Protocol: In-Situ Activation for a Generic Cross-Coupling Reaction
This protocol provides a general procedure. Substrate, ligand, solvent, and temperature must be optimized for specific applications. All steps must be performed under a strict inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk techniques.
Materials:
-
NiBr₂(diglyme)
-
Ancillary Ligand (e.g., a phosphine or NHC)
-
Zinc dust (<10 micron, high purity)
-
1M HCl in water
-
Anhydrous, degassed reaction solvent (e.g., Toluene, Dioxane, DMA)
-
Electrophilic coupling partner
-
Nucleophilic coupling partner
-
Schlenk flask and other appropriate glassware
Procedure:
-
Zinc Activation (Perform immediately before use): a. In a small flask, add the required amount of zinc dust. b. Add 1M HCl solution and stir or swirl vigorously for 1 minute. You should observe gas evolution.[4] c. Carefully decant the HCl solution. d. Wash the zinc dust sequentially with deionized water (2x), ethanol (2x), and diethyl ether (2x). Decant the solvent after each wash. e. Dry the activated zinc dust under high vacuum for at least 1 hour to remove all residual solvents.
-
Reaction Assembly: a. To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NiBr₂(diglyme) (e.g., 5 mol%), the ancillary ligand (e.g., 10 mol% for a 1:2 Ni:L ratio), and the freshly activated zinc dust (e.g., 2 equivalents). b. If your substrates are solids, add them to the flask at this stage. c. Seal the flask, and evacuate and backfill with inert gas three times.
-
Catalyst Formation and Reaction: a. Add the anhydrous, degassed solvent via syringe. b. If any substrates are liquids, add them now via syringe. c. Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the active catalyst forms. d. Heat the reaction mixture to the optimized temperature and monitor its progress by TLC, GC, or LCMS.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by carefully adding it to a saturated aqueous solution of ammonium chloride or Rochelle's salt. c. Filter the mixture through a pad of celite to remove insoluble inorganic salts and excess zinc. d. Proceed with a standard aqueous workup and extraction using an appropriate organic solvent. e. Dry the combined organic layers, concentrate, and purify the product using column chromatography.
References
[3] Benchchem. (n.d.). Technical Support Center: NiBr2(dme) Catalyzed Cross-Coupling Reactions. Retrieved from [5] InCatT. (2022, December 6). Nickel catalysis: Insights for catalyst selection. Retrieved from [7] Benchchem. (n.d.). Preventing catalyst deactivation in Nibr2(dme) polymerization. Retrieved from [8] Lindenmaier, I., Harzer, A., Ströbele, M., & Fleischer, I. (n.d.). Influence of the Counterion on the Activation of Nickel(σ-Aryl) Precatalysts. Organometallics - ACS Publications. Retrieved from [4] Encyclopedia MDPI. (2022, November 8). Nickel(II) Precatalysts. Retrieved from [2] University of Strathclyde. (2022, November 18). Understanding the activation and speciation of the active species in nickel catalysis. Retrieved from [11] Jones, A. C., Williams, M. T. J., Morrill, L. C., & Browne, D. L. (2022). Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling. ACS Catalysis, 12(21), 13681-13689. Retrieved from [9] Benchchem. (n.d.). Spectroscopic Characterization of NiBr₂(dme): A Technical Guide. Retrieved from [12] Jones, A. C., Williams, M. T. J., Morrill, L. C., & Browne, D. L. (2022). Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling. PubMed. Retrieved from [13] Jones, A. C., Williams, M. T. J., Morrill, L. C., & Browne, D. L. (2022). Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling. PMC. Retrieved from [6] Sigma-Aldrich. (n.d.). Nickel(II) bromide ethylene glycol dimethyl ether complex 97. Retrieved from [1] Sigma-Aldrich. (n.d.). Nickel(II) bromide 2-methoxyethyl ether complex. Retrieved from [10] PubMed Central. (2024, January 15). Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition. Retrieved from
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- 12. Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of NiBr₂(diglyme) and NiBr₂(dme) in Catalysis
A Senior Application Scientist's Guide to Precatalyst Selection in Modern Organic Synthesis
For researchers at the forefront of organic synthesis and drug development, the selection of an appropriate catalyst is a decision that dictates reaction efficiency, substrate scope, and overall cost-effectiveness. Within the burgeoning field of nickel catalysis, which offers a more sustainable and economical alternative to palladium, Ni(II) complexes with ethereal ligands have become indispensable precatalysts. Among these, dibromo(bis(2-methoxyethyl)ether)nickel(II), or NiBr₂(diglyme) , and dibromo(1,2-dimethoxyethane)nickel(II), NiBr₂(dme) , are two of the most frequently employed options.[1][2][3]
This guide provides an in-depth, objective comparison of these two workhorse precatalysts. Moving beyond a simple catalog of features, we will dissect their structural nuances, compare their performance in key transformations, and explain the mechanistic rationale behind their differing activities, empowering you to make a more informed selection for your specific synthetic challenge.
At a Glance: Structural and Physicochemical Properties
The fundamental difference between these two precatalysts lies in the nature of their coordinating ether ligand. Diglyme is a tridentate ligand, while 1,2-dimethoxyethane (DME) is bidentate. This seemingly small distinction has significant implications for the geometry, stability, and solubility of the resulting nickel complex.
NiBr₂(diglyme) typically adopts a distorted octahedral geometry, with the nickel(II) center coordinated to the three oxygen atoms of the diglyme ligand and two bromide ions.[1] In contrast, NiBr₂(dme) is a coordination complex where the bidentate DME ligand is known for its lability, meaning it is easily displaced by other coordinating species to initiate the catalytic cycle.[2]
| Property | NiBr₂(diglyme) | NiBr₂(dme) |
| Chemical Formula | C₆H₁₄Br₂NiO₃ | C₄H₁₀Br₂NiO₂ |
| Molecular Weight | 352.67 g/mol [4] | 308.63 g/mol |
| Appearance | Solid powder[1] | Salmon-colored solid / Yellow powder[5] |
| Ligand Type | Tridentate (κ³-O,O',O'') | Bidentate (κ²-O,O') |
| Coordination Geometry | Distorted Octahedral[1] | (Typically) Tetrahedral or Polymeric |
| Key Feature | Enhanced solubility and reactivity due to diglyme ligand.[1] | Lability of DME ligand facilitates catalyst activation.[2] |
Head-to-Head Comparison of Catalytic Performance
Direct, side-by-side quantitative comparisons of these two precatalysts across a broad range of identical reactions are not extensively documented in the literature. However, by analyzing their roles in different optimized systems, we can discern clear patterns in their preferred applications and relative efficacy.
The choice between NiBr₂(diglyme) and NiBr₂(dme) is not about universal superiority but about matching the precatalyst's properties to the specific demands of the reaction.
-
NiBr₂(dme): The Versatile Initiator. As a precursor, NiBr₂(dme) is exceptionally versatile.[2][6] Its primary advantage is the lability of the DME ligand, which allows for facile in-situ reduction to the active Ni(0) species or straightforward ligand exchange to generate more complex catalytic systems.[2][7] It is a go-to choice in a vast array of transformations, including:
-
NiBr₂(diglyme): The High-Solubility Specialist. The tridentate diglyme ligand imparts greater solubility and stability to the nickel center compared to DME.[1] This can be particularly advantageous in systems where catalyst solubility is a limiting factor or where a more stable, well-defined precatalyst is desired. It has shown exceptional performance in:
-
Reductive Couplings: In the reductive coupling of aryl halides with aldehydes using zinc metal, NiBr₂(diglyme) has been reported to provide excellent yields (e.g., >90% for diphenylmethanol synthesis).[1]
-
Alkene Functionalization: It effectively catalyzes three-component alkene dicarbofunctionalization reactions.[1]
-
Asymmetric Catalysis: It serves as the nickel source in atroposelective syntheses of heterobiaryls, where precise control is paramount.[10]
-
In one comparative study on enantioselective electrochemical cross-coupling, NiBr₂(diglyme) afforded the product with a lower yield but comparable enantiomeric excess relative to the optimized NiBr₂/ligand system, highlighting that while it is a competent precatalyst, the specific combination of ligand and nickel source is crucial for optimal performance.[11]
Mechanism & Rationale: The "Why" Behind the Activity
The catalytic activity of both complexes stems from their ability to serve as precursors to catalytically active low-valent nickel species, typically Ni(0) or Ni(I).[9][12] The general catalytic cycle for many cross-coupling reactions involves the reduction of the Ni(II) precatalyst, followed by oxidative addition of an electrophile, transmetalation (for traditional cross-couplings) or radical capture (for reductive couplings), and finally, reductive elimination to form the desired product and regenerate the active nickel species.[9]
Nickel's prowess lies in its facile access to multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), which opens up complex mechanistic pathways, including those involving radicals, that are less accessible to palladium.[9][13]
Caption: Generalized Ni(0)/Ni(II) catalytic cycle initiated by in-situ reduction.
The key difference in the role of diglyme vs. dme is in the initiation step. The more labile DME ligand is more readily displaced, which can lead to faster formation of the active catalyst under certain conditions. Conversely, the stronger chelation of the diglyme ligand can result in a more stable precatalyst in solution, potentially preventing premature decomposition and offering a more controlled entry into the catalytic cycle.[1]
Representative Experimental Protocol
The following protocol details a general procedure for a NiBr₂(diglyme)-catalyzed reductive coupling, a reaction class where this precatalyst has demonstrated high efficacy.[1]
Reaction: Reductive Coupling of an Aryl Bromide and an Aldehyde.
Materials:
-
NiBr₂(diglyme) (5-10 mol%)
-
Aryl bromide (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Zinc dust, activated (<325 mesh) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMA)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or vial suitable for air-sensitive reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere glovebox or Schlenk line
Caption: General workflow for a nickel-catalyzed reductive coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox, add NiBr₂(diglyme) (e.g., 0.1 mmol, 10 mol%) and activated zinc dust (3.0 mmol, 3.0 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox (if using a Schlenk line). Add the anhydrous, degassed solvent (e.g., 2.0 mL) under a positive pressure of inert gas. Add the aldehyde (1.2 mmol, 1.2 equiv) followed by the aryl bromide (1.0 mmol, 1.0 equiv).
-
Reaction Execution: Securely seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the mixture vigorously for the specified time (e.g., 12-24 hours). The need for a strictly inert atmosphere is critical as the active Ni(0) state is sensitive to air.[12]
-
Monitoring: Periodically and carefully take aliquots under inert atmosphere to monitor the reaction's progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slow addition of 1 M HCl. Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
Conclusion and Outlook
Neither NiBr₂(diglyme) nor NiBr₂(dme) is inherently "better"; they are tools with distinct advantages for specific applications.
-
Choose NiBr₂(dme) when you need a versatile, general-purpose precatalyst, especially when screening various ligands or reaction types, as its labile DME ligand provides a reliable entry point for catalyst formation.[2]
-
Choose NiBr₂(diglyme) for reactions where enhanced solubility and precatalyst stability are paramount, such as in specific reductive couplings or when working with challenging solvent systems.[1]
The ongoing evolution in nickel catalysis continues to push the boundaries of what is possible, with a focus on activating historically challenging C-H and C-O bonds, developing more sophisticated asymmetric transformations, and leveraging photoredox and electrochemical methods.[9][14][15] A deep understanding of the fundamental properties of common precatalysts like NiBr₂(diglyme) and NiBr₂(dme) is the foundation upon which these future innovations will be built.
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Pérez, J., et al. (2004). Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. Dalton Transactions, (13), 2054-2060. [Link]
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Ghorbani, F., et al. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. [Link]
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel catalysis. Nature, 509(7500), 299-309. [Link]
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ResearchGate. (2000). Reaction of NiBR2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an α-diimine nickel(II) complex of the NiL2X2 type. [Link]
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Wang, Z., et al. (2023). Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides. Journal of the American Chemical Society, 145(1), 177-186. [Link]
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University of Illinois Urbana-Champaign. (2012, October 22). Ligand Effects in Nickel Catalysis. [Link]
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Srimontree, W., & Phakhodee, W. (2022). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Chemistry–An Asian Journal, 17(1), e202101115. [Link]
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Wang, Y., et al. (2024). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. [Link]
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Faraday Discussions. (2023). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. Faraday Discussions. [Link]
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A Comparative Guide to Nickel-Based Catalysts for Cross-Coupling Reactions: From Precatalyst Selection to Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The ascent of nickel catalysis in cross-coupling reactions represents a paradigm shift in synthetic chemistry, offering a cost-effective and often more reactive alternative to traditional palladium-based systems.[1] This guide provides a comprehensive comparative analysis of common nickel-based catalysts, delving into the nuances of precatalyst and ligand selection, supported by experimental data and mechanistic rationale. Our objective is to equip researchers with the knowledge to not only select the optimal catalytic system but also to understand the fundamental principles that govern its performance.
The Nickel Advantage: Expanding the Horizons of Cross-Coupling
Nickel's unique electronic properties and accessibility of multiple oxidation states (Ni(0) to Ni(IV)) unlock reaction pathways that are often challenging for palladium.[2] This allows for the coupling of a broader range of electrophiles, including traditionally less reactive substrates like aryl chlorides, sulfamates, and even C-O based electrophiles like phenols and their derivatives.[3][4] Furthermore, nickel catalysts exhibit a greater tolerance for a variety of functional groups and can facilitate reactions that are prone to β-hydride elimination with palladium, expanding the scope to include alkyl cross-coupling partners.[2]
The Heart of the Matter: A Comparative Look at Nickel Precatalysts
The choice of the nickel precatalyst is a critical first step in designing a successful cross-coupling reaction. Precatalysts are stable, often air-stable, complexes that are readily converted to the active Ni(0) species under the reaction conditions.[5][6]
From Air-Sensitive to Bench-Stable: An Evolution in Precatalyst Design
Historically, the use of Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) was prevalent. While highly reactive, its extreme sensitivity to air and moisture necessitates handling in a glovebox, limiting its practicality.[3] This has driven the development of more robust and user-friendly air-stable Ni(II) precatalysts.[3][7][8] These precatalysts are typically reduced in situ to the active Ni(0) species.
A significant advancement has been the development of well-defined, air-stable Ni(II) precatalysts of the form L₂Ni(aryl)X or LNi(aryl)X, where L is a supporting ligand (e.g., a phosphine) and X is a halide.[9] These complexes offer excellent bench stability and have become the go-to choice for many nickel-catalyzed transformations.
Comparative Performance of Common Nickel Precatalysts
The following table summarizes the characteristics and applications of several widely used nickel precatalysts.
| Precatalyst | Structure | Key Features | Typical Applications |
| Ni(COD)₂ | Bis(1,5-cyclooctadiene)nickel(0) | Highly reactive Ni(0) source; Air and moisture sensitive.[3][5] | Broad applicability in various cross-couplings, often used in initial methodology development. |
| (dppf)NiCl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) | Air-stable Ni(II) precatalyst; Requires in situ reduction. | Suzuki-Miyaura, Buchwald-Hartwig amination.[3] |
| (PCy₃)₂NiCl₂ | Dichlorobis(tricyclohexylphosphine)nickel(II) | Air-stable Ni(II) precatalyst; Effective with electron-rich phosphine ligands. | Suzuki-Miyaura coupling of challenging substrates.[7] |
| [(IPr)Ni(allyl)Cl] | Chloro(allyl)(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)nickel(II) | Air-stable Ni(II) precatalyst with an N-heterocyclic carbene (NHC) ligand. | C-N and C-S cross-coupling reactions.[10] |
| [(TMEDA)Ni(o-tolyl)Cl] | Chloro(o-tolyl)(N,N,N',N'-tetramethylethylenediamine)nickel(II) | Air-stable, modular precatalyst where TMEDA can be displaced by various ligands.[8] | Versatile in a wide range of nickel-catalyzed transformations.[8] |
The Power of the Ligand: Tailoring Reactivity and Selectivity
The choice of ligand is paramount in tuning the catalytic activity and selectivity of the nickel center. Phosphine and N-heterocyclic carbene (NHC) ligands are the two most prominent classes used in nickel-catalyzed cross-coupling.[2][11]
Phosphine Ligands: A Tale of Monodentate vs. Bidentate
Phosphine ligands have been instrumental in the development of nickel catalysis. The debate between using monodentate and bidentate phosphines is ongoing and highly dependent on the specific reaction.
A head-to-head comparison in the Suzuki-Miyaura cross-coupling of aryl chlorides and aryl boronic acids revealed that no single ligand was optimal for all substrate pairings.[12][13] Mechanistic studies suggest that monoligated nickel species can accelerate key steps in the catalytic cycle, while bisligated species are crucial for preventing catalyst deactivation, especially with heterocyclic substrates.[13][14][15]
| Ligand Type | Advantages | Disadvantages | Optimal For |
| Monophosphines (e.g., PCy₃) | Can promote faster rates for certain elementary steps.[13] | May lead to catalyst instability or off-cycle reactions.[13] | Electronically deactivated and sterically hindered substrates.[14][15] |
| Bisphosphines (e.g., dppf) | Enhance catalyst stability and prevent catalyst poisoning.[13] | Can sometimes lead to slower reaction rates compared to monophosphines.[12] | Reactions involving heterocyclic substrates.[13] |
N-Heterocyclic Carbenes (NHCs): Strong Donors for Robust Catalysis
NHC ligands have emerged as powerful alternatives to phosphines in nickel catalysis.[11][16] Their strong σ-donating ability stabilizes the nickel center, allowing for the activation of challenging substrates and promoting difficult reductive elimination steps.[11][17] Ni-NHC complexes have shown exceptional activity in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-S coupling.[18][19][20]
Key Cross-Coupling Reactions: A Comparative Overview and Protocols
Suzuki-Miyaura Coupling: Forging C-C Bonds
The nickel-catalyzed Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Nickel catalysts have expanded the scope of this reaction to include aryl chlorides and other challenging electrophiles.[18]
Comparative Performance Data for Suzuki-Miyaura Coupling:
| Precatalyst/Ligand | Electrophile | Nucleophile | Yield (%) | Conditions |
| NiCl₂(PCy₃)₂ | 4-Chlorotoluene | Phenylboronic acid | 95 | K₃PO₄, Toluene, 100 °C |
| (dppf)NiCl₂ | 4-Chloroanisole | Phenylboronic acid | 98 | K₃PO₄, Dioxane, 80 °C |
| Ni(IMes)(allyl)Cl | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 92 | K₂CO₃, t-AmylOH, 110 °C |
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with NiCl₂(dme) (6.6 mg, 0.03 mmol, 5 mol%) and the desired phosphine ligand (e.g., PCy₃, 16.8 mg, 0.06 mmol, 10 mol%). Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 10 minutes.
-
Reaction Setup: To a separate oven-dried vial is added the aryl chloride (0.6 mmol, 1.0 equiv), the arylboronic acid (0.72 mmol, 1.2 equiv), and K₃PO₄ (255 mg, 1.2 mmol, 2.0 equiv).
-
Reaction Execution: The catalyst solution is added to the vial containing the substrates and base. The vial is sealed and removed from the glovebox. The reaction mixture is then heated to 100 °C with vigorous stirring for 12-24 hours.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the biaryl product. The yield is determined by ¹H NMR spectroscopy.
Buchwald-Hartwig Amination: Constructing C-N Bonds
Nickel catalysis has provided a powerful platform for C-N bond formation, often with a broader substrate scope than palladium, including the use of aryl sulfamates, mesylates, and triflates.[3][19][21] Air-stable nickel precatalysts have been developed that are highly effective for the amination of a wide range of aryl electrophiles with various amines.[3][21]
Representative Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Sulfamate
-
Precatalyst Synthesis (if required): An air-stable precatalyst such as (dppf)Ni(cinnamyl)Cl can be synthesized according to literature procedures.
-
Reaction Setup: An oven-dried screw-cap vial is charged with the aryl sulfamate (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), NaOtBu (72 mg, 0.75 mmol, 1.5 equiv), and the nickel precatalyst (e.g., (dppf)Ni(cinnamyl)Cl, 17.5 mg, 0.025 mmol, 5 mol%).
-
Reaction Execution: The vial is sealed with a Teflon-lined cap, and dioxane (1.0 mL) is added via syringe. The reaction mixture is then placed in a preheated oil bath at 80 °C and stirred for 12-18 hours.
-
Workup and Analysis: Upon completion, the reaction is cooled to room temperature, diluted with CH₂Cl₂, and filtered through a short plug of silica gel. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash chromatography to yield the desired arylamine.
Heck Reaction: Olefin Arylation
While palladium has historically dominated the Heck reaction, nickel-catalyzed variants offer distinct advantages, including the ability to use a wider range of electrophiles and achieve different regioselectivity.[22][23] Nickel-catalyzed Heck-type reactions have been developed for both activated and unactivated alkyl halides.[24]
Comparative Aspects of Ni- vs. Pd-Catalyzed Heck Reactions:
| Feature | Nickel-Catalyzed | Palladium-Catalyzed |
| Electrophile Scope | Broader, including aryl chlorides and alkyl halides.[22][24] | Primarily aryl and vinyl halides/triflates. |
| β-Hydride Elimination | Generally slower, allowing for reactions with alkyl substrates.[22] | Typically faster, can be a competing pathway. |
| Regioselectivity | Can be tuned with ligand and reaction conditions. | Well-established for many systems. |
Conclusion and Future Outlook
Nickel-based catalysts have firmly established themselves as indispensable tools in modern organic synthesis. The development of air-stable and well-defined precatalysts has significantly enhanced their practicality and accessibility. The ongoing exploration of novel ligand architectures, particularly the interplay between monodentate and bidentate phosphines and the increasing use of robust NHC ligands, continues to push the boundaries of what is achievable with nickel catalysis. For researchers in drug development and materials science, a thorough understanding of the comparative performance and mechanistic underpinnings of these catalytic systems is crucial for the efficient and innovative construction of complex molecular architectures.
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis. [Link][12][13]
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Air-Stable Nickel Precatalysts for Fast and Quantitative Cross-Coupling of Aryl Sulfamates with Aryl Neopentylglycolboronates at Room Temperature. Organic Letters. [Link][7]
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Mechanism of nickel-catalyzed direct carbonyl-Heck coupling reaction: the crucial role of second-sphere interactions. Dalton Transactions. [Link]
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Nickel precatalysts as enabling tools for catalytic coupling reactions. DSpace@MIT. [Link][9]
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Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Angewandte Chemie International Edition. [Link][18]
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Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Organic Letters. [Link][3][21]
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Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Organometallics. [Link][22]
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Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. [Link]
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Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. ResearchGate. [Link][14]
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A Modular, Air-Stable Nickel Precatalyst. Journal of the American Chemical Society. [Link][8]
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis. [Link][12][13]
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Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Sci-Hub. [Link][21]
-
Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry. [Link][6]
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Recent Advances in Nickel Catalysis. ACS Central Science. [Link][1]
-
Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. ChemRxiv. [Link][15]
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The nickel-catalyzed Mizoroki-Heck reaction : high regioselectivity in Olefin migratory insertion and photoredox-enabled indoline formation. DSpace@MIT. [Link]
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Bench-Stable Nickel Precatalysts with Heck-type Activation. Organic Letters. [Link]
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Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]
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Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. Catalysis Science & Technology. [Link]
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Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. ResearchGate. [Link]
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Nickel-Catalyzed Amination of Aryl Sulfamates. Journal of the American Chemical Society. [Link][19]
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[Ni(Np#)(η5-Cp)Cl]: Flexible, Sterically Bulky, Well-Defined, Highly Reactive Complex for Nickel-Catalyzed Cross-Coupling. Organometallics. [Link][16]
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Use of base metals in Buchwald-Hartwig coupling. WordPress. [Link][10]
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Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research. [Link]
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N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. Chemical Society Reviews. [Link][11]
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Efficient nickel/N-heterocyclic carbene catalyzed C–S cross-coupling. ResearchGate. [Link][20]
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Nickel‐Catalyzed Amination of Aryl Chlorides. ResearchGate. [Link]
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N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. Chemical Society Reviews. [Link][17]
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NHC/Phosphite Nickel(II) Precatalysts for the C–N Cross-Coupling of (Hetero)Aryl Chlorides under Mild Conditions. Organic Letters. [Link]
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Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses. [Link]
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Recent Advances on Nickel-Catalyzed Electrochemical Couplings. CCS Chemistry. [Link]
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Recent developments in nickel-catalyzed cross-coupling reactions via C–O functionalization. Issuu. [Link][4]
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Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. [Link]
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Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). YouTube. [Link]
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The Catalyst Crucible: A Comparative Guide to NiBr2·diglyme and Palladium Catalysts in C-O Coupling
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-oxygen (C-O) bonds, particularly the formation of diaryl ethers, is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. For decades, palladium has been the reigning monarch in the realm of cross-coupling catalysis, offering a versatile and reliable toolkit for forging these critical linkages. However, the ever-present pressures of cost, sustainability, and the quest for novel reactivity have fueled the exploration of more earth-abundant and economical alternatives. Among these, nickel catalysts, and specifically the air-stable and user-friendly NiBr2·diglyme complex, have emerged as a compelling contender.
This guide provides a detailed, evidence-based comparison of the performance of NiBr2·diglyme versus traditional palladium catalysts in C-O coupling reactions. Moving beyond a simple recitation of facts, we will delve into the mechanistic nuances, practical considerations, and the strategic advantages and limitations of each system, empowering you to make informed decisions in your synthetic endeavors.
At the Crossroads of Reactivity: Mechanistic Divergence
The fundamental difference in the catalytic behavior of nickel and palladium in cross-coupling reactions stems from their distinct electronic properties and accessible oxidation states.[1] Palladium catalysis predominantly proceeds through a well-established Pd(0)/Pd(II) cycle.[2] This cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the alcohol or phenol, deprotonation to form a palladium alkoxide or phenoxide, and finally, reductive elimination to furnish the desired ether and regenerate the Pd(0) catalyst.[3]
Figure 1: Generalized catalytic cycle for palladium-catalyzed C-O coupling.
Nickel, in contrast, exhibits a more complex and varied mechanistic landscape. While a Ni(0)/Ni(II) cycle analogous to palladium is operative, nickel catalysts can also readily access Ni(I) and Ni(III) oxidation states, opening the door to single-electron transfer (SET) pathways and radical mechanisms.[1][4] The precise mechanism for a NiBr2·diglyme catalyzed C-O coupling can be influenced by the choice of ligands, additives, and reaction conditions. A plausible pathway involves the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species.
Figure 2: A plausible catalytic cycle for NiBr2·diglyme in C-O coupling.
This divergence in mechanism has significant practical implications. The ability of nickel to engage in radical pathways can sometimes lead to different selectivity and a broader substrate scope, particularly with more challenging electrophiles.
Performance Metrics: A Head-to-Head Comparison
Direct, side-by-side comparisons of NiBr2·diglyme and palladium catalysts for C-O coupling in the literature are scarce. However, by collating data from various studies on similar transformations, we can construct a comparative overview of their performance.
| Performance Metric | NiBr2·diglyme | Palladium Catalysts | Key Considerations & References |
| Catalyst Cost & Abundance | Lower cost, earth-abundant. | Higher cost, precious metal. | Nickel's economic advantage is a primary driver for its adoption.[5] |
| Typical Reaction Conditions | Often requires a stoichiometric reductant (e.g., Zn, Mn) for in-situ generation of Ni(0). Temperatures can vary. | Generally milder conditions, often not requiring a separate reductant. Can be sensitive to air and moisture.[1] | The need for a reductant with NiBr2·diglyme adds a step to the experimental setup. |
| Substrate Scope (Aryl Halides) | Can be effective for aryl chlorides, which are often challenging for palladium. | Broad scope, but can be less effective for electron-rich aryl chlorides. Aryl bromides and iodides are typically excellent substrates.[6] | Nickel's ability to activate C-Cl bonds is a significant advantage. |
| Substrate Scope (Alcohols/Phenols) | Demonstrated for the coupling of both primary alcohols and phenols. | Extensive literature for the coupling of a wide variety of phenols. Coupling of primary alcohols can be challenging due to competing β-hydride elimination.[3][7] | Palladium systems are well-established for phenol coupling. |
| Functional Group Tolerance | Can be sensitive to certain functional groups that coordinate strongly to nickel, potentially inhibiting catalysis.[8] | Generally exhibits excellent functional group tolerance, a key reason for its widespread use in complex molecule synthesis.[6] | Palladium's robustness towards various functional groups is a major advantage in drug discovery. |
| Turnover Numbers (TONs) | Generally lower to moderate TONs reported. | High TONs, in some cases exceeding 10^6, have been achieved with optimized palladium systems.[9][10] | The efficiency of palladium catalysts, especially with advanced ligands, is often superior. |
| Ligand Effects | Performance is highly dependent on the choice of ligand (e.g., bipyridines, N-heterocyclic carbenes). | A vast array of phosphine and NHC ligands have been developed to fine-tune reactivity, stability, and selectivity.[7][11] | Ligand design is crucial for optimizing both nickel and palladium catalyst performance. |
Experimental Protocols: Putting Theory into Practice
The following are representative, detailed protocols for C-O coupling reactions using both NiBr2·diglyme and a common palladium catalyst system. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: NiBr2·diglyme-Catalyzed C-O Coupling of a Phenol with an Aryl Bromide
This protocol is adapted from general procedures for nickel-catalyzed cross-coupling reactions.
Materials:
-
NiBr2·diglyme (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)
-
Zinc powder (<10 micron, activated) (2.0 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Phenol (1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, to a dry vial equipped with a magnetic stir bar, add NiBr2·diglyme (e.g., 0.1 mmol, 30.8 mg), dtbbpy (e.g., 0.12 mmol, 32.2 mg), and zinc powder (e.g., 2.0 mmol, 130.8 mg).
-
Reagent Addition: Add the aryl bromide (e.g., 1.0 mmol) and the phenol (e.g., 1.2 mmol) to the vial.
-
Solvent and Base Addition: Add anhydrous DMF (e.g., 5 mL) to the vial, followed by the careful addition of sodium tert-butoxide (e.g., 2.0 mmol, 192.2 mg).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 3: Workflow for NiBr2·diglyme-catalyzed C-O coupling.
Protocol 2: Palladium-Catalyzed C-O Coupling of a Phenol with an Aryl Bromide
This protocol is based on well-established Buchwald-Hartwig amination conditions, adapted for C-O coupling.
Materials:
-
Pd2(dba)3 (2 mol%)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (4 mol%)
-
Aryl bromide (1.0 equiv.)
-
Phenol (1.2 equiv.)
-
Potassium phosphate (K3PO4) (2.0 equiv.)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, to a dry vial equipped with a magnetic stir bar, add Pd2(dba)3 (e.g., 0.02 mmol, 18.3 mg) and tBuXPhos (e.g., 0.04 mmol, 17.0 mg).
-
Reagent Addition: Add the aryl bromide (e.g., 1.0 mmol), the phenol (e.g., 1.2 mmol), and potassium phosphate (e.g., 2.0 mmol, 424.6 mg) to the vial.
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 4: Workflow for Palladium-catalyzed C-O coupling.
Conclusion: Choosing the Right Tool for the Job
The choice between NiBr2·diglyme and palladium catalysts for C-O coupling is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific requirements of the synthesis.
Palladium catalysts remain the gold standard for their broad functional group tolerance, high turnover numbers, and well-understood reactivity.[6] For complex, late-stage functionalizations in drug discovery where reliability and functional group compatibility are paramount, palladium is often the superior choice.
NiBr2·diglyme , on the other hand, presents a compelling and cost-effective alternative, particularly for large-scale syntheses where catalyst cost is a significant factor.[5] Its ability to activate more challenging electrophiles like aryl chlorides opens up new synthetic avenues.[6] While it may require more careful optimization and can be more sensitive to certain functional groups, the potential economic and environmental benefits make it an increasingly attractive option for process chemistry and the synthesis of less complex targets.
Ultimately, the informed researcher will have both nickel and palladium catalysis in their synthetic arsenal, understanding the unique strengths of each to efficiently and effectively construct the C-O bonds that are vital to their scientific pursuits.
References
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Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7678–7684. [Link]
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Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]
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Wang, D., et al. (2024). Ni-catalyzed enantioconvergent deoxygenative reductive cross-coupling of unactivated alkyl alcohols and aryl bromides. Nature Communications, 15(1), 2736. [Link]
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Al-Masum, M., & Alalwan, H. (2020). Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. International Journal of Organic Chemistry, 10(4), 135-143. [Link]
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Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly improved method for the pd-catalyzed coupling of phenols with aryl halides: understanding ligand effects. Angewandte Chemie (International ed. in English), 45(26), 4321–4326. [Link]
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Lin, Y., et al. (2007). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Organometallics, 26(5), 1335-1344. [Link]
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Hanna, S. Y., & Jarvo, E. R. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society, 141(1), 15-19. [Link]
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Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. ACS Catalysis, 12(2), 1180-1200. [Link]
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Nelson, D. (2022, March 18). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87) [Video]. YouTube. [Link]
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Negishi, E. I., et al. (2012). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ARKIVOC, 2012(7), 241-258. [Link]
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Lipshutz, B. H., & Ghorai, S. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry, 26(8), 4434-4444. [Link]
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Herbert, M. B., et al. (2025). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie International Edition, 64(1), e202509657. [Link]
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Lin, Q., et al. (2021). Electrochemically Enabled, Nickel-Catalyzed Dehydroxylative Cross-Coupling of Alcohols with Aryl Halides. Journal of the American Chemical Society, 143(9), 3536-3543. [Link]
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Camasso, N. M., & Sanford, M. S. (2023). A Redox Transmetalation Step in Nickel-Catalyzed C–C Coupling Reactions. ACS Catalysis, 13(9), 6066-6072. [Link]
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Lin, Y., et al. (2007). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Organometallics, 26(5), 1335-1344. [Link]
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Vantourout, J. C., et al. (2019). Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes. Journal of the American Chemical Society, 141(44), 17937-17948. [Link]
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Hewitt, K. A., & Jarvo, E. R. (2020). Recent developments in nickel-catalyzed intermolecular dicarbofunctionalization of alkenes. Tetrahedron, 76(27), 131289. [Link]
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Johnson, J. B., et al. (2007). Ligand-dependent catalytic cycle and role of styrene in nickel-catalyzed anhydride cross-coupling: evidence for turnover-limiting reductive elimination. Journal of the American Chemical Society, 129(9), 2718–2725. [Link]
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Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview. Advanced Synthesis & Catalysis, 346(13-15), 1553-1582. [Link]
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Wang, X., et al. (2023). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. Faraday Discussions, 246, 215-226. [Link]
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Zhang, G., et al. (2021). Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. Organic Letters, 23(21), 8256-8261. [Link]
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Le-Dey, R., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957-1973. [Link]
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Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(15), 4934-4954. [Link]
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Wu, H., et al. (2023). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis, 3(1), 1-20. [Link]
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Martínez-Martínez, V., et al. (2023). Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study. Catalysts, 13(5), 906. [Link]
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Synthesis Workshop. (2022, February 25). Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84) [Video]. YouTube. [Link]
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Li, Z., et al. (2023). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 28(14), 5396. [Link]
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Kumar, A., et al. (2021). Synthesis and comparison of nickel, palladium, and platinum bis(N-heterocyclic carbene) pincer complexes for electrocatalytic CO2 reduction. Dalton Transactions, 50(44), 16229-16240. [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Diglyme Nickel Dibromide in Catalysis
Introduction: Beyond Yields—Understanding the "How" and "Why" of Nickel Catalysis
In the landscape of modern synthetic chemistry, the drive for more economical and sustainable processes has placed a spotlight on earth-abundant first-row transition metals, with nickel emerging as a powerful and versatile alternative to precious metals like palladium.[1][2] Among the array of available nickel sources, diglyme nickel dibromide (NiBr₂·diglyme) has gained prominence as a user-friendly, air-stable Ni(II) precatalyst.[3][4][5] It circumvents the need for glovebox handling associated with highly reactive Ni(0) sources like Ni(COD)₂, making it an attractive option for a broad range of applications, including Kumada, Negishi, and reductive cross-coupling reactions.[6][7][8]
However, for researchers, drug development professionals, and process chemists, achieving a high yield is only the first step. True process optimization and rational catalyst design stem from a deep understanding of the reaction mechanism and its kinetics. This guide provides a comparative framework for the kinetic analysis of NiBr₂·diglyme, placing its performance in context with other common nickel precatalysts. We will move beyond simple endpoint analysis to explore the causality behind catalyst behavior, empowering you to make informed decisions, troubleshoot effectively, and unlock the full potential of your nickel-catalyzed transformations.
The Nickel Precatalyst Landscape: A Comparative Overview
The choice of precatalyst is a critical variable that dictates the initiation pathway and overall efficiency of a catalytic cycle. NiBr₂·diglyme is a Ni(II) precatalyst, meaning it must be reduced in situ to the active Ni(0) species to enter the catalytic cycle.[9] This contrasts with Ni(0) precatalysts that can directly initiate the cycle. Understanding these fundamental differences is key to interpreting kinetic data.
| Precatalyst | Chemical Formula | Ni Oxidation State | Key Characteristics | Common Applications |
| This compound | NiBr₂·C₆H₁₄O₃ | +2 | Air-stable solid, easy to handle, requires in-situ reduction.[3][8] | Kumada, Negishi, Reductive Couplings.[6][7] |
| Bis(cyclooctadiene)nickel(0) | Ni(COD)₂ | 0 | Highly reactive, but extremely air- and moisture-sensitive.[10] | Foundational Ni(0) source for a wide range of couplings. |
| (dppf)Nickel(II) Chloride | (dppf)NiCl₂ | +2 | Air-stable, well-defined precatalyst with a built-in ligand.[11][12] | Suzuki-Miyaura, Buchwald-Hartwig Amination.[10] |
| Ni(0)-Olefin Complexes | e.g., Ni(C₂H₄)(PPh₃)₂ | 0 | Offer a balance of Ni(0) reactivity and improved bench stability over Ni(COD)₂.[10][13] | Suzuki-Miyaura and other C-C couplings.[13] |
Core Principles of Kinetic Investigation in Nickel Catalysis
A robust kinetic analysis is a multi-faceted investigation. It involves a series of interconnected experiments designed to deconstruct the catalytic cycle and identify its most critical junctures.
Rate Law Determination: Who is Involved in the Slow Step?
The first step in any kinetic analysis is to determine the reaction order with respect to each component (catalyst, electrophile, nucleophile, etc.). This is typically achieved by systematically varying the initial concentration of one component while keeping others in large excess (pseudo-first-order conditions) and measuring the initial reaction rate.[14] The resulting rate law provides a mathematical description of the reaction's dependency on each species, offering crucial clues about the composition of the rate-determining step (RDS). For instance, a reaction that is zero-order in the electrophile suggests that the oxidative addition of this component is not the rate-limiting event.[15]
Eyring Analysis: Probing the Energetics of the Transition State
By studying the reaction rate at various temperatures, we can construct an Eyring plot (ln(k/T) vs. 1/T) to determine the thermodynamic activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).[16][17][18][19]
-
ΔH‡ (Enthalpy of Activation): Represents the energy barrier that must be overcome. A lower ΔH‡ indicates a faster reaction at a given temperature.
-
ΔS‡ (Entropy of Activation): Reflects the change in order or disorder in moving from the ground state to the transition state. A large negative ΔS‡ often points to an associative mechanism (e.g., two molecules coming together) in the RDS, while a positive ΔS‡ suggests a dissociative mechanism.[19]
Comparing these parameters between NiBr₂·diglyme and an alternative like Ni(COD)₂ can reveal fundamental differences in their operative mechanisms.
Resting State Analysis: Identifying the Catalytic Bottleneck
During a catalytic reaction, the catalyst is distributed among various intermediate states. The most abundant of these is the "resting state."[20] Identifying this species via spectroscopic methods (e.g., NMR, EPR for paramagnetic Ni(I) or Ni(III) species) under catalytic conditions is vital. The resting state is the most stable intermediate in the cycle and immediately precedes the highest energy transition state (the kinetic bottleneck).[21] If, for example, a Ni(II)-aryl complex is identified as the resting state, it implies that the subsequent step, such as transmetalation or reductive elimination, is likely rate-limiting.[21]
Kinetic Isotope Effect (KIE): A Definitive Tool for Bond Breaking
The KIE is a powerful technique used to determine if a specific C-H (or other) bond is broken in the rate-determining step.[22][23] It involves comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).[24][25] A primary KIE (kH/kD > 1) provides strong evidence that the C-H bond is being cleaved in the RDS.[26] This can be invaluable for distinguishing between proposed mechanistic pathways.
Visualizing the Process: Workflows and Mechanisms
A clear visual representation of the catalytic cycle and the experimental plan is essential for understanding the complex interplay of factors in a kinetic study.
Caption: Generalized catalytic cycle for Ni-catalyzed cross-coupling.
Caption: Workflow for determining reaction order via initial rates.
Performance Comparison: (diglyme)NiBr₂ vs. Alternatives in Action
Direct, side-by-side comprehensive kinetic studies of various nickel precatalysts are not always available in the literature. However, we can synthesize data from different studies to build a comparative picture. Let's consider a hypothetical Kumada-type cross-coupling of an aryl bromide with a tertiary alkyl Grignard reagent, a challenging transformation where nickel catalysis excels.[27]
Table 2: Comparative Performance Data for Ni-Catalyzed Kumada Coupling
| Precatalyst | Typical Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Kinetic Observations & Inferences |
| NiBr₂·diglyme | 5 | 0 | 6 | ~85-95% | As a Ni(II) source, an initial induction period may be observed as the active Ni(0) is formed. The rate can be sensitive to the purity and activity of the reductant (e.g., Zn, Mn).[6][9] |
| NiCl₂·(H₂O)n | 5 | -10 | 12 | ~90% | The degree of hydration can significantly impact catalytic activity and the ratio of product to isomerization byproducts, highlighting the sensitivity of the active species formation.[27] |
| Ni(COD)₂ | 2-5 | -20 to RT | 1-4 | >90% | As a pre-formed Ni(0) source, it often shows higher initial rates with no induction period. However, its instability can lead to faster catalyst decomposition and lower turnover numbers if not handled properly.[10] |
| (IPr)Ni(allyl)Cl | 1-2 | RT | 2-8 | >95% | Well-defined Ni(II)-NHC precatalysts often show excellent activity at lower loadings. The strong ligand can stabilize the catalytic species but may also slow down key steps like reductive elimination.[11] |
Analysis of Causality: The data suggests that while all catalysts can achieve high yields, their kinetic profiles differ. The choice of NiBr₂·diglyme represents a trade-off: you gain significant operational simplicity and air stability at the cost of requiring an in-situ reduction step. This reduction can sometimes be the rate-limiting phase of the overall process, especially at the start of the reaction. In contrast, Ni(COD)₂ provides the active Ni(0) species directly, leading to faster initiation, but its thermal and atmospheric instability can be a major practical drawback. The performance of hydrated NiCl₂ underscores a critical point for all Ni(II) precatalysts: the counter-ions and coordinating species (even water) are not mere spectators; they profoundly influence the formation kinetics and stability of the true catalytically active species.[27]
Self-Validating Experimental Protocols
To ensure the integrity and reproducibility of your kinetic data, the following detailed protocols should be followed. They are designed to be self-validating by incorporating internal standards and rigorous control over reaction parameters.
Protocol 1: Determination of Reaction Order by Initial Rates
Objective: To determine the order of the reaction with respect to the catalyst, aryl halide, and Grignard reagent.
Materials:
-
NiBr₂·diglyme
-
Aryl Halide (e.g., 4-bromoanisole)
-
Grignard Reagent (e.g., t-butylmagnesium chloride)
-
Anhydrous solvent (e.g., THF or Et₂O)
-
Internal Standard (e.g., dodecane, non-reactive under reaction conditions)
-
Reaction vials, Schlenk line/glovebox, cryostat, GC-MS or HPLC system.
Procedure:
-
Preparation of Stock Solutions: Under an inert atmosphere, prepare stock solutions of the aryl halide, Grignard reagent, and internal standard in the anhydrous solvent. This minimizes errors from repeated measurements of small quantities.
-
Standard Reaction Setup: In a typical experiment, add NiBr₂·diglyme (e.g., 5 mol%) to a reaction vial inside a glovebox. Add the internal standard stock solution and enough solvent to reach the final desired volume.
-
Initiation of Reaction: Cool the vial to the desired temperature (e.g., 0 °C). Add the aryl halide stock solution, followed by the rapid addition of the Grignard reagent stock solution to initiate the reaction (t=0).
-
Time-Course Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a separate vial containing a quenching solution (e.g., saturated NH₄Cl or dilute HCl) to stop the reaction.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC. Calculate the concentration of the product relative to the internal standard.
-
Varying Reactants: Repeat the entire experiment, but in each new series, change the initial concentration of only one component (e.g., double the concentration of the aryl halide) while keeping all others constant.
-
Data Analysis:
-
For each experiment, plot [Product] vs. Time. The initial rate is the slope of the linear portion of this curve near t=0.
-
To find the reaction order for a specific reactant, plot log(initial rate) vs. log([reactant]). The slope of this line corresponds to the order of reaction for that component.
-
Protocol 2: Eyring Plot Analysis for Activation Parameters
Objective: To determine the activation enthalpy (ΔH‡) and entropy (ΔS‡) for the reaction.
Procedure:
-
Determine Rate Constants: Following Protocol 1, determine the pseudo-first-order rate constant (k) for the reaction under a fixed set of concentrations.
-
Vary Temperature: Repeat the entire rate constant determination at a minimum of four different temperatures (e.g., 273 K, 283 K, 293 K, 303 K), ensuring the temperatures are accurately controlled and monitored.
-
Data Analysis:
-
For each temperature (T), calculate ln(k/T).
-
Plot ln(k/T) on the y-axis versus 1/T on the x-axis. This is the Eyring plot.
-
Perform a linear regression on the data points. The plot should be linear if the mechanism does not change over the temperature range.
-
Calculate the activation parameters using the Eyring equation:
-
ΔH‡ = - (slope) × R (where R is the gas constant, 8.314 J/mol·K)
-
ΔS‡ = R × [intercept - ln(k_B/h)] (where k_B is the Boltzmann constant and h is the Planck constant)
-
-
Conclusion
The kinetic analysis of a catalytic system, particularly one employing a precatalyst like NiBr₂·diglyme, is a journey into the heart of the reaction. It transforms the chemist from a mere observer of outcomes to an informed manipulator of reaction pathways. Our comparative analysis reveals that NiBr₂·diglyme's primary advantage lies in its operational simplicity and stability, making it an excellent choice for general screening and process scale-up where rigorous exclusion of air is challenging.
The kinetic cost of this convenience is the in-situ reduction step, which can introduce an induction period and add a layer of complexity to the rate law. In contrast, highly reactive Ni(0) sources offer faster initiation but demand more stringent handling. Ultimately, the choice of precatalyst should be a deliberate one, informed by kinetic understanding. For reactions that are sensitive to initiation rates or where catalyst turnover is paramount, a Ni(0) source might be preferable despite the handling challenges. For robust, user-friendly processes, especially those involving challenging substrates where nickel's unique reactivity is required, NiBr₂·diglyme provides a reliable and effective starting point, whose performance can be rationally optimized through the kinetic principles outlined in this guide.
References
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A Senior Application Scientist's Guide to Validating the Mechanism of NiBr₂·diglyme Catalyzed Reactions
For researchers in synthetic and medicinal chemistry, nickel catalysis offers a powerful, cost-effective alternative to palladium for constructing complex molecular architectures. The air-stable precatalyst, NiBr₂·diglyme, is particularly attractive for its versatility in a range of cross-coupling reactions. However, unlocking its full potential requires a deep understanding of its underlying reaction mechanism. Unlike palladium, which predominantly operates via a predictable Pd(0)/Pd(II) cycle, nickel's accessible range of oxidation states—including Ni(0), Ni(I), Ni(II), and Ni(III)—opens the door to multiple, often competing, catalytic cycles.[1][2]
This guide provides a framework for rigorously interrogating these mechanistic pathways. We will move beyond simply listing protocols to explain the causality behind experimental design, enabling you to build a self-validating picture of your specific catalytic system.
Section 1: The Mechanistic Dichotomy: Ni(0)/Ni(II) vs. Ni(I)/Ni(III) Pathways
The central challenge in validating a NiBr₂·diglyme catalyzed reaction is determining the operative catalytic cycle. The two most prevalent hypotheses are the Ni(0)/Ni(II) cycle, which mirrors classical palladium catalysis, and radical-based cycles involving Ni(I) and Ni(III) intermediates.[1][2] The choice between these pathways is dictated by the ligands, substrates, and, crucially, the method of catalyst activation.
-
The Ni(0)/Ni(II) Cycle: This pathway is common in reactions where a stoichiometric reductant (e.g., Zn, Mn) is used to reduce the Ni(II) precatalyst to the active Ni(0) state. It proceeds via a sequence of two-electron steps: oxidative addition, transmetalation (in cases like Suzuki or Negishi couplings), and reductive elimination.[2]
-
The Ni(I)/Ni(III) Cycle: This pathway is often invoked in photoredox or electrochemical systems, or when single-electron transfer (SET) events are feasible.[1][3] These cycles frequently involve radical intermediates, offering reactivity patterns distinct from the two-electron pathway.[2][4]
Visualizing the Core Cycles
Caption: Comparison of the two-electron Ni(0)/Ni(II) and single-electron Ni(I)/Ni(III) catalytic cycles.
Section 2: Comparative Analysis with Alternative Catalytic Systems
To appreciate the nuances of NiBr₂·diglyme, it's instructive to compare it with other common cross-coupling catalysts. This comparison highlights the trade-offs in cost, stability, and mechanistic predictability.
| Catalyst System | Primary Mechanism | Key Advantages | Common Limitations |
| NiBr₂·diglyme | Ni(0)/Ni(II) or Ni(I)/Ni(III) | Cost-effective, air-stable precatalyst, effective for challenging electrophiles (e.g., aryl chlorides, phenol derivatives).[1] | Mechanistic complexity, often requires external reductants, potential for side reactions.[5] |
| Pd(PPh₃)₄ | Pd(0)/Pd(II) | Well-understood mechanism, broad substrate scope, highly reliable. | High cost, air-sensitive, slower β-hydride elimination can be problematic with alkyl partners.[2] |
| Ni(cod)₂ | Ni(0)/Ni(II) | Highly reactive "naked" Ni(0) source, does not require a reductant. | Extremely air-sensitive, requires glovebox handling, thermally unstable.[6] |
| NiCl₂(dppp) | Ni(0)/Ni(II) | Effective for specific applications (e.g., C-S coupling), well-defined ligand environment. | Requires a reductant, less general applicability than other Ni sources. |
Section 3: The Experimentalist's Workflow for Mechanistic Validation
A robust mechanistic investigation is not a single experiment but a logical progression of inquiries. The following workflow provides a structured approach to dissecting your NiBr₂·diglyme catalyzed reaction.
Caption: A logical workflow for the experimental validation of a proposed reaction mechanism.
Section 4: Core Experimental Protocols & Data Interpretation
Here we detail the "how" and "why" of the most critical experiments for validating your proposed mechanism.
Experiment: Probing for Radical Intermediates with TEMPO
Causality & Rationale: The presence of organic radicals is a key distinction between a pure Ni(0)/Ni(II) pathway and cycles involving Ni(I)/Ni(III) intermediates.[2] A radical trapping agent, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is a stable radical that will react rapidly with any transient carbon-centered radicals in the system. The formation of a TEMPO-substrate adduct is strong evidence for a radical-mediated pathway.
Detailed Protocol:
-
Setup Control Reaction: In a standard reaction vessel, assemble the reaction precisely according to your optimized conditions (e.g., 0.1 mmol aryl halide, 0.12 mmol nucleophile, 5 mol% NiBr₂·diglyme, 10 mol% ligand, reductant, solvent).
-
Setup Trapping Reaction: In an identical vessel, assemble the same reaction, but additionally include 2.0 equivalents of TEMPO (relative to the limiting reagent).
-
Execution: Run both reactions side-by-side under the exact same conditions (temperature, time, stirring rate).
-
Analysis: Upon completion, take an aliquot from both reaction mixtures. Analyze by LC-MS or GC-MS.
-
Interpretation:
-
Result A: No product in the trapping reaction and detection of a [Substrate+TEMPO] adduct. This is a strong positive result, indicating that radical intermediates are essential for product formation.
-
Result B: Reduced yield in the trapping reaction and detection of a [Substrate+TEMPO] adduct. This suggests a radical pathway is operative but may not be the sole pathway, or that the trapping is not perfectly efficient.
-
Result C: Unchanged yield in the trapping reaction and no adduct detected. This is strong evidence against the presence of freely diffusing radical intermediates, supporting a two-electron, non-radical mechanism.
-
Experiment: Identifying the Catalyst Resting State via In-Situ NMR
Causality & Rationale: The "resting state" is the most stable, highest concentration nickel species in the catalytic cycle. Identifying it tells you which step is the slowest (turnover-limiting). For example, if you observe a Ni(II)-aryl species, it implies that the subsequent transmetalation or reductive elimination is the slow step.[7][8] Paramagnetic species like Ni(I) or Ni(III) will not be visible by standard ¹H NMR but can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy.[3][8]
Detailed Protocol:
-
Sample Preparation: In an NMR tube equipped with a J. Young valve, carefully assemble the reaction mixture under an inert atmosphere, using a deuterated solvent. Omit one key component that initiates the reaction (e.g., the reductant or the nucleophile).
-
Acquire Pre-reaction Spectrum: Record a baseline ¹H NMR spectrum of the mixture to identify the starting materials and precatalyst signals.
-
Initiation: Carefully and quickly add the final initiating reagent to the NMR tube.
-
Time-Course Monitoring: Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular intervals (e.g., every 5-10 minutes) for the duration of the reaction.
-
Analysis and Interpretation:
-
Monitor the disappearance of starting material signals and the appearance of product signals to track reaction progress.
-
Look for new, persistent signals in the aromatic or aliphatic region that do not correspond to starting materials or products. These likely belong to the catalyst resting state.
-
Comparison of these signals to independently synthesized and characterized nickel complexes (e.g., a (ligand)Ni(Aryl)Br complex) can confirm the identity of the resting state.[8] For instance, the observation of a mixture of (phen)NiBr₂ and (phen)Ni(Ar)Br was used to identify the catalyst resting state in a reductive dicarbofunctionalization reaction.[8]
-
Section 5: Summary and Outlook
Validating the mechanism of a NiBr₂·diglyme catalyzed reaction is a non-trivial but essential undertaking for developing robust and scalable synthetic methods. By systematically applying a combination of kinetic analysis, radical probes, and in-situ spectroscopic techniques, researchers can move beyond empirical optimization to a state of rational design. The workflow and protocols described herein provide a foundational toolkit for distinguishing between the plausible Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles. This mechanistic clarity is paramount for troubleshooting, expanding substrate scope, and ultimately, harnessing the full, spirited potential of nickel catalysis.[9]
References
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Link]
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Zheng, C., & You, J. (2023). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. Faraday Discussions. [Link]
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Lin, Q., & Diao, T. (2022). Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides. Journal of the American Chemical Society. [Link]
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Cunningham, D. W., & Gembicky, M. (2023). Nickel-Catalyzed O-Arylation of Primary or Secondary Aliphatic Alcohols with (Hetero)aryl Chlorides: A Comparison of Ni(I) and Ni(II) Precatalysts. The Journal of Organic Chemistry. [Link]
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Extance, A. (2023). Mechanistic mysteries of nickel catalysts unveiled. Chemistry World. [Link]
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ResearchGate. (2021). Proposed redox neutral NiII/NiII catalytic cycles. [Link]
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Terrett, J. A., et al. (2015). A general strategy to access nickel(III) and C–O reductive elimination: visible light-mediated C–O bond formation. Macmillan Group, Princeton University. [Link]
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Long, R., et al. (2023). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis. [Link]
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A Head-to-Head Comparison for the Synthetic Chemist: Anhydrous NiBr₂ vs. Its Diglyme Complex
In the realm of nickel-catalyzed synthesis, the choice of the nickel precursor can be a critical parameter influencing reaction efficiency, selectivity, and reproducibility. Among the various options, anhydrous nickel(II) bromide (NiBr₂) and its diglyme complex, NiBr₂(diglyme), are two commonly employed reagents. While seemingly similar, their distinct physical properties and reactivities can lead to significantly different outcomes in a range of chemical transformations. This guide provides an in-depth comparison of these two nickel sources, offering experimental insights to aid researchers in making an informed selection for their specific synthetic needs.
Physicochemical Properties: More Than Just a Solvent Adduct
Anhydrous NiBr₂ is a yellow-brown, hygroscopic solid with a high melting point, reflecting its inorganic salt character.[1][2] Its solubility in many organic solvents is limited, which can present challenges in homogeneous catalysis.[3] In contrast, the NiBr₂(diglyme) complex is a solid in which the nickel center is coordinated by the tridentate ether ligand, diglyme.[4] This coordination significantly alters its properties. The presence of the diglyme ligand enhances the solubility of the nickel salt in organic solvents, which can be advantageous for reactions requiring a homogeneous solution.[4]
The thermal stability of the NiBr₂(diglyme) complex is noteworthy. It is generally stable up to around 150°C, beyond which the diglyme ligand begins to dissociate.[4] This thermal lability can be exploited in certain applications where a source of highly reactive, "naked" NiBr₂ is desired in situ.
| Property | Anhydrous NiBr₂ | NiBr₂(diglyme) |
| Formula | NiBr₂ | C₆H₁₄Br₂NiO₃ |
| Molecular Weight | 218.50 g/mol [5] | 352.67 g/mol [4][6] |
| Appearance | Yellow-brown solid[1][2] | Solid[4] |
| Melting Point | 963 °C (sublimes)[1][7] | Decomposes ~150°C[4] |
| Density | 5.098 g/mL at 25 °C[5][7] | Not readily available |
| Solubility | Soluble in water.[7][8] Slightly soluble in ethanol.[3] | Enhanced solubility in organic solvents.[4] |
| Hygroscopicity | Hygroscopic[9][10] | Less so than anhydrous form |
Performance in Synthesis: A Tale of Two Catalysts
The choice between anhydrous NiBr₂ and NiBr₂(diglyme) is often dictated by the specific reaction being performed. Below, we explore their comparative performance in key synthetic applications.
Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In this arena, both anhydrous NiBr₂ and its diglyme adduct have proven to be effective catalysts, though their efficacy can vary depending on the reaction subtype.
For instance, in a study on the cross-electrophile coupling of aryl bromides and primary alkyl bromides, anhydrous NiBr₂ was found to provide superior yields compared to NiBr₂·glyme (a related ether complex). This suggests that for certain transformations, a more Lewis acidic and less sterically hindered nickel center, as found in the anhydrous form, may be beneficial.[2] Anhydrous NiBr₂ has also been successfully employed in ligand-free Suzuki coupling reactions.
Conversely, the enhanced solubility of NiBr₂(diglyme) can be a distinct advantage, ensuring a higher concentration of the active catalyst in solution.[4] This can lead to improved reaction rates and efficiency in certain contexts. For example, the related NiBr₂(DME) complex (where DME is dimethoxyethane) is a common precursor for synthesizing more elaborate nickel catalysts for cross-coupling.[11][12]
Polymerization Reactions
In the field of polymer chemistry, nickel catalysts are instrumental in controlled polymerization processes. The NiBr₂(diglyme) complex and its analogs are frequently used as precursors for catalysts in atom transfer radical polymerization (ATRP) and other polymerization reactions.[4][13] The solubility and well-defined nature of the diglyme complex allow for greater control over the initiation and propagation steps, leading to polymers with well-defined molecular weights and low polydispersity.[14]
For example, NiBr₂ complexes with various ligands are used for the polymerization of olefins and acrylates.[12][13] The choice of the initial nickel source can influence the catalyst's activity and the properties of the resulting polymer.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, we provide a representative protocol for the synthesis of the NiBr₂(diglyme) complex and a general procedure for a nickel-catalyzed cross-coupling reaction.
Synthesis of NiBr₂(diglyme) Complex
This procedure is adapted from established methods for the direct complexation of anhydrous NiBr₂.[4]
Objective: To prepare the NiBr₂(diglyme) complex from anhydrous NiBr₂.
Materials:
-
Anhydrous Nickel(II) Bromide (NiBr₂)
-
Diglyme, anhydrous
-
Schlenk flask
-
Reflux condenser
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous NiBr₂.
-
Add anhydrous diglyme to the flask via syringe or cannula. The amount of diglyme should be sufficient to fully dissolve the NiBr₂ upon heating.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 2-18 hours. The reaction progress can be monitored by the change in color of the solution.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The NiBr₂(diglyme) complex can be isolated by precipitation upon the addition of a non-polar solvent (e.g., hexanes) or by crystallization from the reaction mixture.
-
Collect the solid product by filtration, wash with a non-polar solvent, and dry under vacuum.
Caption: Workflow for the synthesis of the NiBr₂(diglyme) complex.
General Protocol for a Nickel-Catalyzed Cross-Coupling Reaction
This generalized protocol highlights a typical setup where either anhydrous NiBr₂ or NiBr₂(diglyme) could be employed. The choice will impact the initial dissolution and potentially the reaction kinetics.
Objective: To perform a nickel-catalyzed cross-coupling of an aryl halide with a coupling partner.
Materials:
-
Nickel catalyst (Anhydrous NiBr₂ or NiBr₂(diglyme))
-
Ligand (e.g., a phosphine or N-heterocyclic carbene precursor)
-
Aryl halide
-
Coupling partner (e.g., an organoboron reagent for Suzuki coupling)
-
Base (e.g., K₃PO₄)[15]
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF)
-
Schlenk tube or reaction vial
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the nickel catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the aryl halide and the coupling partner.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120°C for some Suzuki couplings) with stirring.[15]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extract the product with an appropriate organic solvent, and purify by column chromatography.
Caption: A simplified catalytic cycle for a nickel-catalyzed cross-coupling reaction.
Safety and Handling Considerations
Both anhydrous NiBr₂ and its diglyme complex should be handled with care, following standard laboratory safety procedures.
-
Anhydrous NiBr₂: This compound is hygroscopic and should be stored in a desiccator or glovebox.[9][10] It is classified as a suspected carcinogen and may cause skin and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[16] Work should be conducted in a well-ventilated fume hood.[9]
-
NiBr₂(diglyme): While less hygroscopic, this complex is still moisture-sensitive. It is flammable and can be harmful if swallowed, inhaled, or in contact with skin.[6] The same precautions regarding PPE and handling in a fume hood apply.
Conclusion: Making the Right Choice
The decision to use anhydrous NiBr₂ or its diglyme complex is not a matter of one being universally superior to the other. Instead, it is a nuanced choice that depends on the specific requirements of the chemical transformation.
-
Choose Anhydrous NiBr₂ when:
-
High Lewis acidity is desired.
-
Steric hindrance around the nickel center needs to be minimized.
-
The reaction conditions are tolerant of a heterogeneous mixture or the solvent system is capable of dissolving the anhydrous salt.
-
A lower cost per mole of nickel is a primary concern.
-
-
Choose NiBr₂(diglyme) when:
-
Enhanced solubility in organic solvents is critical for a homogeneous reaction.
-
A well-defined, pre-formed complex is needed for greater control over the reaction, particularly in polymerization.
-
Milder reaction conditions are employed, and the dissociation of the diglyme ligand is not required.
-
Ease of handling and reduced hygroscopicity are advantageous.
-
By carefully considering the physical properties, reactivity profiles, and practical handling of both anhydrous NiBr₂ and NiBr₂(diglyme), researchers can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and control.
References
-
Dalton Transactions. (2006). Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. Retrieved from [Link]
-
Wikipedia. (n.d.). Nickel(II) bromide. Retrieved from [Link]
-
ResearchGate. (2000, August 9). Reaction of NiBR2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an α-diimine nickel(II) complex of the NiL2X2 type. Retrieved from [Link]
-
PubChem. (n.d.). Nickel(II) bromide 2-methoxyethyl ether complex. Retrieved from [Link]
-
National Institutes of Health. (2019, June 20). C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes. Retrieved from [Link]
-
Princeton University. (2021, June 15). The Application of Pulse Radiolysis to the Study of Ni(I) Intermediates in Ni-Catalyzed Cross-Coupling Reactions. Retrieved from [https://www.princeton.edu/chemistry/wp-content/uploads/sites/2 chemistry/files/2021/06/jacs.1c03975.pdf]([Link] chemistry/files/2021/06/jacs.1c03975.pdf)
-
National Institutes of Health. (n.d.). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. Retrieved from [Link]
-
FUNCMATER. (n.d.). Nickel(II) bromide, anhydrous(NiBr2)-Crystalline. Retrieved from [Link]
-
ResearchGate. (2006, August 6). Use of the NiBr2(PPh3)2/Zn catalytic system for homo- and copolymerization of styrene and methyl methacrylate. Retrieved from [Link]
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A Comparative Guide to the Electrochemical Properties of Nickel(II) Complexes: NiBr₂(diglyme) vs. Ligand-Modified Systems
In the landscape of modern synthetic chemistry, nickel-catalyzed electrochemical reactions have emerged as a powerful and sustainable strategy for constructing complex molecules.[1] This approach leverages electric current as a clean redox agent, offering precise control over the metal's oxidation state and enabling novel reactivity.[1][2] At the heart of these transformations lies the nickel(II) pre-catalyst, whose electrochemical properties are paramount to the success and efficiency of the catalytic cycle.
This guide provides an in-depth comparison of the electrochemical characteristics of a common, simple nickel salt adduct, diglyme nickel dibromide (NiBr₂·diglyme), with other classes of Ni(II) complexes featuring bespoke ligand architectures. We will explore how the ligand sphere dictates the redox potentials, stability of intermediates, and overall catalytic performance, offering field-proven insights for researchers, chemists, and drug development professionals aiming to optimize or design new electrochemical methodologies.
The Benchmark: this compound (NiBr₂·diglyme)
This compound, or more broadly, its glyme-adduct analogues like NiCl₂·glyme, serves as a foundational pre-catalyst in many nickel-catalyzed electrochemical cross-coupling reactions.[3] Its prevalence is due to its commercial availability, bench-top stability, and good solubility in common organic solvents used for electrolysis.
The diglyme (bis(2-methoxyethyl) ether) ligand is a simple ether that coordinates to the nickel center, stabilizing the Ni(II) ion and facilitating its dissolution.[4][5] However, from an electrochemical standpoint, the diglyme ligand is relatively labile and electronically innocent. The primary electrochemical event involves the direct reduction of the nickel center. The catalytic cycle is typically initiated by the cathodic reduction of the Ni(II) pre-catalyst to a more reactive, low-valent Ni(I) or Ni(0) species.[2] This species then engages in the key bond-forming steps of the reaction, such as oxidative addition to an electrophile.[6][7]
While effective and inexpensive, the electrochemical properties of NiBr₂·diglyme are largely fixed. The Ni(II)/Ni(I) redox potential is not easily tunable, which can limit its efficiency for particularly challenging substrates that require either more or less reducing potentials to activate.[6]
The Power of Ligand Modification: A Comparative Analysis
The true power in designing nickel electrocatalytic systems lies in the strategic selection of ligands. The ligand framework profoundly influences the steric and electronic environment of the nickel center, providing a powerful tool to modulate its electrochemical behavior.
Ni(II) Complexes with Nitrogen-Based Ligands (Bipyridines, Phenanthrolines)
Nitrogen-based ligands, particularly 2,2'-bipyridines (bpy) and their derivatives, are arguably the most successful class of ligands in nickel electrocatalysis.
-
Electrochemical Tunability: The electronic properties of the Ni(II)/Ni(I) redox couple can be systematically tuned by introducing electron-donating or electron-withdrawing substituents onto the bipyridine backbone. Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) make the nickel complex easier to reduce (more positive potential), while electron-donating groups (e.g., -tBu, -OMe) make it harder to reduce (more negative potential).[8] This tunability allows for the optimization of the catalyst's reducing power to match the specific demands of the substrates, which can be critical for selectivity and reaction efficiency.[6][8]
-
Intermediate Stability: These strong, bidentate ligands stabilize the low-valent nickel intermediates (Ni(I), Ni(0)) that are essential for the catalytic cycle. This stabilization can prevent catalyst decomposition pathways and enhance overall turnover numbers. For example, the formation of a (dtbbpy)Ni(I)Br species is a key step in many cross-coupling reactions.[6]
-
Redox Activity: In some cases, the bipyridine ligand itself is redox-active, meaning it can accept and store electrons. This can open up different catalytic pathways and influence the mechanism, with reductions being either metal-centered or ligand-centered.[8][9]
Ni(II) Complexes with Schiff Base Ligands (N₂O₂, N₂S₂)
Schiff base ligands offer a different coordination environment, often featuring a combination of nitrogen and oxygen or sulfur donor atoms. These complexes are widely explored for their catalytic activity, including in the hydrogen evolution reaction (HER).[10][11]
-
Redox Potential Modulation: The nature of the donor atoms significantly impacts the redox potential. For instance, replacing nitrogen donors with sulfur donors can make the Ni(II) complex easier to reduce. A study demonstrated that a Ni(II) complex with an N₂S₂ ligand exhibits a Ni(II)/Ni(I) reduction at a less negative potential compared to a similar complex with an N₆ ligand.[10][12]
-
Structural Diversity: The flexible synthesis of Schiff base ligands allows for the creation of diverse coordination geometries (e.g., square planar, octahedral), which in turn influences their electrochemical behavior and catalytic function.[11][13][14]
Ni(II) Complexes with Phosphorus-Based Ligands (Phosphines)
Phosphine ligands are classic mainstays in transition metal catalysis. Their strong σ-donating ability and tunable steric bulk provide another avenue for controlling nickel's properties.
-
Electronic Effects: As strong electron donors, phosphine ligands generally increase the electron density on the nickel center, making the Ni(II)/Ni(I) reduction potential more negative compared to complexes with π-accepting ligands like bipyridines.[15]
-
Steric Control: The steric bulk of phosphine ligands (quantified by the cone angle) plays a crucial role in controlling substrate access to the metal center and the stability of various intermediates, which is critical for reaction selectivity.
Quantitative Comparison of Redox Potentials
The following table summarizes representative electrochemical data for different classes of Ni(II) complexes, illustrating the profound impact of the ligand sphere on the Ni(II)/Ni(I) redox potential.
| Complex/System | Ligand Type | E½ or Eₚ (V vs. Fc/Fc⁺) | Reversibility | Solvent | Notes | Reference(s) |
| NiBr₂·DME / dtbbpy | Ether / Bipyridine | Eₚ,c ≈ -1.78 | Quasi-reversible | DMAc | Represents a typical pre-catalyst system for cross-coupling. | [6] |
| (CF₃bpy)Ni(Mes)Br | Bipyridine (e⁻-withdrawing) | -1.72 | Reversible at -60 °C | DMF | Electron-withdrawing groups make reduction easier (less negative). | [8] |
| (bpy)Ni(Mes)Br | Bipyridine (neutral) | -1.94 | Reversible at -60 °C | DMF | The parent bipyridine complex. | [8] |
| (tBubpy)Ni(Mes)Br | Bipyridine (e⁻-donating) | -2.06 | Irreversible | DMF | Electron-donating groups make reduction harder (more negative). | [8] |
| [Ni(pdto)(CH₃CN)₂]²⁺ | N₂S₂ Thioether-Pyridine | E½ = -0.964 | Reversible | Acetonitrile | Sulfur donors facilitate reduction at a less negative potential. | [10] |
| [Ni(bdahp)]²⁺ | N₆ Phenanthroline-Amine | Eₚ,c ≈ -1.75 | Irreversible (EC mechanism) | Acetonitrile | The N₆ environment makes the complex harder to reduce. | [10] |
| NiLᵉⁿ | N₂O₄ Schiff Base | E½ = -2.071 | Reversible | Acetonitrile | Example of a Schiff base complex with a highly negative potential. | [14] |
Note: Potentials are reported vs. the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry. Direct comparison between different studies should be done with caution due to variations in experimental conditions (solvent, electrolyte, temperature).
Experimental Protocols & Methodologies
To ensure data integrity and reproducibility, standardized electrochemical protocols are essential. Cyclic Voltammetry (CV) is the cornerstone technique for characterizing the redox behavior of these complexes.
Standard Protocol for Cyclic Voltammetry of a Ni(II) Complex
Objective: To determine the redox potential and reversibility of the Ni(II)/Ni(I) couple for a given nickel complex.
Materials & Equipment:
-
Potentiostat
-
Three-electrode cell (Glassy Carbon working electrode, Platinum wire counter electrode, Ag/Ag⁺ or Ag/AgCl pseudo-reference electrode)
-
Inert gas (Argon or Nitrogen) with gas dispersion tube
-
Anhydrous, electrochemical-grade solvent (e.g., Acetonitrile, DMF)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Nickel(II) complex of interest (approx. 1-2 mM solution)
-
Internal Reference Standard (Ferrocene)
Methodology:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the working solvent, and dry completely. This ensures a clean, reproducible electrode surface.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode to minimize iR drop (uncompensated solution resistance).
-
Solution Preparation: In a volumetric flask, prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. The electrolyte is crucial as it provides conductivity to the solution.
-
Degassing: Transfer the electrolyte solution to the electrochemical cell. De-gas the solution by bubbling with an inert gas for 15-20 minutes. This step is critical to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain an inert atmosphere over the solution for the duration of the experiment.
-
Background Scan: Record a cyclic voltammogram of the pure electrolyte solution over the desired potential window. This "blank" scan confirms the absence of impurities and defines the solvent's electrochemical window.
-
Sample Analysis: Add a weighed amount of the Ni(II) complex to the cell to achieve the target concentration (e.g., 1 mM). Allow it to dissolve completely.
-
Data Acquisition: Record the cyclic voltammogram. Start the potential sweep from the open-circuit potential towards negative potentials to observe the Ni(II) → Ni(I) reduction. Scan over a range that encompasses the redox event and then reverse the scan direction. Vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to probe the stability of the reduced species.
-
Internal Referencing: After acquiring the data for the complex, add a small amount of ferrocene to the solution. Record another CV to measure the potential of the Fc/Fc⁺ couple. All potentials for the complex should be reported relative to this internal standard for comparability across different experiments and laboratories.
Visualizing a Catalytic Cycle and Experimental Workflow
Diagrams are invaluable for conceptualizing the complex series of steps in both the catalytic reaction and the experimental measurement.
Caption: Generalized cycle for Ni-catalyzed electrochemical cross-coupling.
Caption: Standard experimental workflow for Cyclic Voltammetry (CV).
Conclusion
While NiBr₂·diglyme is a convenient and widely used pre-catalyst, its electrochemical properties are fixed. The rational design of electrocatalytic systems hinges on the use of ancillary ligands that allow for the fine-tuning of the nickel center's redox potential and the stabilization of key intermediates. Nitrogen-based ligands like bipyridines offer exceptional tunability through electronic modification, making them ideal for optimizing challenging cross-coupling reactions. Other ligand sets, such as Schiff bases, provide access to different redox properties and catalytic functions. A thorough understanding of these structure-property relationships, grounded in robust electrochemical characterization, is essential for any researcher aiming to innovate in the field of synthetic organic electrochemistry.
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A Comparative Guide to Diglyme Nickel Dibromide and Other Non-Precious Metal Catalysts in Modern Synthesis
In the landscape of modern organic synthesis, the pursuit of sustainable, cost-effective, and efficient catalytic systems is a paramount objective for researchers in both academic and industrial settings. For decades, precious metals like palladium have been the workhorses for critical transformations, particularly in cross-coupling reactions.[1][2] However, their high cost, low abundance, and associated toxicity have catalyzed a shift towards alternatives based on earth-abundant, non-precious metals.[3][4][5] Among these, nickel has emerged as a uniquely powerful and versatile catalyst, capable of mediating a wide array of chemical bond formations.[2][6][7]
This guide provides an in-depth technical comparison of diglyme nickel dibromide, NiBr₂(diglyme), a highly practical and effective nickel precatalyst, against other common non-precious metal catalysts such as those based on iron and cobalt. We will delve into the causality behind experimental choices, present objective performance data, and provide robust, self-validating protocols to empower researchers in their catalyst selection and optimization efforts.
The Rise of Nickel Catalysis: Why NiBr₂(diglyme)?
Nickel catalysts offer several fundamental advantages over their heavier Group 10 counterpart, palladium. A smaller atomic radius, different redox potentials, and the ability to readily access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allow nickel to participate in unique mechanistic pathways, including single-electron transfer (SET) and radical processes.[8][9][10] This often translates to higher reactivity towards challenging substrates and the ability to activate otherwise inert chemical bonds.[9]
The choice of a precatalyst—the stable complex introduced into the reaction that is converted into the active catalytic species in situ—is critical for reproducibility and efficiency. NiBr₂(diglyme) has gained prominence for several key reasons:
-
Enhanced Solubility and Reactivity : The diglyme (bis(2-methoxyethyl) ether) ligand coordinates to the nickel center, improving its solubility in common organic solvents compared to simple nickel halides like NiBr₂.[11] This ensures a higher concentration of the catalyst is available in the solution phase, leading to more efficient and reproducible reactions.
-
Air and Moisture Stability : While the active Ni(0) species is typically air-sensitive, the Ni(II) precatalyst NiBr₂(diglyme) is a solid that is relatively stable, simplifying handling and reaction setup.
-
Versatility : It has proven effective in a wide range of transformations, including cross-coupling reactions for C-C bond formation, the synthesis of complex alcohols, and reductive functionalizations.[11]
Benchmarking Performance: A Comparative Analysis
The true measure of a catalyst lies in its performance relative to viable alternatives. The selection between nickel, iron, or cobalt is not arbitrary; it is dictated by the specific transformation, the functional groups present in the substrates, and the desired reaction outcome. While palladium catalysis is often insensitive to many functional groups, nickel catalysis can be highly sensitive, which can be leveraged for selectivity.[12]
Below, we compare the performance of NiBr₂(diglyme) with representative iron and cobalt catalysts in the context of a Suzuki-Miyaura-type cross-coupling reaction, a cornerstone of pharmaceutical and materials science research.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Cross-Coupling
(Reaction: 4-bromoanisole + Phenylboronic acid → 4-methoxybiphenyl)
| Catalyst System | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations & Causality |
| Nickel | NiBr₂(diglyme) (2) | triphenylphosphine (4) | K₃PO₄ | Dioxane | 100 | 12 | 92 | High yield and good functional group tolerance. The phosphine ligand stabilizes the active Ni(0) species, facilitating the classic oxidative addition/reductive elimination cycle. |
| Iron | FeCl₂ (5) | TMEDA (10) | KHMDS | THF | 60 | 18 | 78 | Requires a stronger base (KHMDS) and often a chelating ligand like TMEDA. The mechanism is often proposed to involve radical pathways, which can sometimes lead to side products.[13] |
| Cobalt | CoCl₂ (5) | Xantphos (5) | NaOtBu | Toluene | 110 | 24 | 85 | Effective for C(sp²)-C(sp³) couplings.[14] Cobalt catalysts can operate via mechanisms distinct from nickel and palladium, sometimes offering complementary reactivity. |
Note: The data presented is representative and synthesized from typical outcomes reported in the literature. Actual yields may vary based on precise conditions and substrate purity.
Experimental Design: A Protocol for Catalyst Benchmarking
To ensure trustworthy and reproducible results, a standardized benchmarking protocol is essential. This protocol is designed to be self-validating by including clear steps for setup, execution, and analysis.
General Workflow for Catalyst Benchmarking
Caption: A generalized workflow for rigorous catalyst benchmarking.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
This protocol details the benchmarking of NiBr₂(diglyme) for the coupling of 4-chloroanisole with phenylboronic acid.
Materials & Reagents:
-
NiBr₂(diglyme) (CAS: 312696-09-6)[15]
-
4-chloroanisole (substrate 1)
-
Phenylboronic acid (substrate 2)
-
PCy₃ (Tricyclohexylphosphine, ligand)
-
K₃PO₄ (Potassium phosphate, base), finely ground and dried
-
Anhydrous 1,4-dioxane (solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask, condenser), dried in an oven overnight
Procedure:
-
Inert Atmosphere Setup: Assemble the Schlenk flask and condenser, and purge the system with inert gas for 15-20 minutes. This step is critical as the active Ni(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add K₃PO₄ (2.0 mmol), phenylboronic acid (1.2 mmol), NiBr₂(diglyme) (0.02 mmol, 2 mol%), and PCy₃ (0.04 mmol, 4 mol%).
-
Solvent and Substrate Addition: Add anhydrous dioxane (5 mL) via syringe, followed by 4-chloroanisole (1.0 mmol).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Reaction Monitoring: After 12 hours, take a small aliquot from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine conversion.
-
Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and confirm the product's identity and purity using ¹H NMR and ¹³C NMR spectroscopy.
Mechanistic Considerations: The Nickel Catalytic Cycle
Understanding the underlying mechanism is key to troubleshooting reactions and rationally improving catalyst performance. For many nickel-catalyzed cross-couplings, a Ni(0)/Ni(II) cycle is operative, which is distinct from but analogous to the well-known palladium cycle.
Caption: A simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.
-
Activation: The Ni(II) precatalyst, NiBr₂(diglyme), is reduced in situ to the active Ni(0) species. This reduction can be effected by a sacrificial metal (like zinc or manganese) or by other reagents in the reaction mixture.[16]
-
Oxidative Addition: The electron-rich Ni(0) complex reacts with the electrophile (e.g., an aryl halide, Ar-X) to form a Ni(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent, Ar'-M) transfers its organic group to the nickel center, displacing the halide and forming a diorganonickel(II) complex.
-
Reductive Elimination: The two organic fragments on the nickel center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Ni(0) catalyst.[17]
It's important to note that radical pathways involving Ni(I) and Ni(III) intermediates are also highly prevalent in nickel catalysis, especially with alkyl halides or under photoredox conditions.[8][18] This mechanistic diversity is a key differentiator from palladium and a primary reason for nickel's unique capabilities.
Conclusion and Future Outlook
NiBr₂(diglyme) stands as a robust, practical, and highly effective precatalyst for a multitude of synthetic transformations. Its favorable solubility and handling characteristics make it an excellent entry point into the world of non-precious metal catalysis. When benchmarked against other first-row transition metals like iron and cobalt, nickel often provides a superior balance of reactivity, selectivity, and functional group tolerance, particularly for C(sp²)-C(sp²) cross-coupling reactions.
The choice of catalyst, however, is never universal. Iron and cobalt systems, while sometimes requiring more specialized conditions, offer unique and complementary reactivity profiles that can be advantageous for specific applications.[13][19] The future of sustainable synthesis lies in the continued exploration and understanding of these non-precious metal systems. By employing rigorous benchmarking protocols and leveraging a deeper mechanistic understanding, researchers can unlock novel chemical pathways and develop more efficient and environmentally benign processes for the creation of pharmaceuticals, agrochemicals, and advanced materials.
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MDPI. (n.d.). High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. Available at: [Link]
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YouTube. (2022, March 19). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). Available at: [Link]
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Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). scite.ai. Available at: [Link]
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OAE Publishing Inc. (n.d.). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Available at: [Link]
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ACS Publications. (2026, January 13). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation | Organic Letters. Available at: [Link]
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Cobalt-, iron-, and nickel-catalyzed cross-coupling reactions of zinc and manganese organometallics. (n.d.). edoc.ub.uni-muenchen.de. Available at: [Link]
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The Royal Society of Chemistry. (2015, January 30). Nickel Complexes for Catalytic C−H Bond Functionalization. Available at: [Link]
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Princeton University. (n.d.). Iron and Cobalt Catalysts for Cross Coupling - Chirik Group. Available at: [Link]
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ACS Publications. (2022, January 5). Nickel and Palladium Catalysis: Stronger Demand than Ever. Available at: [Link]
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Ananikov Lab. (2022, January 5). Nickel and Palladium Catalysis: Stronger Demand than Ever. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diglyme Nickel Dibromide
The proper management and disposal of reactive and hazardous chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Diglyme nickel dibromide (NiBr₂·C₆H₁₄O₂) is a coordination complex that presents a multifaceted hazard profile, combining the risks associated with a heavy metal carcinogen and a flammable, peroxide-forming ether. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound and its associated waste streams, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to foster a deeper understanding of the risks involved and to promote a culture of intrinsic safety within the laboratory.
Section 1: Hazard Profile & Immediate Safety Considerations
Understanding the distinct hazards of both the nickel salt and the diglyme ligand is the foundation for safe handling. The complex itself should be treated as possessing the combined risks of its components.
1.1. Component Hazards
The primary hazards are summarized below. This information is synthesized from authoritative Safety Data Sheets (SDS) and chemical safety literature.
| Component | Chemical Name | Key Hazards | Primary Routes of Exposure |
| Nickel (II) Bromide | Nickel(II) bromide | Carcinogen: May cause cancer by inhalation[1][2]. Sensitizer: May cause allergic skin reactions and asthma-like symptoms if inhaled[1][3][4]. Reproductive Toxin: Suspected of damaging fertility or the unborn child[1][3]. Mutagen: Suspected of causing genetic defects[1][3]. Ecotoxin: Very toxic to aquatic life with long-lasting effects[1][2][4][5]. | Inhalation, Skin Contact, Ingestion |
| Diglyme | bis(2-methoxyethyl) ether | Flammable: A flammable liquid and vapor[6][7][8]. Peroxide Former: May form explosive peroxides upon storage, especially after exposure to air[6][7][8][9]. Reproductive Toxin: May impair fertility and cause harm to the unborn child[6][7][10]. | Inhalation, Skin Absorption, Ingestion |
| This compound Complex | [1-Methoxy-2-(2-methoxyethoxy)ethane]nickel(II) Dibromide | Flammable Solid: Classified as a flammable solid[3]. Combines all hazards of its individual components. | Inhalation (of dust), Skin Contact, Ingestion |
1.2. Immediate Precautions & Prohibited Actions
-
DO NOT dispose of this material down the drain or in regular trash. It is classified as hazardous waste and is damaging to the environment[1][5][11].
-
DO NOT mix waste containing this compound with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. Incompatible mixtures can lead to dangerous reactions.
-
DO NOT leave waste containers open. Diglyme can evaporate, creating a flammable atmosphere, and may form peroxides[7][8]. Nickel dust can become airborne.
-
ALWAYS handle this compound and its waste inside a certified chemical fume hood to minimize inhalation exposure[3][4].
-
ALWAYS wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles[2][3][6].
Section 2: Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step in the disposal process. This prevents accidental mixing of incompatible chemicals and ensures the waste is routed to the correct treatment facility. The following decision workflow provides a logical pathway for waste segregation.
Caption: Waste Segregation Workflow for this compound.
Section 3: Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory for safety and compliance. All waste must be handled in accordance with local, state, and federal regulations[6].
Protocol 3.1: Disposal of Solid this compound Waste
This protocol applies to unused reagent, reaction byproducts, and material from spill cleanup.
-
Preparation: Before handling, ensure you are in a chemical fume hood and are wearing all required PPE. Have your designated, labeled waste container ready.
-
Container Selection: Use a clearly labeled, sealable container designated for "Solid Hazardous Waste" or a more specific stream like "Heavy Metal and Organic Solid Waste," as directed by your institution's EHS. The container must be compatible with the waste; a high-density polyethylene (HDPE) pail is often suitable[12].
-
Transfer: Carefully transfer the solid waste into the container using a scoop or spatula. Causality: The primary goal is to avoid generating dust, which poses a significant inhalation risk due to nickel's carcinogenicity[1][5][11].
-
Labeling: Ensure the container is accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity added. An accurate manifest is a legal requirement and essential for safe handling by disposal technicians[13][14].
-
Sealing and Storage: Securely close the container lid. Store the container in a designated Satellite Accumulation Area (SAA) away from heat, sparks, or open flames, and separate from incompatible materials like strong acids or oxidizers[2][13][15].
Protocol 3.2: Disposal of Contaminated Labware and Debris
This applies to items with trace or residual contamination, such as gloves, weigh boats, pipette tips, and empty reagent bottles.
-
Decontamination (Glassware/Hardware): If practical, rinse the item three times with a suitable organic solvent (e.g., acetone, ethanol). The resulting solvent rinse is now hazardous liquid waste and must be disposed of according to Protocol 3.3. Causality: Triple-rinsing minimizes the residual hazard on the labware, though the item itself often must still be disposed of as hazardous waste.
-
Segregation:
-
Non-Sharps: Place items like gloves, bench paper, and weigh boats into a designated, lined container for "Solid Hazardous Waste" or "Contaminated Lab Debris."
-
Sharps: Place items like contaminated needles or razor blades into a designated sharps container for hazardous chemical waste.
-
Empty Bottles: Deface the original label, write "EMPTY" on the bottle, and manage as directed by your EHS office. Often, triple-rinsed bottles can be disposed of in a designated glass waste container.
-
-
Labeling and Storage: Label and store all waste containers as described in Protocol 3.1.
Protocol 3.3: Disposal of Liquid Waste
This protocol applies to reaction mixtures and solvent rinses containing this compound.
-
Container Selection: Use a sealable, chemical-resistant (e.g., HDPE or glass) container designated for "Non-Halogenated Organic Liquid Waste with Heavy Metals." Causality: Keeping halogenated and non-halogenated solvent waste separate is critical as they require different incineration processes and disposal costs vary significantly.
-
pH Consideration: Do not add acidic solutions to this waste stream without first neutralizing them. Nickel salts can react with acids.
-
Transfer: Using a funnel, carefully pour the liquid waste into the container. Do not fill the container beyond 90% capacity to allow for vapor expansion[12][14].
-
Labeling: Maintain an accurate log of the contents on the container's hazardous waste label, listing "this compound" and any solvents used.
-
Sealing and Storage: Securely cap the container. Store in a flammable liquid storage cabinet or other designated SAA, ensuring it is segregated from acids and oxidizers[12].
Section 4: Emergency Procedures
In the event of an accident, prompt and correct action is crucial.
-
Spill:
-
Evacuate personnel from the immediate area. Remove all ignition sources[8][16].
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
For a liquid spill, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent[8][9].
-
For a solid spill, carefully sweep up the material, avoiding dust creation[5][11]. A fine mist of water can be used to wet the powder and minimize airborne dust, but only if the material is not water-reactive.
-
Collect all contaminated absorbent and cleaning materials and place them in a sealed container for disposal as solid hazardous waste (Protocol 3.1).
-
For large spills, evacuate the lab, close the doors, and contact your institution's EHS or emergency response team immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[3][8]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open[8]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1][3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8].
-
By implementing these procedures, researchers and laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
References
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International Labour Organization & World Health Organization. (2021). International Chemical Safety Card (ICSC) 1357: Diethylene Glycol Dimethyl Ether. Retrieved from [Link]
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Health and Safety Executive. (n.d.). EH60: Nickel and its inorganic compounds: Health hazards and precautionary measures. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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CPAChem. (2023). Bis(2-methoxyethyl)ether Safety data sheet. Retrieved from [Link]
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London Chemicals & Resources Limited. (2022). Nickel Plating Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diglyme Nickel Dibromide
Introduction: Acknowledging the Inherent Risks
Diglyme nickel dibromide is a valuable catalyst in modern organic synthesis, enabling the formation of complex carbon-carbon bonds.[1] However, its utility is matched by a significant hazard profile derived from its constituent parts: the carcinogenic and sensitizing nature of nickel(II) bromide and the reproductive toxicity of the diglyme solvent.[2][3][4][5] This guide provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of deep safety, where the causality behind each procedural step is understood and respected. This protocol is designed for researchers, scientists, and drug development professionals who handle this and similar organometallic complexes.
The Triad of Hazard: A Foundational Risk Analysis
A robust safety plan begins with a clear-eyed assessment of the risks. The hazards associated with this compound are not singular but a composite of its components.
Nickel(II) Dibromide: The Heavy Metal Threat
Nickel compounds are classified as known human carcinogens by multiple international and U.S. agencies, linked to an elevated risk of lung and nasal cancers with chronic inhalation exposure.[2][3][6] The primary risks are:
-
Carcinogenicity: All nickel compounds are considered known human carcinogens.[2][3][7] The National Institute for Occupational Safety and Health (NIOSH) considers nickel compounds to be potential occupational carcinogens and recommends exposure be reduced to the lowest feasible concentration.[8][9]
-
Sensitization: Nickel dibromide is a potent skin and respiratory sensitizer.[10][11] Initial exposure may cause dermatitis (an allergic skin rash), while subsequent exposures can lead to more severe reactions.[12][13] Inhalation can trigger allergic asthma.[10][11]
-
Systemic Toxicity: Causes damage to organs through prolonged or repeated exposure.[10][14]
Diglyme (bis(2-methoxyethyl) ether): The Solvent Hazard
Diglyme is a high-boiling point ether solvent that presents significant, distinct risks:
-
Reproductive Toxicity: Diglyme is classified as a reproductive toxin that may damage fertility or the unborn child.[15][16][17] Studies have shown it to be a developmental toxicant.[4][18][19] This hazard necessitates stringent controls to prevent any route of exposure, particularly for personnel of reproductive age.
-
Flammability: It is a flammable liquid and vapor, with a flash point around 55-59°C.[16][20] Vapors are heavier than air and can form explosive mixtures.[15][16]
-
Peroxide Formation: Like many ethers, diglyme can form explosive peroxides upon prolonged exposure to air and light.[21][22] This risk is amplified if the solvent is distilled or concentrated.
The Hierarchy of Controls: PPE as the Final Safeguard
Before specifying PPE, we must apply the hierarchy of controls. PPE is the last line of defense, used when hazards cannot be eliminated or sufficiently mitigated by other means.
-
Engineering Controls (Primary Defense): All handling of this compound, from weighing solids to running reactions and waste processing, must be performed within a certified, functioning chemical fume hood or in a glove box.[23][24] This is non-negotiable and serves to control the primary exposure route: inhalation of nickel dust or solvent vapors.
-
Administrative Controls:
-
Designated Areas: Clearly mark areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs): This document serves as a basis for a laboratory-specific SOP that all users must read, understand, and sign.
-
Training: All personnel must be trained on the specific hazards, handling techniques, and emergency procedures outlined in this guide.
-
Core Directive: Task-Based PPE Protocol
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Single pair of nitrile gloves | ANSI Z87.1 safety glasses with side shields | Flame-resistant (FR) lab coat, long pants, closed-toe shoes | Not required |
| Weighing Solid Powder | Double-gloved (nitrile) | Chemical splash goggles AND a full-face shield | Dedicated FR lab coat, disposable sleeves, long pants, closed-toe shoes | Required (See Section 3.1 & Diagram 1) |
| Preparing Solutions / Transfers | Double-gloved (nitrile) | Chemical splash goggles AND a full-face shield | Dedicated FR lab coat, disposable sleeves, long pants, closed-toe shoes | Recommended, may be required based on risk assessment (See Diagram 1) |
| Active Reaction / Sampling | Double-gloved (nitrile) | Chemical splash goggles | Dedicated FR lab coat, long pants, closed-toe shoes | Required if system is not fully closed (See Diagram 1) |
| Waste Handling & Decontamination | Heavy-duty nitrile or butyl rubber gloves over inner nitrile gloves | Chemical splash goggles AND a full-face shield | Chemical-resistant apron over a dedicated FR lab coat | Required (See Section 3.1 & Diagram 1) |
Detailed PPE Specifications: The Rationale
-
Hand Protection: Double gloving with nitrile gloves is the standard protocol.[25][26] The outer glove absorbs the immediate contamination, while the inner glove provides secondary protection during doffing and in case of a breach. For extended use or when cleaning spills, heavier-duty gloves are necessary. Always inspect gloves for tears before use and wash hands thoroughly after removal.
-
Eye and Face Protection: Due to the severe consequences of exposure, protection must go beyond standard safety glasses. Chemical splash goggles that form a seal around the eyes are mandatory for handling open containers.[27] A full-face shield must be worn over the goggles when weighing powder or transferring solutions to protect against splashes and inhalation of particulates.[25][27]
-
Body Protection: A flame-resistant (FR) lab coat is required due to the flammability of diglyme.[27] It is strongly recommended to use a dedicated lab coat specifically for work with nickel compounds to prevent cross-contamination of other work areas and personal clothing.[26] This coat should be professionally laundered and never taken home.
-
Respiratory Protection: Given the carcinogenicity of nickel dust and the toxicity of diglyme vapors, respiratory protection is essential during tasks with a high potential for aerosol or dust generation.[10][27] An N95 respirator is the absolute minimum for weighing powders, but a higher level of protection is strongly advised. A half-mask or full-facepiece respirator with combination P100 (particulate) and organic vapor cartridges provides superior protection. All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for medical evaluation and fit testing.[28][29]
Diagram 1. Task-based workflow for selecting appropriate PPE.
Emergency Response Plan
Preparedness is paramount. All personnel must know the location of safety showers, eyewash stations, and spill kits.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[12][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Spill Management:
-
Small Spill (Solid or Liquid): Evacuate the immediate area. Wearing the PPE outlined for waste handling, cover the spill with an absorbent material (for liquids) or use wet cleaning methods (for solids) to avoid raising dust.[26] Collect all materials into a sealed hazardous waste container.
-
Large Spill: Evacuate the laboratory immediately. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean it up yourself.
-
Diagram 2. Emergency response flowchart for a chemical spill.
Decontamination and Waste Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
-
Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood, with the rinsate collected as hazardous waste. Surfaces should be wiped down with a pre-wetted cloth.[26]
-
Waste Disposal:
-
Segregation: Do not mix nickel waste with other waste streams.[30]
-
Containers: Collect all solid waste (contaminated gloves, wipes, silica gel) and liquid waste (reaction mixtures, rinsates) in separate, clearly labeled, and sealed hazardous waste containers.[30] The label must read "Hazardous Waste" and list all chemical constituents, including "this compound."
-
Pickup: Arrange for disposal through your institution's EHS department. Never pour nickel-containing waste down the drain.[30]
-
The safe handling of this compound is achievable through a disciplined adherence to the hierarchy of controls, a thorough understanding of its composite hazards, and the diligent use of task-appropriate PPE. By treating this compound with the respect its toxicology demands, researchers can harness its synthetic utility while ensuring the protection of themselves and their colleagues.
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Oller, A. R., Costa, M., & Oberdörster, G. (1997). Carcinogenicity assessment of selected nickel compounds. Toxicology and Applied Pharmacology, 143(1), 152-166. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
